Solvent Orange 54
Description
Properties
CAS No. |
12237-30-8 |
|---|---|
Molecular Formula |
C23H29N3O4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Profile of Solvent Orange 54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 54, identified by its CAS number 12237-30-8, is a synthetic organic dye belonging to the solvent dye class. These dyes are characterized by their solubility in organic solvents and their application in coloring plastics, inks, and other non-aqueous materials.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on data relevant to research and development. However, it is crucial to note that there are inconsistencies in the publicly available literature regarding its precise chemical structure.
Chemical Identity and Structure
The definitive chemical structure of this compound remains ambiguous due to conflicting reports in various technical sources. While it is consistently classified as a monoazo dye, often as a metal complex, the specific molecular formula and arrangement of functional groups are not uniformly agreed upon.[4][5][6][7][8]
Several descriptions of its structure exist:
-
Azo-chromium complex: Many sources describe this compound as a chromium complex of an azo dye.[4][5][7][8]
-
Aromatic Sulfonamide Derivative: One source provides the molecular formula C16H16N2O2S and describes it as an organic azo dye belonging to the class of aromatic sulfonamide derivatives. This structure contains an azo (-N=N-) linkage connecting aromatic rings, with sulfonamide and methoxy (B1213986) substituents.[9]
-
Naphthalene-based Azo Dye: Another description suggests a basic structure consisting of a benzene (B151609) ring attached to a naphthalene (B1677914) ring, with a nitro group and a carbonyl group also present.[9]
This lack of a definitive structure presents a significant challenge for detailed mechanistic and toxicological studies. Further analytical characterization using techniques such as NMR, IR, and mass spectrometry would be required for unambiguous structural elucidation.
Physicochemical Properties
Despite the structural ambiguity, several physicochemical properties of this compound have been reported. These are crucial for its handling, formulation, and assessment of its environmental and biological fate.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description | Citations |
| CAS Number | 12237-30-8 | [1][3][10][11][12] |
| Appearance | Orange to reddish-orange crystalline powder | [1][9] |
| Odor | Faint, characteristic odor | [1][9] |
| Melting Point | 220 °C | [13] |
| Boiling Point | Not available | [1] |
| Stability | Stable under normal temperatures and pressures. Good light and heat stability. | [1][2][14] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Citations |
| Water | Insoluble | [4][9] |
| Toluene | Soluble | [9] |
| Xylene | Soluble | [9] |
| Acetone | Soluble | [9] |
| Methyl Ethyl Ketone (MEK) | 500 g/L (at 20°C) | [3][12] |
| Ethanol | 100 g/L | [3][12] |
| 1-Methoxy-2-propanol | 200 g/L | [3][12] |
| n-Propanol | 50 g/L | [3][12] |
| Ethyl Acetate | 80 g/L | [3][12] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
A standard capillary melting point apparatus can be used to determine the melting range of this compound.
Methodology:
-
A small, finely powdered sample of the dye is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C per minute).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination (Flask Method)
The solubility of this compound in various organic solvents can be determined using the flask method.
Methodology:
-
An excess amount of the dye is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered or centrifuged to remove the undissolved solid.
-
A known volume of the saturated solution is carefully removed, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated in g/L or other appropriate units.
Spectroscopic Analysis
Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
-
UV-Visible (UV-Vis) Spectroscopy: A solution of the dye in a suitable solvent (e.g., ethanol) is prepared, and its absorbance is measured across the UV-visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy: An IR spectrum of the solid dye (e.g., using a KBr pellet) is recorded to identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a suitable deuterated solvent are required for detailed structural analysis.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dye, aiding in its identification.
Visualizations
Logical Workflow for Azo Dye Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of an unknown or poorly defined azo dye like this compound.
Caption: A logical workflow for the systematic characterization of an azo dye.
Generalized Metabolic Pathway of Azo Dyes
A critical aspect of the toxicology of azo dyes is their metabolism, which often involves the reductive cleavage of the azo bond. This can lead to the formation of aromatic amines, some of which are known to be carcinogenic.
Caption: A generalized pathway for the metabolism of azo dyes in biological systems.
Toxicological Profile and Biological Activity
The toxicological data specifically for this compound is limited. However, general toxicological considerations for azo dyes and metal complex dyes are relevant.
-
Acute Toxicity: this compound is reported to have low acute toxicity.[9] One safety data sheet reports an oral LD50 in rats of 8180 mg/kg.[13]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract upon prolonged or high-level exposure.[1][9]
-
Mutagenicity and Carcinogenicity: While one safety data sheet reports that mutagenicity data is available, specific details are not provided.[1] this compound has not been classified as a carcinogen by major regulatory agencies such as IARC or the US EPA.[9] However, a general concern with azo dyes is their potential to be metabolized to carcinogenic aromatic amines.[9]
-
Biological Activity and Signaling Pathways: There is a significant lack of information in the scientific literature regarding the specific biological activities of this compound. No studies have been identified that investigate its effects on cellular signaling pathways or its potential for application in drug development. This represents a critical knowledge gap for the intended audience of this guide.
Conclusion
This compound is a commercially used solvent dye with a poorly defined chemical structure in the public domain. While some of its physicochemical properties have been characterized, the lack of a definitive structure and the absence of detailed spectroscopic and biological activity data are significant limitations for its application in research and drug development. The provided experimental protocols and workflow diagrams offer a framework for the systematic characterization of this and other similar dyes. Further research is imperative to fully elucidate the chemical and toxicological profile of this compound.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 8. specialchem.com [specialchem.com]
- 9. Page loading... [guidechem.com]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 13. epsilonpigments.com [epsilonpigments.com]
- 14. Best this compound CAS 12237-30-8 Supplier, Manufacturer | Afine [afinechem.com]
Solvent Orange 54 CAS number 12237-30-8 information
An In-depth Technical Guide to Solvent Orange 54 (CAS 12237-30-8)
Executive Summary
This compound (CAS No. 12237-30-8) is a metal-complex azo dye characterized by its reddish-orange hue and excellent solubility in organic solvents.[1][2][3] Classified under the Colour Index name C.I. This compound, it is a chromium complex of a monoazo dye structure.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, industrial applications, and toxicological profile. It is intended for researchers, scientists, and professionals in chemical and materials science. While the audience includes drug development professionals, it is crucial to note that this compound is an industrial dye with no established applications in pharmaceuticals or direct interaction with biological signaling pathways. The relevant data for this audience pertains to its toxicological properties and analytical detection methods.
Physicochemical Properties
This compound is an orange powder with high color strength, thermal stability, and good light fastness.[5] It is insoluble in water but readily soluble in a range of organic solvents.[1]
Table 1: General and Physicochemical Properties
| Property | Value/Specification | Reference |
|---|---|---|
| Appearance | Orange Powder | [5][6] |
| CAS Number | 12237-30-8 | [3][6] |
| C.I. Name | This compound | [3][6] |
| Chemical Class | Monoazo, Chromium Complex | [2][3][4] |
| Molecular Formula | C₁₆H₁₆N₂O₂S (representative structure) | [1] |
| Shade | Reddish Orange | [2][7] |
| Density | 1.4 g/cm³ | [2][7] |
| pH Value | 6.0 - 8.0 | [5][8] |
| Moisture Content | ≤ 2.0% | [5][8] |
| Tinting Strength | 98 - 105% |[2][5][7] |
Table 2: Solubility Data
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Methyl Ethyl Ketone (MEK) | ≥ 500 | [5][8][9] |
| 2-Ethoxyethanol | 300 | [2][7] |
| 1-Methoxy-2-propanol | 200 | [2][7][8] |
| Alcohol (Ethanol) | 100 | [2][7][8] |
| Toluene | 100 | [2][7] |
| Ethyl Acetate | 80 | [8] |
| n-Propanol | 50 |[2][7][8] |
Table 3: Fastness and Resistance Properties
| Property | Rating/Value | Reference |
|---|---|---|
| Heat Resistance | Stable at 200 °C | [2][7] |
| Light Fastness | Grade 6-7 (on a scale of 1-8) | [2][7][8] |
| Acid Resistance | Grade 4 (on a scale of 1-5) | [2] |
| Alkali Resistance | Grade 5 (on a scale of 1-5) | [2] |
| Water Resistance | Grade 5 (on a scale of 1-5) |[2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process typical for azo dyes. While specific proprietary methods may vary, the general chemical pathway involves the diazotization of an aromatic amine followed by a coupling reaction.[1]
A common synthetic route includes:
-
Diazotization: An aromatic amine, such as p-anisidine, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt.[1]
-
Coupling Reaction: The resulting diazonium salt is then reacted with a coupling agent, such as a substituted aniline (B41778) or thiophenol derivative, in an alkaline medium.[1] This reaction forms the characteristic azo (-N=N-) linkage that defines the chromophore.
-
Metallization: The azo compound is then complexed with a chromium salt to form the final metal-complex dye.
-
Purification: The final product is purified, typically through recrystallization, to achieve the desired color strength and purity.[1]
Industrial Applications
This compound is valued for its high solubility in non-aqueous systems, strong coloring power, and good stability. Its primary applications are in the coloration of various materials.[10][11]
-
Wood Stains and Coatings: Widely used to impart a vibrant orange color to wood products.[10][12]
-
Printing Inks: A key component in solvent-based printing inks for various substrates.[10][12]
-
Plastics and Resins: Employed in the coloration of polyolefins, polystyrene, and acrylic resins due to its good heat stability and migration resistance.[1]
-
Paints and Finishes: Used in automotive coatings, baking finishes, and general paints.[10]
-
Other Applications: Also utilized for coloring aluminum foil, hot stamping foils, leather finishes, and stationery inks.[5][10][12]
Toxicological Profile and Safety
The safety data for this compound indicates that it should be handled with care. It is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[13][14]
Table 4: Toxicological and Safety Data
| Parameter | Information | Reference |
|---|---|---|
| Acute Oral Toxicity | LD50 (Rat): 8,180 mg/kg | [15] |
| Health Hazards | Harmful if swallowed. Causes skin, eye, and respiratory irritation. Possible risks of irreversible effects. | [13][14] |
| Mutagenicity | Mutagenicity data has been reported. | [13][14] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [13] |
| Chemical Stability | Stable under normal temperatures and pressures. | [13][14] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [13][14] |
| Personal Protection | Wear protective gloves, safety goggles, and appropriate clothing. Use in a well-ventilated area or with an approved respirator. |[13][16] |
Experimental Protocols
Detailed, substance-specific experimental protocols for this compound are not widely published in academic literature. However, standardized methods for dye analysis and preparation are applicable.
Protocol for Quantification of Solvent Dyes in Textiles by LC-MS/MS
This protocol is adapted from a general method for screening synthetic dyes in textiles and can be used for the quantification of this compound.[17]
Objective: To extract and quantify this compound from a textile matrix.
Materials:
-
Textile sample
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, deionized
-
Sonicator bath
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
UHPLC column (e.g., C18, 100 x 2.1 mm, 1.7 µm)
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the textile sample into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in a sonicator bath at 50 °C for 30 minutes to extract the dye.
-
Centrifuge the resulting mixture at 10,000 rpm for 10 minutes.
-
-
Filtration and Concentration:
-
Carefully collect the supernatant (the methanol extract).
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of a water/methanol (95:5) mixture.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform separation using a suitable gradient elution program.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Two specific precursor-product ion transitions should be optimized for this compound for quantification and confirmation.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound analytical standard in a blank matrix extract.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol for Preparation of a Standardized Dye Formulation
This protocol is based on a general method for producing pulverulent solvent dye preparations with standardized color strength, which can be difficult to achieve with the raw synthesized dye.[18]
Objective: To prepare a standardized, ready-to-use dye powder with improved handling and application properties.
Materials:
-
Synthesized this compound powder (e.g., 90-99% by weight)
-
Auxiliary/Additive (e.g., polybutylene glycol, 1-10% by weight)
-
Jacketed mixer with a nozzle and hose pump
Procedure:
-
Charging the Mixer: Charge the mixer with a known quantity (e.g., 1 kg) of C.I. This compound powder.
-
Heating (Optional): Depending on the auxiliary, the mixer may be heated. For example, to 50 °C if using octadecyl vinyl ether. For polybutylene glycol, this can often be done at room temperature (20 °C).
-
Adding the Auxiliary: Slowly add the required amount of the liquid auxiliary (e.g., 10-100 g) to the dye powder with constant stirring. The addition should be done through a nozzle using a hose pump over a period of about 10 minutes to ensure even distribution.
-
Mixing: After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure homogeneity.
-
Final Product: The resulting dye preparation is a pulverulent solid with standardized color strength, reduced dusting, and improved dispersibility, ready for immediate use in application formulations.
References
- 1. Page loading... [guidechem.com]
- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. jadechem-colours.com [jadechem-colours.com]
- 10. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. This compound, Solvent Orange Dye [xcwydyes.com]
- 12. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. cncolorchem.com [cncolorchem.com]
- 15. epsilonpigments.com [epsilonpigments.com]
- 16. echemi.com [echemi.com]
- 17. lcms.cz [lcms.cz]
- 18. US5298034A - Solvent dye preparations - Google Patents [patents.google.com]
Molecular structure of C.I. Solvent Orange 54
An In-depth Technical Guide to C.I. Solvent Orange 54
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of C.I. This compound (CAS No. 12237-30-8), tailored for researchers, scientists, and professionals in drug development.
Molecular Structure
C.I. This compound is classified as a metal complex dye, specifically a 1:2 chromium complex of an azo dye.[1][2][3][4][5][6] The exact molecular formula and weight are not consistently reported in public literature; however, the fundamental structure consists of a central chromium ion (Cr³⁺) coordinated with two molecules of an azo dye ligand. The azo ligand is an organic molecule containing the characteristic azo group (-N=N-) which acts as a chromophore. The coordination of the chromium ion with the azo ligand enhances the stability and lightfastness of the dye.
Physicochemical Properties
C.I. This compound is a reddish-orange powder with good solubility in a range of organic solvents and excellent stability.[3][6] The key quantitative properties are summarized in the table below.
| Property | Value |
| Physical Appearance | Orange Powder |
| Heat Resistance | 200 °C min |
| Light Fastness | 6-7 |
| Acid Resistance | 4 |
| Alkali Resistance | 5 |
| Water Resistance | 5 |
| Density | 1.4 g/cm³ |
| Water Soluble | 1.0% max |
| Solubility in Alcohol | 100 g/L |
| Solubility in M.E.K. | 500 g/L |
| Solubility in Toluene | 100 g/L |
Experimental Protocols
The synthesis of C.I. This compound involves a two-step process: the formation of an azo dye ligand, followed by metallization with a chromium salt. While the specific reactants for C.I. This compound are proprietary, a general experimental protocol for the synthesis of a chromium complex azo dye is outlined below.
Synthesis of the Azo Dye Ligand (General Procedure)
The synthesis of the azo dye ligand is typically achieved through a diazotization-coupling reaction.
-
Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. The temperature is strictly controlled to prevent the decomposition of the diazonium salt.
-
Coupling: The diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol (B47542) or a naphthol derivative) dissolved in an alkaline solution. The pH is maintained in the alkaline range to facilitate the electrophilic substitution reaction, resulting in the formation of the azo dye. The dye is then precipitated, filtered, and washed.
Synthesis of the Chromium Complex (Metallization)
The azo dye ligand is then complexed with a chromium salt.
-
The synthesized azo dye is suspended in a suitable solvent (e.g., water or an alcohol-water mixture).
-
A solution of a chromium salt, such as chromium(III) sulfate (B86663) or chromium(III) chloride, is added to the dye suspension.
-
The reaction mixture is heated to a specific temperature (often under reflux) for several hours to facilitate the formation of the chromium complex. The pH of the reaction may be adjusted to optimize the complexation reaction.
-
Upon completion of the reaction, the metal complex dye is isolated by filtration, washed to remove any unreacted starting materials, and then dried.
Characterization
The synthesized C.I. This compound can be characterized using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity of the dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule and to confirm the coordination of the metal with the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the organic ligand.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the dye.
Logical Relationships in Synthesis
The following diagram illustrates the general workflow for the synthesis of a metal complex azo dye like C.I. This compound.
Caption: General synthesis workflow for C.I. This compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 4. China Liquid this compound-L Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 5. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Solubility Profile of Solvent Orange 54 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Solvent Orange 54 (CAS No. 12237-30-8), a metal complex azo dye. An understanding of its solubility in various organic solvents is critical for its application in formulations such as inks, coatings, plastics, and wood stains. This document presents quantitative solubility data, details the experimental methodology for solubility determination, and provides a visual representation of the experimental workflow.
Physicochemical Properties of this compound
This compound is an orange powder that is insoluble in water but exhibits solubility in a range of organic solvents.[1][2] It is a metal complex dye, typically an anionic chromium or cobalt complex of an azo dye, which contributes to its good solubility and miscibility in polar organic solvents like alcohols, glycol ethers, ketones, and esters.[3]
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data presented below is compiled from various technical data sheets. It is important to note that minor variations in solubility values can occur due to differences in the purity of the dye and the solvent, as well as the specific experimental conditions used.
| Solvent | Chemical Class | Solubility (g/L) at 20°C |
| Methyl Ethyl Ketone (MEK) | Ketone | 500 min[3][4][5][6][7][8][9] |
| Ethanol | Alcohol | 150[10] |
| n-Propanol | Alcohol | 50[6][7][9] |
| n-Butanol | Alcohol | 150[10] |
| Carbinol (Methanol) | Alcohol | 150[10] |
| 1-Methoxy-2-propanol | Glycol Ether | 200[6][7][9] |
| 2-Ethoxyethanol | Glycol Ether | 300[6][9] |
| Ethyl Acetate | Ester | 80 - 250[7][8][9][10] |
| Anone (Cyclohexanone) | Ketone | 400[10] |
| Methyl Isobutyl Ketone (MIBK) | Ketone | 400[10] |
| Toluene | Aromatic Hydrocarbon | 100[8][9] |
| Xylene | Aromatic Hydrocarbon | 150[10] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely recognized shake-flask method.[1][3][4]
3.1. Principle
An excess amount of the solid dye is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of the dye in the clear, saturated supernatant is then determined, which represents its solubility at that temperature.
3.2. Materials and Apparatus
-
This compound (analytical grade)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer
3.3. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To achieve complete separation of the solid from the liquid phase, centrifuge the vials at a constant temperature.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the supernatant through a syringe filter into a clean, dry volumetric flask.
-
Analysis:
-
Gravimetric Method (for non-volatile solvents): A known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed dish. The mass of the residue is then determined to calculate the solubility.
-
Spectrophotometric Method (for volatile solvents): Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of these standards and the filtered saturated solution at the wavelength of maximum absorbance (λmax). Construct a calibration curve and determine the concentration of the dye in the saturated solution.
-
-
Calculation: The solubility is expressed in grams per liter (g/L) or other appropriate units.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound demonstrates excellent solubility in a variety of organic solvents, particularly in ketones and glycol ethers. The provided quantitative data and experimental protocol offer a valuable resource for researchers and professionals in the formulation and application of this dye. Adherence to a standardized methodology, such as the shake-flask method, is crucial for obtaining accurate and reproducible solubility data.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. one.oecd.org [one.oecd.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. chinesestandard.net [chinesestandard.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Profile of C.I. Solvent Orange 54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of C.I. Solvent Orange 54 (CAS No. 12237-30-8). Due to the limited availability of specific experimental data in public databases, this document presents a representative spectroscopic profile based on the known chemical nature of the dye as a chromium-complex azo dye. The data herein is intended to serve as a reference for researchers and scientists in the fields of materials science, analytical chemistry, and drug development.
Chemical Structure
C.I. This compound is classified as a metal-complex azo dye, specifically a chromium complex. While the exact commercial structure can be proprietary, a representative structure involves an azo ligand coordinated to a central chromium(III) ion. The ligand is typically an aromatic system containing the azo group (-N=N-) and other functional groups that facilitate coordination, such as hydroxyl or carboxyl groups.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for C.I. This compound. This data is representative and based on the general characteristics of chromium-complex azo dyes.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its orange color. The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the azo ligand, as well as d-d transitions of the chromium ion and ligand-to-metal charge transfer (LMCT) bands.
| Parameter | Value (in Ethanol) | Transition Type |
| λmax 1 | ~ 400 - 450 nm | π → π* (Azo group) |
| λmax 2 | ~ 480 - 520 nm | Ligand-to-Metal Charge Transfer (LMCT) |
| Molar Absorptivity (ε) | > 104 L·mol-1·cm-1 | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. For a chromium-azo complex like this compound, characteristic peaks for the aromatic rings, the azo group, and metal-ligand bonds are expected.
| Wavenumber (cm-1) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1580 | C=C stretch (aromatic) | Strong |
| 1450 - 1400 | N=N stretch (azo group) | Medium |
| 1380 - 1330 | C-N stretch | Medium |
| 1300 - 1200 | S=O stretch (sulfonamide, if present) | Strong |
| 600 - 500 | Cr-O stretch | Weak |
| 500 - 400 | Cr-N stretch | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic chromium(III) complexes like this compound presents challenges due to significant peak broadening and large chemical shift ranges caused by the unpaired electrons of the Cr(III) ion. Therefore, obtaining high-resolution spectra can be difficult. The data presented is a hypothetical representation of a 1H NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.2 - 1.5 | Broad singlet | Aliphatic protons (e.g., on solubilizing groups) |
| 3.8 - 4.2 | Broad singlet | Methoxy protons (if present) |
| 7.0 - 9.0 | Multiple broad signals | Aromatic protons |
Note: 13C NMR spectra are even more challenging to acquire for such paramagnetic complexes and are often not reported.
Mass Spectrometry
Mass spectrometry of organometallic complexes can provide information about the molecular weight of the entire complex and its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique.
| m/z | Assignment |
| [M+H]+ or [M-H]- | Molecular ion of the complex |
| Fragments | Loss of ligands, counter-ions, or parts of the organic structure |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol (B129727), or DMF) in a volumetric flask. A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Measurement: The spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The absorbance of each diluted sample is then measured over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the dye is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Measurement: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sufficient amount of the dye is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Due to the paramagnetic nature of the chromium complex, a higher concentration may be needed.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: 1H NMR spectra are acquired. Special acquisition parameters may be required to observe the broad signals typical of paramagnetic compounds, such as a wider spectral window and faster relaxation delays.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the dye is prepared in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia (B1221849) to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Measurement: The sample solution is infused into the ESI source. Mass spectra are acquired in either positive or negative ion mode, depending on the charge of the complex.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solvent dye like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Spectroscopic Properties of Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solvent Orange 54
This compound, identified by its Colour Index name, is a synthetic organic dye belonging to the azo class of compounds. It is also known by various trade names, including Neozapon Orange 251 and Valifast Orange 3210.[1][2][3] Its chemical structure is characterized by the presence of an azo group (-N=N-) and a metal complex, which contribute to its color and stability.[4] The dye appears as a reddish-orange powder and is insoluble in water but exhibits good solubility in a range of organic solvents.[5] This property makes it suitable for applications such as wood stains, printing inks, coatings, and the coloration of plastics.[6][7]
Chemical and Physical Properties:
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 12237-30-8 |
| Chemical Class | Azo, Chromium Complex[4] |
| Appearance | Red-orange powder[5][8] |
| Molecular Formula | Unspecified[9] |
Solubility of this compound:
| Solvent | Solubility (g/L) |
| Alcohol | 100[7][10] |
| 1-methoxy-2-propanol | 200[7][10] |
| N-propanol | 50[7][10] |
| 2-ethoxyethanol | 300[10] |
| Methyl Ethyl Ketone (M.E.K) | 500[10] |
| Ethyl Acetate | 80[7][10] |
| Toluene | 100[10] |
Spectroscopic Characterization: Absorption and Emission Spectra
The absorption and emission spectra of a dye are fundamental to understanding its color, photostability, and potential applications in areas such as fluorescence imaging or as a photosensitizer. The absorption spectrum reveals the wavelengths of light the molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation.
Expected Spectral Properties and Solvatochromism
Azo dyes, like this compound, typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color. The position, intensity, and shape of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. Generally, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum (λmax), depending on the specific interactions between the dye and the solvent molecules. For many azo dyes, a red shift is observed in more polar solvents.
The fluorescence of a dye is characterized by its emission spectrum, with the peak at the emission maximum (λem), and its quantum yield, which is a measure of the efficiency of the fluorescence process. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).
It is important to note that despite a thorough search of available literature and technical data sheets, specific quantitative data for the absorption and emission maxima, molar absorptivity, and quantum yield of this compound in various solvents could not be found. The determination of these parameters requires experimental measurement.
Experimental Protocols for Spectroscopic Analysis
The following sections provide detailed methodologies for the experimental determination of the absorption and emission spectra of this compound.
Measuring the Absorption Spectrum
The absorption spectrum of a dye solution is measured using a UV-Visible spectrophotometer.
Materials and Equipment:
-
This compound
-
A selection of spectroscopic grade organic solvents (e.g., ethanol, methanol, acetone, toluene, etc.)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 absorbance units. This is important to ensure linearity according to the Beer-Lambert law.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-800 nm for a colored dye).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the dye solution to be measured, then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum. If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.
-
Repeat for Different Solvents: To study solvatochromism, repeat steps 1-6 for a range of solvents with varying polarities.
Measuring the Emission Spectrum
The emission (fluorescence) spectrum is measured using a spectrofluorometer.
Materials and Equipment:
-
Dye solutions prepared as for absorption measurements
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Sample Preparation: Use a dilute solution of the dye (typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects).
-
Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize.
-
Determination of Excitation Wavelength: To obtain the emission spectrum, the sample must be excited at a wavelength where it absorbs light. This is typically set to the λmax determined from the absorption spectrum.
-
Recording the Emission Spectrum: Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission. For example, if excited at 450 nm, the emission scan might be from 460 nm to 800 nm.
-
Data Analysis: From the emission spectrum, determine the wavelength of maximum emission intensity (λem).
-
Measuring the Excitation Spectrum (Optional but Recommended): To confirm that the observed emission is from the dye of interest, an excitation spectrum can be recorded. Set the emission monochromator to the λem and scan a range of excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum of the dye.
-
Quantum Yield Measurement (Advanced): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Measuring the Absorption Spectrum.
Caption: Workflow for Measuring the Emission Spectrum.
Conclusion
While this compound is a commercially significant dye, its detailed photophysical properties, including absorption and emission maxima in various solvents, are not well-documented in publicly accessible sources. This guide provides the necessary background information and detailed experimental protocols for researchers to undertake a thorough spectroscopic characterization of this dye. By following the outlined procedures, scientists can determine the key spectral parameters of this compound, investigate its solvatochromic behavior, and generate the data required for its potential application in research and development. The experimental determination of this data would be a valuable contribution to the scientific literature on industrial dyes.
References
- 1. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 2. solvent dye orange Manufacturers and Suppliers in China_solvent dye orange product list_Emperor Chem [emperordye.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Page loading... [wap.guidechem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 8. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. This compound (Solvent Orange F2g) [colorbloomdyes.com]
An In-depth Technical Guide to the Fluorescent Properties of Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Solvent Orange 54, also known by its Colour Index name, is an organometallic compound classified as a metal-complex azo dye.[2][3] Its molecular structure, which incorporates an azo group (-N=N-) and a metal complex, is the basis for its chromophoric and potential fluorophoric characteristics.[4][5][6] Such dyes are utilized in a variety of industrial applications, including the coloration of plastics, inks, and coatings, owing to their good solubility in organic solvents, and high light and heat fastness.[1][2][3] The fluorescence of this compound suggests its potential for more advanced applications in research and development, necessitating a deeper understanding of its photophysical behavior.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, dissolution, and application in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Orange to reddish-orange powder | [3][7] |
| Chemical Type | Azo metal complex | [2] |
| Solubility | Soluble in organic solvents such as toluene, xylene, and acetone (B3395972). Insoluble in water. | [6] |
| Heat Resistance | Stable up to 200 °C | [3] |
| Light Fastness | Good | [1][3] |
Fluorescence of this compound
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The process involves the excitation of a molecule to a higher electronic state, followed by its relaxation back to the ground state with the emission of a photon. The key characteristics of a fluorescent molecule are its absorption and emission spectra, and its fluorescence quantum yield.
The Jablonski Diagram: A Conceptual Overview
The principles of fluorescence can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them. While specific energy levels for this compound are not documented, a general Jablonski diagram serves to explain the phenomenon.
Caption: A generalized Jablonski diagram illustrating the processes of absorption, vibrational relaxation, internal conversion, fluorescence, intersystem crossing, and phosphorescence.
Expected Photophysical Properties
As a metal-complex azo dye, the fluorescence of this compound is likely influenced by the nature of the metal ion and the substituents on the aromatic rings. The complexation of azo dyes with metal ions can lead to a shift in the absorption maximum to longer wavelengths (a bathochromic shift).[4] The fluorescence emission would consequently also be expected in the visible region of the spectrum. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment.
Experimental Protocols for Fluorescence Characterization
To quantitatively characterize the fluorescence of this compound, a series of standardized spectroscopic experiments should be performed. The following protocols are based on established methodologies for fluorescent dye analysis.
Sample Preparation
-
Solvent Selection: Given its solubility profile, high-purity spectroscopic grade solvents such as toluene, xylene, or acetone should be used.[6] The choice of solvent can influence the photophysical properties.
-
Concentration Series: Prepare a series of dilute solutions of this compound in the chosen solvent. Concentrations should be low enough to avoid inner filter effects and aggregation, typically in the micromolar range.
-
Blank Sample: A cuvette containing only the pure solvent should be used as a blank for background correction.
Measurement of Absorption and Emission Spectra
This protocol outlines the steps to determine the absorption and fluorescence emission spectra of this compound.
References
- 1. This compound - High Quality at Attractive Price - Expert Manufacturer [meghadyes.com]
- 2. Best this compound CAS 12237-30-8 Supplier, Manufacturer | Afine [afinechem.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. iiardjournals.org [iiardjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. epsilonpigments.com [epsilonpigments.com]
In-Depth Technical Guide to the Health and Safety of Solvent Orange 54 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Solvent Orange 54 (CAS No. 12237-30-8), a synthetic dye used in various industrial applications. The following sections detail the known hazards, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory environment. All quantitative data is summarized for clarity, and where available, descriptions of relevant experimental protocols are provided.
Hazard Identification and Classification
This compound is an orange powder that presents several potential health hazards upon exposure.[1] While it is stable under normal conditions, it is crucial to handle it with care to avoid adverse effects.[1]
Primary Hazards:
-
Oral Toxicity: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[1]
-
Eye Irritation: Dust can cause irritation and inflammation upon contact with the eyes.[1]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation, particularly in sensitive individuals.[1]
The following diagram illustrates the primary hazard classifications and the corresponding routes of exposure.
Caption: Hazard identification for this compound.
Toxicological Data
The available quantitative toxicological data for this compound is limited. The most frequently cited value is for acute oral toxicity.
| Toxicological Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | 8180 mg/kg | [2] |
| Fish Toxicity (LC50) | Fish | 1000 mg/L | [2] |
Experimental Protocol: Acute Oral Toxicity (LD50) Study (General Description)
While the specific protocol for the cited LD50 value of 8180 mg/kg for this compound is not detailed in the available documents, a typical acute oral toxicity study, often following OECD Guideline 401 (now obsolete but historically used) or 420/423/425, would involve the following steps:
-
Animal Selection: Healthy, young adult laboratory rats are selected and acclimatized to the laboratory conditions.
-
Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle. If not soluble in water, an oil such as corn oil may be used.
-
Administration: A single dose of the substance is administered by oral gavage to the animals. Multiple dose groups with a range of concentrations are typically used to determine the lethal dose.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
Data Analysis: The LD50 value, the statistically estimated dose that would be lethal to 50% of the animals, is calculated.
-
Necropsy: A gross necropsy of all animals (both those that died during the study and survivors at the end) is performed to observe any pathological changes.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.
Handling:
-
Ventilation: Use with adequate ventilation. A chemical fume hood is recommended, especially when handling the powder.[1]
-
Minimize Dust: Take measures to minimize dust generation and accumulation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. An approved respirator should be used if ventilation is inadequate.[1]
-
Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[1]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale the substance.[1]
Storage:
-
Containers: Keep containers tightly closed and store in a cool, dry place.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing and reducing agents.[1]
The following workflow outlines the recommended procedures for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Emergency Measures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[3] Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]
-
Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Use spark-proof tools and explosion-proof equipment.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [3] |
| Skin Protection | Chemical-impermeable gloves and protective clothing to minimize skin contact. | [1][3] |
| Respiratory Protection | An approved full-face respirator if exposure limits are exceeded or irritation is experienced. | [3] |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Orange Powder | [1][2] |
| Odor | Odorless | [1][2] |
| Melting Point | 220 °C | [2] |
| Decomposition Temperature | > 280 °C | [2] |
| Solubility in Water | Insoluble | [2] |
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Excess heat and incompatible materials.[1]
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[1]
-
Hazardous Decomposition Products: May produce irritating and toxic fumes and gases upon combustion.[1]
-
Hazardous Polymerization: Will not occur.[1]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
This technical guide is intended to provide comprehensive health and safety information for the use of this compound in a laboratory setting. It is imperative that all laboratory personnel are familiar with this information and adhere to the recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
Navigating the Nuances of Purity: A Technical Guide to Research-Grade Solvent Orange 54
For researchers, scientists, and drug development professionals, the quality and purity of reagents are paramount. This guide provides an in-depth technical overview of the purity and quality specifications for research-grade Solvent Orange 54 (C.I. 12237-30-8), a chromium complex azo dye. Ensuring a well-characterized and highly pure starting material is a critical, non-negotiable step in producing reliable and reproducible experimental results.
This compound, a reddish-orange powder, is utilized in various industrial applications; however, its use in research, particularly in contexts sensitive to impurities such as in the development of drug delivery systems or as a biological stain, necessitates stringent quality control. This document outlines the key specifications, potential impurities, and detailed analytical methodologies for the comprehensive characterization of research-grade this compound.
Core Purity and Quality Specifications
Research-grade this compound should be defined by a stringent set of specifications that go beyond those for industrial use. The following tables summarize the key physical, chemical, and purity requirements for high-quality, research-grade material.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Appearance | Fine, reddish-orange powder |
| Molecular Structure | Azo, chromium complex |
| CAS Number | 12237-30-8 |
| pH Value (in 1% aqueous slurry) | 6.0 - 8.0 |
| Density | Approximately 1.4 g/cm³ |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Rationale for Research Grade |
| Dye Content (by UV-Vis) | ≥ 98% | Ensures high concentration of the active molecule, critical for accurate dosing and staining. |
| Moisture Content (by Karl Fischer) | ≤ 1.0% | Minimizes water that can interfere with non-aqueous reactions and affect accurate weighing. |
| Insoluble Matter (in MEK) | ≤ 0.2% | Reduces the presence of particulate matter that can interfere with analytical instrumentation and cellular assays. |
| Residual Solvents (by GC-HS) | To be reported | Identifies and quantifies residual solvents from synthesis and purification that could be toxic or reactive. |
| Heavy Metals (by ICP-MS) | To be reported (especially Cr) | Crucial for applications in biological systems where heavy metal contamination can induce toxicity. |
| Organic Impurities (by HPLC) | Each impurity ≤ 0.15%, Total impurities ≤ 0.5% | Minimizes the presence of side-reaction products or unreacted starting materials that could have unknown biological or chemical activity. |
Table 3: Performance Characteristics
| Parameter | Specification |
| Dyeing Strength | 98% - 102% (relative to a certified standard) |
| Heat Stability (30 min) | Stable at 150°C |
| Light Fastness (Xenon arc) | Grade 7 (on a 1-8 scale) |
Understanding the Impurity Profile
The synthesis of this compound, a metal complex azo dye, typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling agent, and subsequent chelation with a chromium salt. This multi-step process can introduce several types of impurities that must be controlled in a research-grade product.
-
Unreacted Starting Materials: Residual aromatic amines and coupling agents.
-
By-products: Isomeric dyes and other colored compounds from side reactions during the coupling stage.
-
Residual Chromium: Uncomplexed chromium salts or chromium in a different oxidation state.
-
Degradation Products: Compounds formed during storage or exposure to light and heat.
A thorough understanding and control of this impurity profile are essential for ensuring the reliability of experimental outcomes.
Experimental Protocols for Quality Control
To ensure that a batch of this compound meets the stringent requirements for research use, a series of well-defined analytical tests must be performed. The following are detailed methodologies for key experiments.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main dye component from its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As determined by UV-Vis analysis (e.g., the λmax of the dye).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities are identified and quantified against a reference standard if available.
Identity and Dye Content by UV-Visible Spectroscopy
This technique is used to confirm the identity of the dye by its characteristic absorption spectrum and to determine its concentration.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A high-purity solvent in which the dye is fully soluble, such as methanol or ethanol. The choice of solvent should be documented as it can influence the absorption maximum.
-
Procedure:
-
Prepare a stock solution of known concentration (e.g., 10 mg/L) of this compound in the chosen solvent.
-
Scan the solution from 200 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Measure the absorbance of each dilution at the λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
The dye content of an unknown sample can be determined by measuring its absorbance and calculating the concentration from the calibration curve.
-
-
Acceptance Criteria: The λmax should be within a narrow range of a certified reference standard. The dye content should be ≥ 98%.
Structural Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to confirm the chemical structure of the dye by identifying its key functional groups.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dye (approximately 1-2 mg) with dry KBr powder and pressing it into a transparent disc.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Interpretation: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks to look for include those corresponding to:
-
Azo group (-N=N-) stretching vibrations.
-
Aromatic C-H and C=C stretching.
-
Functional groups from the specific aromatic amines and coupling agents used in its synthesis.
-
Vibrations associated with the metal-ligand bond of the chromium complex.
-
Quality Control Workflow
A robust quality control workflow is essential to certify a batch of this compound as research-grade. The following diagram illustrates a typical workflow from raw material to final product release.
An In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Orange 54
Disclaimer: The precise manufacturing process for Solvent Orange 54 (CAS No. 12237-30-8) is proprietary and not publicly available. This guide presents a representative synthesis pathway based on the known chemistry of analogous metal-complex azo dyes and available structural information. The experimental protocols provided are illustrative and would require optimization in a laboratory setting.
Introduction
This compound is a yellowish-orange metal complex dye known for its high transparency, vibrant color, and excellent solubility in organic solvents.[1] It belongs to the class of chromium azo metal complex dyes.[1][2][3][4] Structurally, it is an organic azo dye compound that is a derivative of aromatic sulfonamides.[5] Its molecular structure contains an azo (-N=N-) linkage connecting aromatic rings, along with sulfonamide and methoxy (B1213986) functional groups that enhance both its solubility and dyeing performance.[5] These features contribute to its exceptional color strength and stability against light and heat.[5]
This technical guide provides a comprehensive overview of a plausible synthesis and manufacturing process for this compound, intended for researchers, scientists, and professionals in chemical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Orange to reddish-orange crystalline powder[5] |
| Molecular Formula | C₁₆H₁₆N₂O₂S[5] |
| CAS Number | 12237-30-8[2][6] |
| Solubility | Readily soluble in organic solvents such as toluene, xylene, and acetone; insoluble in water.[5] |
| Heat Resistance | Stable up to 200 °C[7] |
Representative Synthesis Pathway
The synthesis of this compound can be conceptualized as a three-stage process, which is typical for chromium-complex azo dyes:
-
Diazotization: An aromatic amine is converted to a diazonium salt.
-
Azo Coupling: The diazonium salt reacts with a coupling agent to form the azo dye.
-
Metallization: The azo dye is reacted with a chromium salt to form the final stable metal complex.
A proposed reaction scheme is illustrated in the diagram below.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each stage of the synthesis.
Stage 1: Diazotization of p-Anisidine
-
Preparation: In a jacketed glass reactor, add a solution of p-anisidine in dilute hydrochloric acid.
-
Cooling: Cool the reactor to 0-5 °C using a circulating chiller.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the stirred p-anisidine solution. Maintain the temperature strictly between 0-5 °C to prevent the decomposition of the diazonium salt.
-
Completion: Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt of p-anisidine.
Stage 2: Azo Coupling
-
Preparation of Coupling Agent: In a separate reactor, dissolve the substituted aniline derivative (the coupling component) in an alkaline aqueous solution (e.g., sodium hydroxide (B78521) solution).
-
Cooling: Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a sodium carbonate solution as needed.
-
Completion and Isolation: After the addition is complete, allow the reaction to stir for another 1-2 hours at a low temperature. The resulting azo dye will precipitate out of the solution. The solid is then isolated by filtration and washed with water to remove excess salts.
Stage 3: Metallization
-
Suspension: The isolated and washed azo dye intermediate is re-suspended in a suitable solvent, such as a water-alcohol mixture.
-
Addition of Chromium Salt: An aqueous solution of a chromium salt (e.g., chromium (III) chloride or chromium (III) sulfate) is added to the azo dye suspension.
-
Complexation Reaction: The mixture is heated to 80-100 °C and stirred for several hours to facilitate the formation of the chromium complex. The pH may need to be adjusted to a weakly acidic or neutral range to promote complexation.
-
Isolation and Purification: After the reaction is complete, the final product, this compound, is isolated by filtration, washed with hot water and then with an organic solvent to remove any unreacted starting materials, and finally dried.
Data Presentation
The following tables summarize the key chemicals and reaction parameters for this representative synthesis.
Table 1: Chemical Reactants and Their Roles
| Chemical | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| p-Anisidine | C₇H₉NO | 123.15 | Aromatic Amine (Starting Material) |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | Acidic Medium for Diazotization |
| Substituted Aniline | Varies | Varies | Coupling Agent |
| Sodium Hydroxide | NaOH | 40.00 | Alkaline Medium for Coupling |
| Chromium (III) Salt | e.g., CrCl₃ | 158.36 | Metallizing Agent |
Table 2: Key Experimental Parameters
| Stage | Parameter | Recommended Value |
| Diazotization | Temperature | 0 - 5 °C |
| pH | Acidic | |
| Duration | 30 - 60 minutes | |
| Azo Coupling | Temperature | 0 - 10 °C |
| pH | Alkaline (8 - 10) | |
| Duration | 1 - 2 hours | |
| Metallization | Temperature | 80 - 100 °C |
| pH | Weakly Acidic to Neutral | |
| Duration | 2 - 4 hours |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly temperature and pH. While the exact industrial manufacturing process is proprietary, the described pathway involving diazotization, azo coupling, and metallization provides a sound theoretical and practical framework for its laboratory-scale synthesis. Further research and development would be necessary to optimize yields and purity for large-scale production.
References
- 1. Ranbar Orange D251 Chromium Azo Dyes – this compound [ranbarr.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 4. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Synonyms and alternative names for Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Solvent Orange 54, a synthetic dye belonging to the metal-complex azo class. The information presented herein is intended to support research and development activities by offering detailed data on its nomenclature, physicochemical properties, and exemplary applications.
Synonyms and Alternative Names
This compound is known by a variety of names across different industries and suppliers. A comprehensive list of these synonyms, trade names, and chemical identifiers is provided in Table 1 to facilitate cross-referencing and literature searches.
Table 1: Synonyms and Alternative Names for this compound
| Category | Name |
| Common Name | This compound |
| C.I. Name | C.I. This compound[1] |
| CAS Number | 12237-30-8[1] |
| EINECS Number | 602-679-4[1] |
| Chemical Type | Azo metal complex[2] |
| Trade Names | Bricosol Orange KRV, Complesol Orange 6210, Meco Fast Orange O-1O-C, Meco Fast Orange O-51, Meco Fast Orange O-51-C, Metaplex Orange RP, Navipon Orange RE, Neozapon Orange 251, Neozapon Orange RE, Oil Orange 3210, Oil Orange 815, Orgalon Orange 210, Orgalon Orange 210-T, Rosafast Orange MR, Shaanxi this compound, Simpsol Orange 24335, Technosol Orange RE, Valifast Orange 3210, Zapon Orange 251[1] |
| Other Names | Orange 251, Orange 3210, Orange F2G, Solvent Orange GR, Solvent Orange RE[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for understanding its behavior in various solvent systems and applications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Reddish-orange powder[2] |
| Molecular Formula | C16H10N2O3 (Note: some sources suggest a sulfonamide derivative with the formula C16H16N2O2S) |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, toluene, and xylene |
| Melting Point | Not consistently reported, with some sources indicating it is stable at high temperatures. |
| Density | Approximately 1.26 - 1.4 g/cm³ |
| Heat Resistance | Up to 300 °C[3] |
| Light Fastness | Grade 7 (on a scale of 1 to 8, where 8 is excellent)[3] |
| Moisture Content | ≤ 3.0% |
| Insoluble in Organic Solvent | ≤ 0.3% |
Experimental Protocols
The following are exemplary protocols for common applications of this compound. These are intended as a starting point for experimental design and may require optimization depending on the specific substrate and desired outcome.
Exemplary Protocol for Wood Staining
This protocol describes a general procedure for applying a solvent-based wood stain containing this compound.
Materials:
-
This compound powder
-
Solvent (e.g., ethanol, lacquer thinner)
-
Binder (e.g., nitrocellulose lacquer)
-
Wood substrate, sanded and clean
-
Mixing container
-
Applicator (e.g., cloth, brush, or sprayer)
-
Personal Protective Equipment (PPE): gloves, safety glasses, respirator
Procedure:
-
Dye Solution Preparation:
-
In a well-ventilated area, dissolve a measured amount of this compound powder into the chosen solvent. The concentration will depend on the desired color intensity; a starting point could be 1-5% (w/v).
-
Stir the mixture until the dye is completely dissolved. Gentle heating may aid dissolution but should be done with caution due to the flammability of many organic solvents.
-
-
Stain Formulation:
-
Once the dye is dissolved, slowly add the binder to the dye solution while stirring continuously. The ratio of dye solution to binder will vary depending on the desired viscosity and finish.
-
-
Application:
-
Ensure the wood surface is clean, dry, and free of dust or other contaminants.
-
Apply the stain evenly to the wood surface using a cloth, brush, or sprayer, following the direction of the wood grain.
-
Allow the stain to penetrate the wood for a short period (e.g., 1-5 minutes).
-
Wipe off any excess stain with a clean, dry cloth.
-
-
Drying and Finishing:
-
Allow the stained wood to dry completely in a well-ventilated area. Drying time will vary depending on the solvent and environmental conditions.
-
Once dry, a clear topcoat can be applied to protect the stained surface and enhance the color.
-
Exemplary Protocol for Dyeing Polycarbonate
This protocol provides a general method for dyeing polycarbonate (PC) plastic using this compound.
Materials:
-
This compound powder
-
Impregnating solvent (e.g., dipropylene glycol monomethyl ether)
-
Moderating solvent (e.g., a less aggressive, compatible solvent)
-
Polycarbonate substrate
-
Heating bath or oven
-
Dyeing vessel (e.g., stainless steel or glass)
-
Personal Protective Equipment (PPE)
Procedure:
-
Dye Bath Preparation:
-
Prepare a solvent blend of the impregnating and moderating solvents. The ratio will depend on the desired dyeing rate and the specific grade of polycarbonate.
-
Dissolve this compound into the solvent blend to achieve the desired concentration.
-
-
Dyeing Process:
-
Preheat the dye bath to a temperature below the glass transition temperature of polycarbonate (typically below 120°C).
-
Immerse the clean polycarbonate substrate into the heated dye bath.
-
The immersion time will depend on the desired depth of color, typically ranging from a few minutes to an hour.[4]
-
-
Post-Dyeing Treatment:
-
Remove the dyed polycarbonate from the bath and allow any excess solvent to drip off.
-
Rinse the substrate with a suitable solvent to remove any surface dye residue.
-
Dry the dyed polycarbonate, potentially in an oven at a controlled temperature to ensure complete solvent evaporation without damaging the plastic.
-
Visualizations
The following diagrams illustrate conceptual workflows for the application of this compound.
Caption: A flowchart illustrating the general steps involved in a wood staining process using this compound.
Caption: A workflow diagram outlining the key stages of dyeing polycarbonate with this compound.
References
Unlocking Cellular Secrets and Therapeutics: A Technical Guide to Metal Complex Dyes in Research
For Immediate Release
A deep dive into the burgeoning field of metal complex dyes reveals their transformative potential across a spectrum of research applications, from high-resolution cellular imaging to targeted cancer therapy and advanced molecular sensing. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core principles, quantitative data, and experimental protocols underpinning the use of these versatile compounds.
Metal complex dyes, comprised of a central metal ion coordinated to organic ligands, offer a unique combination of photophysical and chemical properties that make them powerful tools in the laboratory. Their exceptional stability, tunable absorption and emission characteristics, and capacity for rational design have positioned them at the forefront of innovation in several scientific disciplines. This guide will explore their primary applications in bioimaging, photodynamic therapy (PDT), and chemical sensing, providing the foundational knowledge for their successful implementation in research and development.
Data Presentation: A Comparative Analysis of Key Photophysical and Phototoxic Properties
The efficacy of metal complex dyes in various applications is dictated by their specific photophysical and, in the case of PDT, phototoxic characteristics. The following table summarizes key quantitative data for a selection of ruthenium (Ru) and iridium (Ir) complexes, providing a comparative overview for researchers selecting appropriate dyes for their experimental needs.
| Metal Complex Type | Application | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Two-Photon Absorption (σ₂, GM) | IC₅₀ (µM) | Phototoxicity Index (PI) |
| Ruthenium (II) Complexes | ||||||||
| [Ru(bpy)₃]²⁺ derivative | PDT | ~450 | ~620 | 0.22 - 0.87 (¹O₂)[1][2] | - | - | - | - |
| Ru(II) polypyridyl | PDT | - | - | 0.48 - 0.87 (¹O₂)[2] | - | - | 4 (HeLa, with light) | >1000[3] |
| Ruthenium-BODIPY | PDT | - | - | - | - | - | 0.17 (HeLa, with light)[4] | - |
| Iridium (III) Complexes | ||||||||
| Ir(ppy)₃ derivative | Bioimaging | - | - | - | - | 20-40[5] | - | - |
| Dinuclear Ir(III) complex | Two-Photon PDT | - | - | - | - | 66-166[6] | 2.0 (with light) | 24[6] |
| Ir(III) anthraquinone | Hypoxia Imaging | 405 | - | - | - | 76-153[7] | - | - |
| Water-soluble Ir(III) | Two-Photon PDT | ~400 | ~600 | - | - | 3.5[8] | - | - |
| [Ir(C^N)₂bqdc] | Oxygen Sensing | - | 650-700 | 0.11 - 0.34 | 1.11 - 1.72[9] | - | - | - |
Note: λ_abs = Absorption maximum; λ_em = Emission maximum; Φ = Quantum Yield (¹O₂ refers to singlet oxygen generation); τ = Excited-state lifetime; σ₂ = Two-photon absorption cross-section (GM = Goeppert-Mayer units); IC₅₀ = Half-maximal inhibitory concentration; PI = Phototoxicity Index (IC₅₀ dark / IC₅₀ light). Data is compiled from multiple sources and specific values can vary with experimental conditions.
Core Applications and Experimental Protocols
Bioimaging: Illuminating the Cellular Landscape
Metal complex dyes, particularly those based on iridium(III), are excellent candidates for advanced bioimaging applications due to their large Stokes shifts, long phosphorescence lifetimes, and high photostability.[10] Many complexes exhibit two-photon absorption (2PA) properties, enabling deeper tissue penetration and reduced phototoxicity in live-cell imaging.[5]
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottomed dishes or chamber slides and culture overnight in appropriate media to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the iridium(III) complex in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the diluted probe solution to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe solution and wash the cells twice with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a confocal or two-photon microscope equipped with the appropriate laser excitation source and emission filters for the specific iridium(III) complex. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
Photodynamic Therapy (PDT): A Light-Activated Approach to Disease Treatment
Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death in targeted tissues.[11][12] Metal complexes, especially those of ruthenium(II), are highly effective photosensitizers due to their efficient intersystem crossing to the triplet state, which is essential for ¹O₂ generation.[2]
-
Cell Seeding: Seed cancer cells (e.g., PC-3 or DU 145) in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Photosensitizer Incubation: Prepare a series of dilutions of the metal complex photosensitizer in cell culture medium. Replace the existing medium in the wells with the photosensitizer solutions. Include a "dark control" group for each concentration that will not be exposed to light. Incubate the plates for a predetermined period (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells gently with PBS. Add fresh, pre-warmed medium to all wells.
-
Irradiation: Irradiate the designated "light" group of wells with a light source of the appropriate wavelength and dose (e.g., a 450 nm LED array delivering 10 J/cm²). Keep the "dark control" plates wrapped in foil.
-
Post-Irradiation Incubation: Return all plates to the incubator for a further 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay. Read the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC₅₀ values for both the light-treated and dark control groups. The phototoxicity index (PI) is calculated as the ratio of the IC₅₀ in the dark to the IC₅₀ with light exposure. A high PI value indicates high phototoxicity and low dark toxicity.
Chemical Sensing: Detecting Analytes with High Specificity
The luminescence of metal complex dyes can be sensitive to their local environment, making them excellent probes for detecting a wide range of analytes, including metal ions, oxygen, and biomolecules.[13][14] Sensor arrays can be constructed using multiple metal-dye combinations to generate unique "fingerprint" responses for different analytes.
-
Sensor Synthesis: Synthesize the iridium(III) complex with a chelating ligand designed to bind the target metal ion. Characterize the complex to confirm its structure and purity.
-
Stock Solution Preparation: Prepare a stock solution of the iridium(III) sensor in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).
-
Analyte Solutions: Prepare a series of standard solutions of the target metal ion at known concentrations. Also prepare solutions of potential interfering ions to test for selectivity.
-
Fluorescence Titration: In a cuvette, add a fixed concentration of the iridium(III) sensor solution. Record the initial fluorescence spectrum. Sequentially add small aliquots of the target metal ion solution and record the fluorescence spectrum after each addition.
-
Selectivity Studies: Repeat the titration experiment with the interfering ion solutions to assess the sensor's selectivity.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. This can be used to determine the detection limit and binding constant.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a key signaling pathway in photodynamic therapy and a typical workflow for a sensor array experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-photon absorption properties of simple neutral Ir( iii ) complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05489F [pubs.rsc.org]
- 6. Mitochondria-localized dinuclear iridium(iii) complexes for two-photon photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Iridium(III) Anthraquinone Complexes as Two-Photon Phosphorescence Probes for Mitochondria Imaging and Tracking under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Luminescent, Water-Soluble Ir(III) Complex as a Potential Photosensitizer for Two-Photon Photodynamic Therapy [mdpi.com]
- 9. Featuring long-lifetime deep-red emitting iridiumIII complexes with high colour purity: insights into the excited state dynamics from spectroscopic and theoretical perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Recent development and application of cyclometalated iridium(iii) complexes as chemical and biological probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in noble metal complex based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatible Ir(III) Complexes as Oxygen Sensors for Phosphorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A long lifetime luminescent iridium(iii) complex chemosensor for the selective switch-on detection of Al3+ ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Staining Lipids in Cells with Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 54 is a lipophilic, orange-red azo dye.[1] Traditionally used in industrial applications for coloring plastics, inks, and other non-polar materials, its properties suggest a potential application in biological research for the visualization of intracellular lipid droplets. Lipid droplets are dynamic organelles crucial for energy storage, lipid metabolism, and cellular signaling. Their accumulation is a hallmark of various physiological and pathological conditions, including obesity, diabetes, and certain cancers. This document provides a detailed, hypothetical protocol for the use of this compound as a stain for intracellular lipid droplets in fixed cells, based on the general principles of lysochrome staining.
Principle of Staining:
This compound is a lysochrome, a fat-soluble dye. The staining mechanism is based on the dye's higher solubility in neutral lipids, such as triglycerides and cholesterol esters found in lipid droplets, than in the solvent from which it is applied.[2] This preferential partitioning results in the selective accumulation and visualization of the dye within the lipid droplets of the cell.
Data Presentation
As this compound is not a conventional biological stain, optimization of the staining protocol is critical. The following table presents hypothetical data from a concentration and incubation time optimization experiment to determine the ideal staining conditions. The goal is to achieve a high signal-to-noise ratio while minimizing potential artifacts.
Table 1: Hypothetical Optimization of this compound Staining in Cultured Cells
| Stock Concentration (in DMSO) | Working Concentration (µg/mL) | Incubation Time (minutes) | Signal Intensity (Arbitrary Units) | Background Staining | Potential Artifacts Observed |
| 1 mg/mL | 0.1 | 15 | Low | Minimal | None |
| 1 mg/mL | 0.5 | 15 | Moderate | Low | None |
| 1 mg/mL | 1.0 | 15 | High | Low | None |
| 1 mg/mL | 2.0 | 15 | High | Moderate | Minor precipitate formation |
| 1 mg/mL | 1.0 | 5 | Moderate | Low | Uneven staining |
| 1 mg/mL | 1.0 | 30 | High | Moderate | Increased background |
This data is illustrative and will need to be determined empirically for your specific cell type and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for staining lipids in cultured cells with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Isopropanol (or other suitable organic solvent)
-
Distilled water
-
Coverslips
-
Microscope slides
-
Aqueous mounting medium
-
Fluorescence microscope with appropriate filter sets
Reagent Preparation:
-
This compound Stock Solution (1 mg/mL):
-
Dissolve 1 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
This compound Working Solution (1 µg/mL):
-
On the day of the experiment, dilute the 1 mg/mL stock solution 1:1000 in PBS to a final concentration of 1 µg/mL.
-
The optimal concentration should be determined empirically (see Table 1).
-
Staining Protocol for Adherent Cells:
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Induce lipid droplet formation if required by your experimental design (e.g., by treating with oleic acid).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 20 minutes at room temperature.
-
-
Washing:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Aspirate the final PBS wash.
-
Add the freshly prepared this compound working solution to the cells, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature, protected from light. The optimal incubation time may vary.
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells three times with PBS to remove excess stain.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained lipid droplets using a fluorescence microscope.
-
Note: The optimal excitation and emission wavelengths for this compound in a biological context are not well-documented. It is recommended to test a range of standard filter sets (e.g., those for TRITC or Texas Red) to determine the best imaging conditions. A preliminary spectral scan would be ideal to determine the excitation and emission maxima.
-
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for staining intracellular lipid droplets with this compound.
Signaling Pathway Context:
While this compound is not known to be involved in any specific signaling pathways, it can be used to visualize lipid droplets, which are central to lipid metabolism. The following diagram illustrates a simplified overview of fatty acid uptake and lipid droplet formation.
Caption: Simplified pathway of fatty acid uptake and lipid droplet formation.
References
Application Notes and Protocols for Microscopic Examination of Tissues Using Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no established body of scientific literature detailing the use of Solvent Orange 54 for the microscopic examination of biological tissues. The following application notes and protocols are presented as a hypothetical framework based on the known properties of this compound as a lysochrome (fat-soluble dye) and established methodologies for similar dyes, such as Sudan IV and Oil Red O, which are commonly used for lipid staining. These protocols should be considered as a starting point for research and development, and optimization will be required.
Introduction
This compound is a metal-complex azo dye characterized by its vibrant orange hue and high solubility in organic solvents.[1][2] While its primary applications are in industrial settings such as the coloring of plastics, inks, and synthetic leathers, its chemical properties suggest a potential application in histology as a lysochrome for the detection of neutral lipids in tissue preparations.[3][4][5] Lysochromes stain lipids through a physical process of dissolving in the lipid droplets within the tissue, providing a visual method for identifying and localizing fats. This can be particularly useful in studies related to metabolic disorders, neurodegenerative diseases, and drug-induced steatosis.
These notes provide a hypothetical protocol for the use of this compound for staining neutral lipids in frozen tissue sections.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound relevant to its potential use as a histological stain.
| Property | Value | Source |
| C.I. Name | This compound | Original Search |
| CAS Number | 12237-30-8 | Original Search |
| Molecular Structure | Azo, Chromium Complex | Original Search |
| Appearance | Orange Powder | Original Search |
| Solubility in Ethanol (B145695) | Soluble | Original Search |
| Solubility in Acetone | Soluble | Original Search |
| Melting Point | 220 °C | Original Search |
| Heat Resistance | 200 °C | Original Search |
Experimental Protocols
Protocol 1: Staining of Neutral Lipids in Frozen Tissue Sections
This protocol is adapted from standard procedures for Oil Red O and Sudan IV staining.[6][7][8][9][10][11][12]
Materials:
-
This compound (powder)
-
Isopropanol (100%)
-
Ethanol (70% and 80%)
-
Acetone
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (neutral buffered)
-
Hematoxylin (B73222) (Mayer's or similar for counterstaining)
-
Aqueous mounting medium (e.g., Glycerin jelly)
-
Microscope slides and coverslips
-
Coplin jars
-
Micropipettes
-
Filter paper (0.2 µm pore size)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution by dissolving 0.5 g of this compound in 100 mL of 100% isopropanol.
-
To prepare the working solution, mix 6 mL of the stock solution with 4 mL of distilled water.
-
Let the working solution stand for 10-15 minutes and filter through a 0.2 µm filter before use. The working solution should be prepared fresh.
-
-
Tissue Preparation:
-
Cut frozen tissue sections at 8-10 µm using a cryostat.
-
Mount the sections on clean microscope slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the air-dried sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse the slides gently in distilled water.
-
-
Staining:
-
Immerse the slides in the filtered this compound working solution for 10-15 minutes.
-
Agitate gently to ensure even staining.
-
-
Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess stain. This step is critical and may require optimization to achieve the desired balance between lipid staining and background clarity.
-
-
Counterstaining:
-
Wash the slides thoroughly in distilled water.
-
Counterstain the nuclei with Mayer's hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5 minutes.
-
-
Mounting:
-
Rinse the slides in distilled water.
-
Mount the coverslip using an aqueous mounting medium.
-
Expected Results:
-
Lipid Droplets: Bright Orange-Red
-
Nuclei: Blue
Visualizations
Experimental Workflow for Lipid Staining
Caption: Workflow for staining lipids with this compound.
Hypothetical Staining Mechanism
References
- 1. Solvent orange 62_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. stainsfile.com [stainsfile.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Sudan IV Staining: A Procedure for Staining Lipid-Laden Atherosclerotic Plaques in Harvested Mouse Aortic Arch [jove.com]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 9. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 10. newcomersupply.com [newcomersupply.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cvrc.virginia.edu [cvrc.virginia.edu]
Application Notes and Protocols: Preparation of Solvent Orange 54 Stock Solution for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 54 is a synthetic organic azo dye characterized by its vibrant orange to reddish-orange crystalline powder form.[1] It exhibits negligible solubility in water but is readily soluble in a variety of organic solvents, including toluene, xylene, acetone, and alcohols.[1][2] While traditionally used in industrial applications such as coloring for plastics, textiles, and coatings, its fluorescent properties can be leveraged for specific imaging applications in microscopy.[1][3] This document provides a detailed protocol for the preparation of this compound stock solutions for use in microscopy, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate and reproducible stock solution preparation.
| Property | Value | Source |
| CAS Number | 12237-30-8 | [1][2][4][5][6] |
| Appearance | Orange to Reddish-Orange Crystalline Powder | [1][4][5] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [1] |
| Molecular Weight | 312.38 g/mol | Calculated |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents (g/L at 20°C) | ||
| Methyl Ethyl Ketone (MEK) | ≥ 500 | [4][7] |
| 1-methoxy-2-propanol | 200 | [2][7] |
| Alcohol (Ethanol) | 100 | [2][7] |
| Toluene | 100 | [5] |
| Ethyl Acetate | 80 | [2][7] |
| n-Propanol | 50 | [2][7] |
Note: The molecular formula and weight should be confirmed with the specific product information provided by the supplier.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of fluorescent dyes for biological applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 312.38 g/mol / 1000 = 3.1238 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.12 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound powder to a microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Ensure complete dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution in a tightly sealed amber vial or a tube wrapped in aluminum foil to protect it from light.
-
For short-term storage (1-2 weeks), store at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Safety Precautions:
-
While this compound is reported to have low acute toxicity, it may cause skin, eye, and respiratory tract irritation upon prolonged or high-level exposure.[1]
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Solvent Selection Guide
The choice of solvent can be critical depending on the specific application and experimental constraints.
Caption: Decision tree for selecting an appropriate solvent.
Conclusion
This document provides a foundational protocol for the preparation of this compound stock solutions for microscopy. Researchers should adapt this protocol based on their specific experimental needs, including the choice of solvent and final working concentration. Proper safety precautions should always be observed when handling this chemical. The provided data and workflows are intended to facilitate the integration of this compound into various research and development applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 3. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. colorantsgroup.com [colorantsgroup.com]
Application Notes and Protocols for Staining Fixed Cells with Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 54 is a synthetic, orange-to-reddish-orange crystalline powder belonging to the azo dye class.[1] It is characterized by its insolubility in water and high solubility in organic solvents such as toluene, xylene, and acetone.[1] While extensively utilized in industrial applications for coloring plastics, coatings, and inks due to its vibrant color and strong migration resistance, its application in biological staining of cells is not well-documented.[1][2][3][4][5] These application notes provide a generalized protocol for the use of this compound as a lipophilic stain for fixed cells, adapted from established methods for other lipophilic dyes. Lipophilic dyes are valuable tools in cell biology for visualizing cellular membranes and lipid-rich structures. This protocol is intended as a starting point for researchers to optimize for their specific cell types and experimental needs.
Materials and Reagents
-
Cells: Adherent or suspension cells cultured on coverslips or in appropriate vessels.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Permeabilization Buffer (Optional): 0.1% Triton X-100 in PBS.
-
This compound Stock Solution: 1 mg/mL in a suitable organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Ethanol).
-
Staining Buffer: PBS or a balanced salt solution (e.g., HBSS).
-
Mounting Medium: Aqueous, non-glycerol-based mounting medium.
Experimental Protocols
1. Cell Fixation
This protocol is intended for cells that have been fixed prior to staining.
-
Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
-
Carefully remove the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove residual fixative.
2. Staining Protocol for Fixed Cells
This protocol is adapted from general methods for lipophilic dyes. Optimization of dye concentration and incubation time is highly recommended.
-
Prepare Staining Solution: Dilute the this compound stock solution in the chosen staining buffer to a final working concentration. A starting range of 1-10 µg/mL is recommended for initial optimization. Vortex the solution thoroughly to ensure the dye is well-dispersed. Prepare the staining solution fresh and immediately before use.
-
Staining: Add the staining solution to the fixed cells, ensuring the cells are completely covered.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: Carefully remove the staining solution and wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium. Avoid using glycerol-based mounting media as they can extract lipophilic dyes.[6]
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for orange fluorescence.
3. Optional: Permeabilization for Intracellular Staining
For staining intracellular membranes, a permeabilization step can be included after fixation. However, be aware that detergents can affect membrane integrity and dye localization.[7]
-
Following fixation and washing, incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with the staining protocol as described above.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Staining
| Parameter | Recommended Range | Notes |
| Fixative | 4% Paraformaldehyde in PBS | Alcohol-based fixatives are not recommended as they can disrupt lipid structures. |
| Stock Solution Solvent | DMSO or Ethanol | Ensure the solvent is compatible with your experimental setup. |
| Working Concentration | 1 - 10 µg/mL | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 15 - 30 minutes | Longer incubation times may lead to increased background signal. |
| Staining Temperature | Room Temperature | |
| Mounting Medium | Aqueous, non-glycerol based | Glycerol can extract the dye from the membranes.[6] |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. China this compound Manufacturers Suppliers Factory - this compound Made in China [sinoshiny.com]
- 4. This compound, Solvent Orange Dye [xcwydyes.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
Application Notes and Protocols for Live-Cell Imaging with Solvent Orange 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 54 is a lipophilic, red-orange azo dye.[1][2][3][4] While primarily utilized in industrial applications for coloring plastics, inks, and coatings due to its high stability, its fluorescent properties suggest a potential for use in biological imaging.[1][2][4] As a lipophilic molecule, this compound is likely to accumulate in nonpolar cellular compartments, making it a candidate for staining lipid-rich structures such as lipid droplets. These organelles are central to cellular energy homeostasis, lipid metabolism, and have been implicated in various disease states, including metabolic disorders and cancer.
This document provides a hypothetical framework for the application of this compound in live-cell imaging, with a focus on lipid droplet staining. The protocols and data presented are based on the known properties of this compound and established methodologies for similar lipophilic dyes, given the limited availability of specific biological application data for this particular compound.
Physicochemical and Industrial Data of this compound
The following table summarizes the available industrial-grade specifications for this compound. It is important to note that these properties may vary slightly between suppliers and are not specific to a biological-grade reagent.
| Property | Value | Reference |
| CAS Number | 12237-30-8 | [1][3][5] |
| Molecular Structure | Azo chromium complex | [1][3] |
| Appearance | Orange Powder | [1] |
| Heat Resistance | >200 °C | [1] |
| Light Fastness | 6-7 (on a scale of 1 to 8) | [1] |
| Solubility (g/L at 20°C) | [1] | |
| in M.E.K. | 500 | [1] |
| in 2-ethoxyethanol | 300 | [1] |
| in 1-methoxy-2-propanol | 200 | [1] |
| in Alcohol | 100 | [1] |
| in Toluene | 100 | [1] |
Proposed Biological Application: Lipid Droplet Staining
Based on its lipophilic nature, this compound is proposed as a fluorescent probe for the visualization of intracellular lipid droplets in live cells. Lipid droplets are dynamic organelles composed of a neutral lipid core, primarily containing triacylglycerols and sterol esters, enclosed by a phospholipid monolayer. Their study is crucial for understanding cellular metabolism and related pathologies.
Potential Signaling Pathway Investigation: Lipotoxicity
The accumulation of lipid droplets, a condition known as steatosis, can lead to cellular dysfunction and lipotoxicity. A fluorescent lipid droplet stain like this compound could be employed to visualize and quantify changes in lipid storage in response to various stimuli, such as fatty acid treatment or drug candidates. This would allow for the investigation of signaling pathways involved in lipotoxicity, such as the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Experimental Protocols
Disclaimer: The following protocols are generalized and should be optimized for specific cell types and experimental conditions. Due to the lack of specific data for this compound in live-cell applications, it is crucial to perform preliminary experiments to determine optimal staining concentrations and to assess cytotoxicity.
General Workflow for Live-Cell Imaging
The following diagram outlines a general workflow for staining and imaging live cells with a fluorescent probe like this compound.
Protocol 1: Live-Cell Staining of Lipid Droplets
This protocol is adapted from established methods for other lipophilic dyes used for lipid droplet staining.[6][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live cells cultured in appropriate imaging dishes (e.g., glass-bottom dishes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (a standard TRITC or Rhodamine filter set is a suggested starting point)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to dissolve.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on glass-bottom imaging dishes.
-
Ensure cells are healthy and adherent before staining.
-
-
Staining:
-
Prepare a fresh working solution by diluting the this compound stock solution in pre-warmed complete cell culture medium. A final concentration range of 0.1-5 µM is recommended for initial optimization.
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional):
-
For some lipophilic dyes, a wash step is not required.[7] However, if high background fluorescence is observed, a wash step may be beneficial.
-
Gently remove the staining solution.
-
Wash the cells once or twice with pre-warmed PBS or complete culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Note on Imaging Parameters: Since the exact excitation and emission maxima of this compound in a cellular environment are unknown, it is recommended to start with a standard TRITC/Rhodamine filter set (e.g., Ex: 540-560 nm, Em: 570-620 nm) and adjust as needed.
-
Protocol 2: Cytotoxicity Assessment
It is essential to determine the potential cytotoxic effects of this compound and its solvent (DMSO) on the cell type of interest.
Materials:
-
This compound
-
DMSO
-
Cells cultured in 96-well plates
-
A commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
-
Also, prepare a serial dilution of DMSO alone to assess solvent toxicity.[9][10][11][12][13]
-
Treat the cells with the different concentrations of this compound and DMSO for a duration relevant to the planned imaging experiments (e.g., 1, 4, or 24 hours).
-
-
Cytotoxicity Assay:
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Quantitative Data
Cytotoxicity of Common Organic Solvents
The following table provides a summary of the cytotoxic effects of commonly used organic solvents in cell culture, which can serve as a reference when preparing and using the this compound stock solution.
| Solvent | Cell Line(s) | IC50 or Effect Concentration | Reference |
| DMSO | MCF-7, RAW-264.7, HUVEC | IC50: ~1.1-1.2% (v/v) | [9][10] |
| Balb/3T3 | 70% viability at 1.4% (v/v) | [11] | |
| 293T | 70% viability at 1.4% (v/v) | [11] | |
| Ethanol | MCF-7, RAW-264.7, HUVEC | IC50: >5% (v/v) | [9][10] |
| Balb/3T3 | 70% viability at 1.2% (v/v) | [11] | |
| 293T | 70% viability at 0.8% (v/v) | [11] |
Summary and Recommendations
This compound presents as a potential candidate for live-cell imaging, particularly for staining lipid droplets, due to its lipophilic nature and inherent fluorescence. However, the lack of specific biological data necessitates a cautious and empirical approach. Researchers are strongly encouraged to perform thorough validation experiments, including determining the optimal staining concentration, assessing cytotoxicity, and characterizing the photophysical properties of the dye in their specific experimental system. The protocols and information provided herein serve as a starting point for these investigations.
References
- 1. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 2. China this compound Manufacturers Suppliers Factory - this compound Made in China [sinoshiny.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Orange 54 as a Putative Lipid Droplet Marker
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Solvent Orange 54 is a metal-complex solvent dye, appearing as a reddish-orange powder.[1][2] It is characterized by its solubility in organic solvents and insolubility in water.[3][4] Traditionally, its applications have been in industrial settings such as in wood stains, printing inks, and for coloring plastics and leather.[5][6]
Recent interest in the field of cell biology has explored the use of various solvent dyes for the visualization of intracellular lipid-rich structures, such as lipid droplets. Lipid droplets are dynamic organelles involved in the storage of neutral lipids and play a central role in energy metabolism and cellular lipid homeostasis. The lipophilic nature of solvent dyes allows them to partition into the neutral lipid core of these organelles.
Disclaimer: There is currently no established scientific literature detailing the use of this compound as a fluorescent marker for lipid droplets in cell biology. The information and protocols provided herein are hypothetical and intended to serve as a foundational guide for researchers wishing to explore its potential application. All parameters, including dye concentration, incubation times, and filter sets for microscopy, will require empirical validation and optimization.
Physicochemical and Toxicological Properties of this compound
The following table summarizes the known properties of this compound, gathered from various sources. This data is primarily from industrial applications and may not fully represent its behavior in a biological context.
| Property | Value / Description |
| C.I. Name | This compound |
| CAS Number | 12237-30-8 |
| Appearance | Orange to Reddish-Orange Powder |
| Molecular Structure | Azo, chromium complex |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohols, MEK, and other organic solvents |
| Heat Resistance | Stable up to 200 °C |
| Light Fastness | Good (6-7 on an 8-point scale) |
| Toxicity | Potential for skin and eye irritation. Harmful if swallowed. Mutagenicity data has been reported. |
Proposed Signaling Pathway: Lipid Droplet Biogenesis
Lipid droplets are formed from the endoplasmic reticulum (ER). The process is initiated by the synthesis of neutral lipids, such as triacylglycerols (TAGs), by enzymes located in the ER membrane. These lipids accumulate between the leaflets of the ER bilayer, forming a "lens." This nascent droplet then buds off into the cytoplasm, enclosed by a phospholipid monolayer derived from the ER. The protein Seipin is crucial for the proper formation and maturation of lipid droplets at ER-lipid droplet contact sites.
Figure 1. Simplified signaling pathway of lipid droplet biogenesis from the ER.
Hypothetical Experimental Protocols
These protocols are suggested starting points and will require significant optimization.
Part 1: Staining of Lipid Droplets in Fixed Cells
This protocol is for endpoint assays where live-cell dynamics are not required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (with or without DAPI for nuclear counterstaining)
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a suitable culture vessel until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to a working concentration. A starting range of 0.1 to 5 µg/mL is suggested for initial tests.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Note: The optimal excitation and emission wavelengths for this compound in a lipid environment are unknown. A broad range of filter sets should be tested. Based on its orange color, excitation in the blue to green range (e.g., 450-550 nm) and emission in the orange to red range (e.g., 560-650 nm) is a logical starting point.
-
Part 2: Staining of Lipid Droplets in Live Cells
This protocol is for observing the dynamics of lipid droplets in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture: Plate cells in glass-bottom dishes suitable for live-cell imaging.
-
Staining:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution directly into pre-warmed live-cell imaging medium to the desired working concentration (start with a range of 0.05 to 2 µg/mL).
-
Replace the culture medium in the imaging dish with the staining medium.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing (Optional but Recommended): Gently replace the staining medium with fresh, pre-warmed imaging medium to reduce background fluorescence.
-
Imaging:
-
Immediately transfer the dish to a pre-warmed and CO₂-controlled microscope stage.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images using appropriate filter sets as determined by preliminary tests.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for staining lipid droplets.
Figure 2. General experimental workflow for lipid droplet staining.
Concluding Remarks
The exploration of industrial dyes like this compound for biological applications is an intriguing prospect. However, researchers should proceed with caution. Key considerations for validating this compound as a lipid droplet marker will include:
-
Spectral Characterization: Determining the excitation and emission spectra in a lipid-mimicking environment (e.g., in oil) and in stained cells.
-
Specificity: Co-localization studies with known lipid droplet markers (e.g., BODIPY 493/503 or Nile Red) are essential to confirm its specific accumulation in lipid droplets.
-
Photostability: Quantifying the rate of photobleaching under typical imaging conditions.
-
Cytotoxicity: Assessing the effect of the dye on cell viability and proliferation at various concentrations and incubation times, especially for live-cell imaging.
Successful validation of these parameters could potentially add a new tool to the existing palette of fluorescent probes for lipid biology research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Regulation of Hepatic Triacylglycerol Metabolism by CGI-58 Does Not Require ATGL Co-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. google.com [google.com]
- 5. SEIPIN Regulates Lipid Droplet Expansion and Adipocyte Development by Modulating the Activity of Glycerol-3-phosphate Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvent Orange 54 Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fixation and subsequent staining of lipids in biological samples using Solvent Orange 54. The choice of fixation method is critical for the preservation of lipids, which are often extracted by common histological practices. This document outlines two primary methods for optimal lipid staining with this compound: paraformaldehyde fixation for cultured cells and the use of frozen sections for tissues.
Introduction to this compound
This compound is a lipophilic dye belonging to the azo dye group. Its high solubility in nonpolar substances, such as neutral lipids, and insolubility in water make it a suitable candidate for staining intracellular lipid droplets. When applied to appropriately prepared biological samples, this compound selectively accumulates in these lipid-rich structures, rendering them visible for microscopic analysis.
Choosing the Right Fixation Method
The primary challenge in lipid staining is the preservation of the target molecules throughout the sample preparation process. Many common fixatives and processing steps, particularly those involving organic solvents, can lead to significant lipid extraction. Therefore, the choice of fixation and tissue processing is paramount for successful lipid visualization.
-
Paraformaldehyde (PFA) Fixation: PFA is a cross-linking fixative that preserves cellular morphology well. While it can cause some lipid loss, it is generally considered a good choice for staining lipids in cultured cells, especially when combined with subsequent steps that avoid harsh organic solvents.
-
Frozen Sections: For tissue samples, cryosectioning of fresh-frozen tissue is the preferred method for maximal lipid retention. This approach avoids the dehydration and clearing steps associated with paraffin (B1166041) embedding, which are major sources of lipid extraction.
Quantitative Comparison of Fixation Methods for Lipid Retention
The following table summarizes the expected lipid retention based on the fixation method. It is important to note that these values are estimations derived from studies on general lipid loss during tissue processing and are not specific to this compound staining. The actual retention can vary depending on the specific lipid composition of the sample and adherence to the protocol.
| Fixation & Processing Method | Expected Lipid Retention | Key Considerations |
| Fresh-Frozen Tissue (Cryosectioning) | High (>90%) | Optimal for lipid preservation. Morphology may be slightly inferior to paraffin-embedded tissue. |
| Paraformaldehyde (PFA) Fixed, Frozen Sections | Good (80-90%) | Good compromise between lipid retention and morphological preservation. |
| Paraformaldehyde (PFA) Fixed, Cultured Cells | Moderate to Good (70-85%) | Suitable for in vitro studies. Lipid loss can occur during permeabilization. |
| Formalin-Fixed, Paraffin-Embedded (FFPE) | Low (<50%) | Not recommended for lipid staining due to significant lipid extraction during dehydration and clearing steps[1]. |
Experimental Protocols
Protocol 1: this compound Staining of Cultured Cells
This protocol is designed for the staining of lipid droplets in adherent cell cultures.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like isopropanol)
-
Staining solution (e.g., 10 µg/mL this compound in PBS, freshly prepared)
-
Mounting medium (aqueous)
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 10 µg/mL). Filter the staining solution through a 0.22 µm filter to remove any precipitates. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Imaging: Visualize the stained lipid droplets using a brightfield or fluorescence microscope.
Workflow for this compound staining of cultured cells.
Protocol 2: this compound Staining of Frozen Tissue Sections
This protocol is recommended for the analysis of lipids in tissue samples to maximize lipid retention.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) cooled with liquid nitrogen
-
Cryostat
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (optional, for post-fixation)
-
This compound stock solution (e.g., 1 mg/mL in isopropanol)
-
Staining solution (e.g., 10 µg/mL this compound in PBS, freshly prepared)
-
Mounting medium (aqueous)
-
Glass slides and coverslips
Procedure:
-
Tissue Freezing: Rapidly freeze fresh tissue specimens in OCT compound using isopentane pre-chilled with liquid nitrogen. Store frozen blocks at -80°C until sectioning.
-
Cryosectioning: Cut frozen sections at a thickness of 5-10 µm using a cryostat. Mount the sections onto pre-cooled glass slides.
-
Thawing and Drying: Allow the sections to air-dry at room temperature for 30-60 minutes.
-
Post-fixation (Optional): For improved morphology, you can post-fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature. If you choose this step, wash the sections three times with PBS for 5 minutes each. For maximal lipid preservation, this step can be omitted.
-
Staining: Prepare the this compound staining solution as described in Protocol 1. Cover the tissue sections with the staining solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Gently rinse the slides with PBS to remove excess stain.
-
Mounting: Mount with an aqueous mounting medium and a coverslip.
-
Imaging: Observe the stained lipid droplets under a microscope.
Workflow for this compound staining of frozen tissue sections.
Logical Relationship of Fixation Choice to Lipid Preservation
The decision of which fixation and processing method to use is a critical determinant of the success of lipid staining. The following diagram illustrates the logical relationship between the processing steps and their impact on lipid retention.
Decision pathway for selecting a fixation method for lipid staining.
Troubleshooting
-
Weak or No Staining:
-
Increase the concentration of this compound.
-
Increase the staining incubation time.
-
Ensure the stock solution is properly dissolved.
-
Verify that the fixation and processing did not extract the lipids.
-
-
High Background Staining:
-
Decrease the concentration of this compound.
-
Decrease the staining incubation time.
-
Ensure adequate washing after staining.
-
Filter the staining solution before use.
-
-
Poor Morphology:
-
Ensure proper handling of tissues and cells to prevent mechanical damage.
-
For frozen sections, consider a brief post-fixation step with PFA.
-
Optimize the freezing procedure to prevent ice crystal artifacts.
-
Conclusion
Successful staining of lipids with this compound is highly dependent on the appropriate choice of fixation and tissue processing. For cellular-level analysis in vitro, paraformaldehyde fixation provides a reliable method. For tissue analysis, the use of frozen sections is strongly recommended to ensure the preservation of lipid-rich structures. By following these detailed protocols, researchers can effectively visualize and analyze lipid distribution in their biological samples.
References
Application Notes and Protocols for Solvent Orange 54 in Plant Histology: A Theoretical Exploration
Disclaimer: The following application notes and protocols are presented for research and informational purposes only. To date, there is no established or documented use of Solvent Orange 54 in the field of plant histology. The methodologies described herein are hypothetical and based on the known chemical properties of this compound and general principles of plant tissue staining. Researchers should exercise caution and conduct thorough validation experiments when exploring the use of this dye for novel applications.
Introduction
This compound is a synthetic azo dye, also known as C.I. This compound, with the CAS number 12237-30-8.[1][2][3] It is characterized as a reddish-orange powder that is insoluble in water but soluble in various organic solvents.[1][3] Its primary industrial applications include the coloration of plastics, inks, waxes, and coatings, where it is valued for its vibrant color and good stability.[1][3] While its use in biological staining is not documented, its chemical nature as a solvent-soluble dye suggests a potential for selective staining of lipophilic structures within plant tissues. This document outlines a theoretical framework for the application of this compound in plant histology, with a focus on staining lipid-rich structures such as cuticles, suberin, and lipid bodies.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is crucial for designing and troubleshooting staining protocols.
| Property | Value | Reference |
| C.I. Name | This compound | [2][3] |
| CAS Number | 12237-30-8 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [1] |
| Appearance | Orange to reddish-orange powder | [1][3][4] |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in Organic Solvents | Soluble in toluene, xylene, acetone | [1] |
| Heat Resistance | Up to 300 °C | [3] |
| Light Fastness | Grade 7 | [3] |
Theoretical Staining Mechanism
Based on its high solubility in organic solvents and insolubility in water, this compound is expected to preferentially partition into and accumulate in nonpolar, lipophilic components of plant cells and tissues. This mechanism is based on the principle of "like dissolves like." Potential target structures for staining within plant tissues could include:
-
Cutinized and Suberized Cell Walls: The waxy cuticle on the epidermis of leaves and stems, as well as the suberin lamellae in tissues like the endodermis and periderm, are rich in lipids and would be prime targets for a solvent-based dye.
-
Lipid Droplets (Oil Bodies): These organelles, which store lipids in the cytoplasm of various plant cells (e.g., in seeds), could be specifically stained.
-
Resin and Oil Ducts: Secretory structures containing lipophilic substances may also be visualized.
Hypothetical Experimental Protocol
This protocol is a suggested starting point for investigating the utility of this compound in plant histology. Optimization of incubation times, dye concentration, and differentiation steps will likely be necessary for different plant species and tissue types.
Materials:
-
This compound powder
-
95% Ethanol
-
Absolute Ethanol
-
Xylene
-
Glycerol (B35011) or a synthetic mounting medium
-
Fresh or fixed plant tissue sections
-
Microscope slides and coverslips
-
Coplin jars or staining dishes
Protocol Steps:
-
Tissue Preparation:
-
Prepare thin sections (15-50 µm) of fresh or fixed plant material using a microtome or by hand sectioning.
-
If using fixed tissue, ensure the fixative does not extract lipids (e.g., use a formalin-based fixative).
-
-
Hydration (for fixed sections):
-
If starting with sections in a non-alcoholic solution, pass them through a graded ethanol series (e.g., 50%, 70%) to 70% ethanol.
-
-
Staining:
-
Prepare a saturated solution of this compound in 70% ethanol. (Note: The exact concentration for saturation will need to be determined empirically).
-
Immerse the sections in the this compound staining solution for 5-15 minutes.
-
-
Differentiation:
-
Briefly rinse the stained sections in 70% ethanol to remove excess, unbound dye. The duration of this step is critical and will determine the final staining intensity and selectivity.
-
-
Dehydration and Mounting:
-
For a semi-permanent mount, transfer the sections to a drop of glycerol on a microscope slide and apply a coverslip.
-
For a permanent mount, dehydrate the sections through a graded ethanol series (95%, absolute ethanol), clear in xylene, and mount in a xylene-soluble mounting medium.
-
Visualization and Expected Results
Under a light microscope, structures with a high lipid content are expected to appear in varying shades of orange to reddish-orange. For example, the cuticle of a leaf section or the suberized walls of cork cells would be distinctly colored, while the parenchymatous cells with primarily aqueous cytoplasm should remain largely unstained.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the hypothetical staining protocol and the theoretical staining mechanism.
Caption: Hypothetical workflow for staining plant tissues with this compound.
Caption: Theoretical mechanism of selective staining by this compound.
References
Application Notes and Protocols: Staining of Neutral Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of neutral lipids within cells and tissues is a critical technique in various fields of biological research and drug development. Neutral lipids, primarily triglycerides and cholesteryl esters, are stored in distinct organelles called lipid droplets. The study of lipid droplet dynamics, accumulation, and metabolism is essential for understanding numerous physiological and pathological processes, including obesity, diabetes, fatty liver disease, and cancer. This document provides a detailed overview of staining neutral lipids, with a primary focus on the established fluorescent dye, Nile Red, due to the absence of documented scientific applications of Solvent Orange 54 in this context.
A Note on this compound:
Our comprehensive search for the application of this compound in staining neutral lipids for biological research did not yield any established protocols or scientific literature. This compound is an orange, solvent-soluble dye, classified as a metal complex azo dye.[1] Its primary documented applications are in industrial settings, such as for coloring plastics, printing inks, wood stains, and leather finishes.[2][3][4] Technical data sheets indicate its solubility in various organic solvents and its stability to heat and light.[1][5] However, crucial data for its use as a fluorescent probe in biological imaging, such as its fluorescence excitation and emission spectra, are not available. Therefore, the following application notes and protocols are based on the well-characterized and widely used fluorescent neutral lipid stain, Nile Red.
Comparative Data of Lipophilic Dyes
The selection of an appropriate dye for lipid staining is critical for obtaining reliable and quantifiable results. The following table summarizes the known properties of this compound and compares them with the well-established neutral lipid stain, Nile Red.
| Property | This compound | Nile Red |
| Chemical Class | Azo dye, metal complex | Phenoxazone |
| Appearance | Orange to reddish-orange powder[6] | Red powder |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, toluene)[6]; Insoluble in water[6] | Soluble in organic solvents (e.g., DMSO, acetone, ethanol); Poorly soluble in water |
| Primary Application | Industrial coloring of plastics, inks, coatings[2][3][4] | Fluorescent staining of intracellular lipid droplets |
| Fluorescence | Not documented for biological imaging | Strongly fluorescent in hydrophobic environments |
| Excitation Max. | Not available | ~488 nm (in a nonpolar environment) |
| Emission Max. | Not available | ~550 nm (in a nonpolar environment, corresponds to neutral lipids) |
Principle of Nile Red Staining
Nile Red is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In aqueous media, it is weakly fluorescent. However, upon partitioning into the nonpolar environment of intracellular lipid droplets, it becomes intensely fluorescent. This property makes Nile Red a highly specific and sensitive stain for neutral lipids. In the presence of neutral lipids, Nile Red exhibits a strong yellow-gold fluorescence, while in the presence of more polar lipids, such as phospholipids (B1166683) in membranes, its fluorescence is shifted to a longer wavelength (red) and is generally weaker. This spectral shift allows for the specific visualization of neutral lipid stores within cells.
Experimental Protocols
The following are detailed protocols for staining neutral lipids in cultured cells and tissue sections using Nile Red.
Protocol 1: Staining of Neutral Lipids in Cultured Cells
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (B43269) solution (4% in PBS) for fixed-cell staining
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC)
Procedure for Live-Cell Imaging:
-
Cell Culture: Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Preparation of Staining Solution: Dilute the Nile Red stock solution to a final concentration of 0.1-1.0 µg/mL in pre-warmed PBS or cell culture medium.
-
Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Washing: Gently remove the staining solution and wash the cells twice with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. For neutral lipids, use a filter set that captures the yellow-gold fluorescence (e.g., excitation ~488 nm, emission ~550 nm).
Procedure for Fixed-Cell Staining:
-
Fixation: Wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the Nile Red staining solution (0.1-1.0 µg/mL in PBS) and incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope.
Protocol 2: Staining of Neutral Lipids in Frozen Tissue Sections
Materials:
-
Frozen tissue sections (5-10 µm thick)
-
Nile Red stock solution (1 mg/mL in DMSO)
-
PBS, pH 7.4
-
Formaldehyde solution (4% in PBS) for post-fixation (optional)
-
Mounting medium
-
Glass slides and coverslips
Procedure:
-
Section Preparation: Cut frozen tissue sections using a cryostat and mount them on glass slides.
-
Fixation (Optional): If desired, fix the sections with 4% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Staining: Dilute the Nile Red stock solution to a final concentration of 0.5-2.0 µg/mL in PBS. Cover the tissue sections with the staining solution and incubate for 15-30 minutes at room temperature in a dark, humidified chamber.
-
Washing: Gently wash the sections three times with PBS.
-
Mounting: Mount the sections with an aqueous mounting medium.
-
Imaging: Image the sections using a fluorescence microscope.
Diagrams
Caption: General workflow for staining neutral lipids in biological samples.
Caption: Principle of Nile Red fluorescence in different cellular compartments.
References
- 1. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 2. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols for Solvent Orange 54 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 54 is a metal-complex azo dye characterized by its orange hue and solubility in organic solvents.[1][2][3] While traditionally used in industrial applications such as inks and plastics, its inherent lipophilic nature suggests a potential application in biological imaging, particularly for the staining of lipid-rich structures within cells, such as lipid droplets.[4][5] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in various research fields, including metabolic diseases and drug development.
These application notes provide a hypothetical framework and detailed protocols for the utilization of this compound as a fluorescent stain for lipid droplets in fluorescence microscopy. It is important to note that, to date, the specific fluorescence properties of this compound (e.g., excitation/emission maxima, quantum yield) are not well-documented in scientific literature. Therefore, the initial part of the experimental protocol is designed to determine these essential parameters. The subsequent protocols are based on established methods for staining lipid droplets with other lipophilic dyes.[][7]
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented below.
| Property | Value/Description | Reference(s) |
| Appearance | Orange Powder | [1] |
| Molecular Structure | Azo, Chromium Complex | [3] |
| CAS Number | 12237-30-8 | [3] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, 1-methoxy-2-propanol, N-propanol, 2-ethoxyethanol, M.E.K., Ethyl Acetate, Toluene | [1] |
Principle of Application
The proposed application of this compound in fluorescence microscopy is based on its predicted lipophilicity. Lipophilic dyes preferentially partition into nonpolar environments within cells, such as the neutral lipid core of lipid droplets. Upon localization within these structures, and assuming inherent fluorescence, this compound could be visualized using a fluorescence microscope. The potential solvatochromic properties of azo dyes suggest that the fluorescence emission of this compound might be enhanced or shifted in the nonpolar environment of lipid droplets compared to the aqueous cytoplasm, potentially leading to high-contrast imaging.[8][9][10]
Experimental Protocols
Preliminary Characterization of Fluorescence Properties
Objective: To determine the optimal excitation and emission wavelengths of this compound for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to a final concentration of 1-10 µM.
-
Record the absorbance spectrum of the solution using a spectrophotometer to identify the absorption maximum (λ_abs_).
-
Using a spectrofluorometer, record the emission spectrum by exciting at the determined λ_abs_. The wavelength with the highest emission intensity is the emission maximum (λ_em_).
-
To determine the optimal excitation wavelength, set the emission monochromator to the determined λ_em_ and scan a range of excitation wavelengths. The wavelength that yields the highest emission intensity is the optimal excitation wavelength (λ_ex_).
Staining of Lipid Droplets in Cultured Cells
Objective: To stain and visualize lipid droplets in cultured mammalian cells using this compound.
Materials:
-
Cultured mammalian cells (e.g., HeLa, 3T3-L1)
-
Cell culture medium
-
This compound (1 mM stock in DMSO)
-
Oleic acid (optional, for inducing lipid droplet formation)
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (to be determined in Protocol 4.1)
Workflow for Lipid Droplet Staining:
Caption: Experimental workflow for staining cellular lipid droplets with this compound.
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach 70-80% confluency.
-
(Optional) Induction of Lipid Droplets: To increase the number and size of lipid droplets, incubate the cells with a culture medium supplemented with 100-400 µM oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours.
-
Staining: a. Prepare a working solution of this compound by diluting the 1 mM DMSO stock into a pre-warmed complete culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS.
-
Fixation: a. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium, which may contain DAPI for nuclear visualization.
-
Imaging: a. Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths determined in Protocol 4.1. b. Acquire images of the stained lipid droplets.
Data Presentation and Comparison
The following table provides a hypothetical comparison of this compound with commonly used lipid droplet stains. The values for this compound are placeholders and need to be experimentally determined.
| Feature | This compound (Hypothetical) | Nile Red | BODIPY 493/503 |
| Excitation Max (nm) | To be determined | ~552 | ~493 |
| Emission Max (nm) | To be determined | ~636 (in lipids) | ~503 |
| Solvatochromism | Probable | Yes | No |
| Photostability | To be determined | Moderate | High |
| Live-cell Imaging | Possible | Yes | Yes |
| Fixable | Yes | Yes | Yes |
Potential Application in Signaling Pathway Analysis
Changes in lipid droplet morphology and number are associated with various signaling pathways, particularly those involved in metabolism and cellular stress. For example, the mTORC1 signaling pathway is a key regulator of lipogenesis.
Hypothetical Signaling Pathway for Investigation:
Caption: Investigating the mTORC1 pathway's effect on lipid droplet formation using this compound.
By treating cells with activators or inhibitors of the mTORC1 pathway and subsequently staining with this compound, researchers could quantify changes in lipid droplet abundance and size, thereby using this dye as a tool to study the downstream effects of this signaling cascade on lipid metabolism.
Troubleshooting
-
No or weak signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the correct excitation and emission filters are being used.
-
Confirm the presence of lipid droplets by co-staining with a known lipid droplet dye like BODIPY 493/503.
-
-
High background:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Ensure adequate washing steps are performed.
-
-
Photobleaching:
-
Reduce the excitation light intensity.
-
Reduce the exposure time.
-
Use an anti-fade mounting medium.
-
Conclusion
This compound presents a promising, yet unexplored, candidate for a fluorescent lipid droplet stain in biological research. Its lipophilic nature and the potential for fluorescence in a nonpolar environment make it a cost-effective alternative to commercially available probes. The protocols outlined above provide a comprehensive guide for researchers to characterize its fluorescence properties and validate its use in cellular imaging. Successful application of this compound could open new avenues for studying lipid metabolism and related cellular processes.
References
- 1. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 2. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Page loading... [guidechem.com]
- 5. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 7. biotium.com [biotium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
Application Notes for Solvent Orange 54 in Non-Polar Compound Visualization
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 10. This compound, Solvent Orange Dye [xcwydyes.com]
- 11. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 12. additivesforpolymer.com [additivesforpolymer.com]
- 13. khushidyechem.com [khushidyechem.com]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. echemi.com [echemi.com]
- 16. epsilonpigments.com [epsilonpigments.com]
Application Notes and Protocols: Solvent Orange 54 in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the use of Solvent Orange 54 and analogous azo dyes in material science research. While this compound is predominantly used in industrial settings for coloration, its chemical structure as a metal-complex azo dye lends it to several advanced research applications. The following sections detail its properties and provide protocols for its potential use in chemosensing, functional polymers, and biomedical applications, based on established methodologies for similar compounds.
Properties of this compound
This compound, a synthetic azo dye, is recognized for its vibrant reddish-orange hue and good stability.[1] It is an organometallic compound, specifically a chromium complex, which contributes to its stability and performance.[2] Its properties make it a candidate for research in functional materials and sensing.
1.1. Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for designing experiments, particularly for solubility and stability assessments.
| Property | Value |
| Appearance | Reddish-orange powder |
| CAS Number | 12237-30-8 |
| Molecular Structure | Azo, Chromium Complex |
| Heat Resistance | Stable up to 200 °C |
| Light Fastness | Good |
| Water Solubility | Insoluble |
| Organic Solvents | Soluble in toluene, xylene, and acetone |
1.2. Solubility Data
The solubility of this compound in various organic solvents is critical for preparing solutions for experiments such as casting thin films or for spectroscopic analysis.
| Solvent | Solubility (g/L) |
| Ethanol | 100 |
| 1-methoxy-2-propanol | 200 |
| N-propanol | 50 |
| 2-ethoxyethanol | 300 |
| Methyl Ethyl Ketone (MEK) | 500 |
| Ethyl Acetate | 80 |
| Toluene | 100 |
Application in Chemosensing
Azo dyes are extensively researched for their potential as colorimetric chemosensors for detecting metal ions.[3][4] The interaction between the dye and a metal ion can lead to a distinct color change, which can be detected by the naked eye or quantified using UV-Vis spectroscopy.[4]
2.1. Protocol for Colorimetric Detection of Metal Ions
This protocol describes a general procedure for evaluating an azo dye, such as this compound, as a colorimetric sensor for metal ions.
Materials:
-
Azo dye (e.g., this compound)
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Stock Solutions:
-
Preliminary Screening:
-
In a series of test tubes, add a small volume of the azo dye stock solution.
-
To each test tube, add a different metal ion solution and observe any immediate color change. This provides a qualitative assessment of the dye's selectivity.
-
-
UV-Vis Spectroscopic Titration:
-
Record the UV-Vis absorption spectrum of the azo dye solution in the absence of any metal ions.
-
Incrementally add a specific metal ion solution to the dye solution and record the UV-Vis spectrum after each addition.
-
Monitor the changes in the absorption bands (e.g., peak shifts, appearance of new peaks) to determine the nature of the interaction.
-
-
Optimization of Sensing Conditions:
-
Repeat the spectroscopic titration under different pH conditions and in various solvents to determine the optimal conditions for detection.[5]
-
-
Determination of Detection Limit:
-
Based on the titration data, plot the absorbance at a specific wavelength against the concentration of the metal ion.
-
Calculate the limit of detection (LOD) from the calibration curve. For example, a rhodanine-based azo dye showed a detection limit of 5.14 µM for Fe³⁺ ions.[6]
-
2.2. Workflow for Chemosensor Development
Caption: Workflow for developing an azo dye-based colorimetric chemosensor.
Application in Functional Polymers
Azo dyes can be incorporated into polymer matrices to create functional materials with applications in optics, electronics, and sensing.[7] The dye can be physically blended with the polymer or chemically grafted onto the polymer chains.
3.1. Protocol for Fabricating Azo Dye-Doped Polymer Films
This protocol outlines the solution casting method for preparing polymer films doped with an azo dye.
Materials:
-
Azo dye (e.g., this compound)
-
Polymer (e.g., Polymethyl methacrylate (B99206) - PMMA, Polyvinyl chloride - PVC)
-
Solvent (e.g., Tetrahydrofuran - THF, Chloroform)
-
Glass petri dish or other flat substrate
-
Hot plate or vacuum oven
Procedure:
-
Preparation of the Doped Polymer Solution:
-
Dissolve a known amount of the polymer in a suitable solvent.
-
Separately, dissolve the azo dye in the same solvent.
-
Mix the two solutions to achieve the desired dye concentration in the polymer.
-
-
Solution Casting:
-
Pour the dye-doped polymer solution into a clean, flat glass petri dish.
-
Place the petri dish on a level hot plate at a low temperature or in a vacuum oven to slowly evaporate the solvent.
-
-
Film Characterization:
-
Once the solvent has completely evaporated, carefully peel the thin film from the glass substrate.
-
Characterize the optical and physical properties of the film using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and scanning electron microscopy.
-
3.2. Logical Flow for Polymer Film Fabrication
Caption: Logical flow for the fabrication of azo dye-doped polymer films.
Biomedical Applications
Azo compounds are gaining attention in biomedical research for their potential as antimicrobial and anticancer agents.[8][9] Their biological activity can be screened using standard microbiological assays.
4.1. Protocol for Assessing Antimicrobial Activity
This protocol describes the agar-well diffusion method to screen for the antibacterial activity of an azo dye.
Materials:
-
Azo dye (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic discs (positive control)
-
Sterile cork borer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a fresh culture of the test bacteria in nutrient broth.
-
Spread the bacterial suspension evenly over the surface of a nutrient agar plate.
-
-
Preparation of Test Samples:
-
Dissolve the azo dye in DMSO to prepare a stock solution of known concentration.
-
Create wells in the agar plate using a sterile cork borer.
-
-
Agar-Well Diffusion Assay:
-
Add a specific volume of the azo dye solution to the wells.
-
Use DMSO as a negative control and a standard antibiotic disc as a positive control.
-
Incubate the plates at 37 °C for 18-24 hours.[7]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[7]
-
4.2. Antimicrobial Activity Assessment Workflow
Caption: Workflow for assessing the antimicrobial activity of azo dyes.
Disclaimer: The protocols provided are general methods for azo dyes and may require optimization for this compound. Researchers should consult the primary literature and ensure all necessary safety precautions are taken when handling chemicals.
References
- 1. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. A new azo dye for colorimetric determination of lead( ii ) ions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02486B [pubs.rsc.org]
- 6. Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions | MDPI [mdpi.com]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Managing Background Fluorescence in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and reduce sources of background fluorescence in their experiments. While your query mentioned Solvent Orange 54, it is an industrial dye not typically used in biological fluorescence applications.[1][2][3][4][5][6][7][8][9][10] The issues you are encountering are likely due to endogenous autofluorescence or other experimental variables. This guide will address these common sources of background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and what causes it?
A1: Background fluorescence is any unwanted fluorescent signal that is not generated by the specific fluorescent probes used in your experiment. It can obscure the true signal from your target and reduce the signal-to-noise ratio. Common causes include:
-
Autofluorescence: Many biological materials naturally fluoresce. Common endogenous fluorophores include collagen, elastin, NADH, riboflavins, and lipofuscin.[11][12]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[11][12][13]
-
Non-specific Staining: This can be caused by primary or secondary antibodies binding to unintended targets.[14][15][16]
-
Media and Reagents: Some components in cell culture media (e.g., phenol (B47542) red, fetal bovine serum) and mounting media can be fluorescent.[11]
Q2: How can I determine if the background I'm seeing is autofluorescence?
A2: To identify autofluorescence, you should prepare a control sample that has not been treated with any fluorescent labels.[11][17][18] Process this unstained sample in the same way as your experimental samples (including fixation and mounting). If you observe fluorescence in this control, it is likely autofluorescence.
Q3: Can my choice of fluorophore affect the impact of background fluorescence?
A3: Yes. Autofluorescence is often more intense in the shorter wavelength regions of the spectrum (blue and green).[19] Selecting fluorophores that excite and emit in the far-red or near-infrared spectrum can often help to minimize the interference from autofluorescence.[12][13][18] Brighter fluorophores can also help to increase the signal-to-noise ratio.[11]
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can be a significant issue in fluorescence-based assays. The following troubleshooting guide provides systematic steps to identify and mitigate the sources of unwanted background signals.
Problem: High Background Fluorescence Observed
The following diagram outlines a general workflow for troubleshooting high background fluorescence.
Caption: A workflow for troubleshooting high background fluorescence.
Summary of Autofluorescence Reduction Techniques
The following table summarizes common chemical and physical methods for reducing autofluorescence.
| Method | Target Source of Autofluorescence | General Effectiveness | Key Considerations |
| Sodium Borohydride | Aldehyde fixation-induced | Variable, can be effective[12][13] | May increase autofluorescence from red blood cells[19] |
| Sudan Black B | Lipofuscin | Highly effective[19] | Can introduce its own background in red/far-red channels[19] |
| Eriochrome Black T | Lipofuscin and formalin-induced | Effective[12][13] | |
| Copper Sulfate | General autofluorescence | Moderately effective[20] | |
| Photobleaching | General autofluorescence | Effective[20] | Can be time-consuming[20] |
| Choice of Fluorophore | Minimizing overlap with autofluorescence spectrum | Highly effective | Select fluorophores in the far-red or near-infrared range[12][13][18] |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde fixatives.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Following fixation and permeabilization, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the samples in the Sodium Borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard blocking and staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
Materials:
-
70% Ethanol
-
Sudan Black B
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
After your primary and secondary antibody incubations and subsequent washes, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Briefly rinse the samples with 70% ethanol.
-
Wash the samples three times with PBS for 5 minutes each.
-
Mount your samples for imaging.
The following diagram illustrates the workflow for applying a quenching agent.
References
- 1. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China this compound Manufacturers Suppliers Factory - this compound Made in China [sinoshiny.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Solvent orange f2g (this compound) - METAL COMPLEX SOLVENT ORANGE - L COLOR [l-color.com]
- 7. specialchem.com [specialchem.com]
- 8. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 9. solvent dye orange Manufacturers and Suppliers in China_solvent dye orange product list_Emperor Chem [emperordye.com]
- 10. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. southernbiotech.com [southernbiotech.com]
- 19. biotium.com [biotium.com]
- 20. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solvent Orange 54 Staining
A comprehensive guide to troubleshooting issues with Solvent Orange 54 staining experiments. This technical support center provides frequently asked questions, detailed protocols, and data tables to assist researchers, scientists, and drug development professionals in achieving optimal staining results.
This guide is designed to address common issues encountered during the use of this compound, a lipophilic dye, in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very weak or no staining with this compound. What are the potential causes and solutions?
Weak or absent staining can stem from several factors, from reagent quality to procedural missteps.
-
Reagent Quality and Storage : this compound is a powder that should be stored in a cool, dry, and dark place to prevent degradation.[1] Exposure to light and moisture can compromise its effectiveness.
-
Solution : Ensure you are using a fresh batch of the dye and preparing new solutions for your experiments.
-
-
Incorrect Solvent : As a lipophilic (fat-soluble) dye, this compound is insoluble in water but soluble in various organic solvents.[1][2] The choice of solvent is critical for the dye to remain in solution and effectively stain lipids.
-
Solution : Use an appropriate organic solvent such as ethanol, acetone (B3395972), toluene, or isopropanol (B130326) to prepare your stock and working solutions.[1][3] Ensure the solvent is of high purity and anhydrous, as water can cause the dye to precipitate.
-
-
Suboptimal Dye Concentration : If the concentration of the dye is too low, the signal will be weak. Conversely, if the concentration is too high, it can lead to the formation of dye aggregates that do not stain effectively.[4]
-
Solution : Perform a titration experiment to determine the optimal working concentration for your specific application.
-
-
Inadequate Incubation Time : The dye needs sufficient time to partition into the lipid-rich structures of your sample.
-
Solution : Optimize the incubation time. This may range from a few minutes to over an hour, depending on the sample type and preparation.
-
-
Improper Sample Fixation : For cellular staining, the fixation method can dramatically impact the preservation and accessibility of lipids. Harsh fixation methods using solvents like methanol (B129727) or acetone can extract lipids, leading to a loss of target for the dye.
-
Solution : Use a crosslinking fixative like paraformaldehyde (PFA) at a concentration of 2-4% to preserve lipid droplet structure.[]
-
-
Insufficient Permeabilization : If you are targeting intracellular lipids, the cell membrane needs to be permeabilized to allow the dye to enter.
-
Solution : If using PFA fixation, a gentle permeabilization step with a detergent like Triton X-100 may be necessary. However, be cautious as detergents can also disrupt lipid structures.
-
Q2: My samples show high background or non-specific staining. How can I fix this?
High background can obscure your specific signal and make data interpretation difficult.
-
Dye Precipitation : Lipophilic dyes are prone to forming precipitates or aggregates in aqueous solutions, which can bind non-specifically to your sample.[4]
-
Solution : Prepare fresh staining solutions and filter them through a 0.2 µm filter before use. Avoid using staining solutions that have been stored for long periods.
-
-
Excessive Dye Concentration : Using too much dye is a common cause of high background.
-
Solution : Reduce the working concentration of this compound.
-
-
Inadequate Washing : Insufficient washing after the staining step will leave unbound dye in the sample.
-
Solution : Increase the number and/or duration of your wash steps. A brief rinse with a 60% isopropanol solution after staining can help remove excess dye before final washes with a buffer like PBS.[6]
-
-
Hydrophobic Interactions : The dye may non-specifically bind to other hydrophobic components in your sample.
-
Solution : Consider using a blocking buffer, such as one containing bovine serum albumin (BSA), before the staining step to block non-specific binding sites.
-
Q3: Is this compound suitable for live-cell imaging?
While many lipophilic dyes are used for live-cell imaging, it is important to consider the potential for cytotoxicity. The available information on this compound focuses on its use in industrial applications and does not provide data on its use in living cells.[1][2][7][8]
-
Recommendation : For live-cell imaging of lipid droplets, it is advisable to use well-characterized and validated fluorescent dyes such as Nile Red or BODIPY, which are known to be suitable for this application.[][] If you choose to proceed with this compound for live-cell experiments, it is crucial to perform thorough viability assays to ensure the dye is not adversely affecting the cells.
Experimental Protocols
Protocol: Staining of Lipid Droplets in Fixed Cultured Cells
This protocol is a general guideline for using a lipophilic dye like this compound to stain lipid droplets in cultured cells. Optimization will be required.
-
Cell Seeding : Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation :
-
Carefully remove the culture medium.
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
-
Washing :
-
Remove the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in 100% isopropanol or absolute ethanol.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in PBS.
-
Filter the working solution through a 0.2 µm filter.
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature in the dark.
-
-
Post-Stain Washing :
-
Remove the staining solution.
-
(Optional) Briefly rinse with 60% isopropanol.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging :
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Image using a fluorescence microscope with appropriate filters.
-
Quantitative Data Summary
The following table provides a summary of key parameters for staining with lipophilic dyes. These are starting points, and optimization is essential for each experimental system.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 5 mg/mL | Prepare in an anhydrous organic solvent like ethanol, isopropanol, or acetone. |
| Working Concentration | 0.5 - 10 µg/mL | Titrate to find the optimal balance between signal and background. |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient; longer times can increase background. |
| Fixation | 4% Paraformaldehyde | Recommended for preserving lipid droplet integrity.[] |
| Wash Buffer | PBS or HBSS | Use a gentle buffer for washing steps.[] |
Visual Guides
Caption: A logical workflow for troubleshooting weak or absent this compound staining.
Caption: A standard experimental workflow for staining fixed cells with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, Solvent Orange Dye [xcwydyes.com]
- 3. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 4. Optimization of staining conditions for microalgae with three lipophilic dyes to reduce precipitation and fluorescence variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Technical Support Center: Optimizing Lipophilic Dye Concentration for Cell Staining
This guide provides a framework for researchers, scientists, and drug development professionals on how to approach the optimization of a novel or uncharacterized lipophilic dye, using Solvent Orange 54 as a case study, for cell staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it suitable for cell staining?
This compound (CAS No. 12237-30-8) is an industrial dye, classified as an azo metal complex.[1][2][3][4] Its primary applications are in coloring plastics, inks, leather, and wood stains.[2][4] There is currently no established body of research indicating its routine use or validation for biological cell staining. As a lipophilic (fat-soluble) dye, it has the potential to partition into cellular membranes, a characteristic of many cell membrane stains.[5][6] However, its suitability, optimal concentration, fluorescence properties, and potential cytotoxicity in a biological context are unknown and would require thorough experimental validation.
Q2: What are the initial steps to determine if a novel lipophilic dye is usable for cell imaging?
Before using an uncharacterized dye like this compound for cell staining, the following preliminary assessments are crucial:
-
Determine Spectroscopic Properties: The excitation and emission maxima of the dye must be determined to configure the microscope with the correct filters and lasers.
-
Assess Solubility in Biological Buffers: While soluble in organic solvents, its solubility and stability in aqueous cell culture media or buffers (like PBS) need to be evaluated.[2] Aggregation is a common issue with lipophilic dyes in physiological solutions.
-
Evaluate Cytotoxicity: A cell viability assay should be performed to determine the concentration range that is non-toxic to the cells of interest over the desired experimental timeframe.
-
Confirm Cellular Uptake and Staining Pattern: Initial imaging experiments are needed to see if the dye is taken up by cells and what structures it localizes to.
Q3: How do I prepare a stock solution of a lipophilic dye like this compound?
Lipophilic dyes are generally insoluble in water.[7] Therefore, a high-concentration stock solution should be prepared in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] This stock solution can then be diluted to the final working concentration in cell culture medium or an appropriate buffer immediately before use to minimize precipitation. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | 1. Incorrect microscope filter/laser settings. 2. Dye concentration is too low.[9] 3. Insufficient incubation time. 4. Dye has precipitated out of solution. 5. Photobleaching (signal fades rapidly during imaging). | 1. Determine the dye's excitation/emission spectra and use the appropriate microscope settings. 2. Perform a concentration titration to find the optimal signal-to-noise ratio.[9][10] 3. Conduct a time-course experiment to determine the optimal incubation time. 4. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) in the final working solution. Vortex immediately before adding to cells. 5. Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure to excitation light and use the lowest laser power necessary.[11] |
| High Background Fluorescence | 1. Dye concentration is too high.[9] 2. Inadequate washing after staining. 3. Dye has aggregated in the medium, leading to non-specific binding. 4. Autofluorescence from cells or culture medium. | 1. Titrate the dye to a lower concentration.[9] 2. Increase the number and duration of wash steps with a suitable buffer (e.g., PBS) after staining.[12] 3. Prepare fresh working solutions and consider pre-warming the medium before adding the dye. 4. Image an unstained control sample to assess autofluorescence. If problematic, consider using a medium without phenol (B47542) red. |
| Uneven or Patchy Staining | 1. Inhomogeneous mixing of the dye in the culture medium. 2. Uneven cell density or health across the sample. 3. Dye precipitation onto the cells or coverslip. | 1. Gently swirl the dish immediately after adding the dye to ensure even distribution. 2. Ensure a confluent and healthy monolayer of cells before staining. 3. Check for precipitates in the staining solution under a microscope. If present, filter the stock solution or prepare a fresh dilution. |
| Evidence of Cell Death or Altered Morphology | 1. Dye concentration is cytotoxic. 2. The organic solvent (e.g., DMSO) concentration is too high. 3. Prolonged incubation time. | 1. Perform a dose-response experiment coupled with a viability assay (e.g., Trypan Blue or a live/dead stain) to find a non-toxic concentration. 2. Keep the final solvent concentration in the culture medium below 0.5%. 3. Reduce the incubation time to the minimum required for adequate staining. |
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
This protocol describes how to perform a concentration titration to find the optimal working concentration of a novel lipophilic dye.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Lipophilic dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a series of working solutions by diluting the dye stock solution into pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Remove the existing medium from the cultured cells.
-
Add the prepared dye-containing medium to the cells.
-
Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
After incubation, remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Evaluate the images for staining intensity, background fluorescence, and any signs of cytotoxicity. The optimal concentration will provide a bright signal with low background and no adverse effects on cell health.
Protocol 2: Live-Cell Staining Workflow
This protocol outlines a general workflow for staining live cells with an optimized concentration of a lipophilic dye.
Materials:
-
Live cells cultured on an appropriate imaging vessel
-
Optimized working solution of the lipophilic dye in culture medium
-
Pre-warmed PBS or other physiological buffer
Procedure:
-
Ensure cells are healthy and at the desired confluency for imaging.
-
Remove the culture medium.
-
Add the optimized dye working solution to the cells.
-
Incubate for the optimized time (determined from previous experiments) at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
Add a final volume of pre-warmed, phenol red-free imaging medium.
-
Proceed with live-cell imaging.
Visualizations
Caption: Workflow for optimizing a novel lipophilic dye.
Caption: Troubleshooting logic for common staining issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 3. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. luminicell.com [luminicell.com]
- 7. Brief on Features and Applications of Solvent Dyes, and The Chemistry of Pigments - Modus 73 [modus73.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
Technical Support Center: Photostability of Solvent Orange 54
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Solvent Orange 54. The information is presented in a question-and-answer format to directly address common challenges faced during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a synthetic organic azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This photodegradation can lead to a loss of color (photobleaching), altering experimental results and affecting the quality of products where the dye is used, such as in textiles, plastics, and coatings.[1]
Q2: What are the primary mechanisms behind the photodegradation of azo dyes like this compound?
The photodegradation of azo dyes can occur through several mechanisms:
-
Photoreduction: In the presence of a hydrogen-donating solvent or substrate, the excited state of the dye molecule can abstract a hydrogen atom, leading to the reduction and cleavage of the azo bond.[3]
-
Photo-oxidation: Reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, generated by the dye in its excited triplet state, can attack the dye molecule, leading to its degradation. The presence of oxygen can sometimes retard fading by reoxidizing the reduced dye but can also accelerate degradation through free-radical initiated oxidation reactions.[1]
-
Direct Photolysis: The energy from absorbed light can directly cause the cleavage of chemical bonds within the dye molecule, particularly the azo linkage.
Q3: What are the typical degradation products of azo dyes?
Upon degradation, the azo bond can be cleaved, leading to the formation of various smaller aromatic compounds, such as substituted anilines and phenols.[3][4] Some of these degradation products may be colorless and can potentially be more toxic than the parent dye.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Fading of this compound Solution Upon Light Exposure
| Potential Cause | Troubleshooting Steps |
| High-Energy Light Source | - Use a lower-intensity light source or increase the distance between the light source and the sample.- Employ filters to block high-energy UV radiation if it is not essential for the experiment. |
| Reactive Solvent | - Solvents capable of donating hydrogen atoms (e.g., alcohols) can accelerate photoreduction.[3] Consider using a less reactive, aprotic solvent if compatible with your experimental setup. |
| Presence of Oxygen | - If photo-oxidation is the suspected degradation pathway, deoxygenating the solution by purging with an inert gas (e.g., nitrogen or argon) may improve stability.[1] |
| Photosensitizers in the Medium | - Impurities or other components in your experimental medium could be acting as photosensitizers. Ensure high purity of all reagents and solvents. |
Issue 2: Inconsistent Results in Photostability Assays
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Light Source Intensity | - Ensure the output of your light source is stable over the course of the experiment. Use a calibrated radiometer or lux meter to monitor light intensity. |
| Temperature Variations | - Temperature can influence the rate of photochemical reactions.[5] Maintain a constant and controlled temperature throughout the experiment. |
| Inconsistent Sample Preparation | - Ensure that the concentration of this compound and the composition of the solvent are identical for all samples. |
| Oxygen Concentration Variability | - If the presence of oxygen affects the degradation rate, ensure that all samples have a consistent level of oxygenation or deoxygenation. |
Quantitative Data Summary
Table 1: Influence of Environmental Factors on the Photostability of Azo Dyes
| Factor | Expected Effect on Photostability | Rationale |
| Light Intensity | Decreases | Higher photon flux increases the rate of photochemical reactions. |
| Wavelength of Light | Generally decreases with shorter wavelengths (UV) | Higher energy photons are more likely to induce bond cleavage. Degradation is often caused by radiation in the 300-400 nm range.[1] |
| Oxygen | Variable | Can retard photoreduction but accelerate photo-oxidation.[1] |
| Solvent Polarity | Variable | Can influence the stability of the excited state and the rate of degradation pathways.[6] |
| pH | Variable | Can alter the electronic structure of the dye molecule and influence degradation pathways. |
Table 2: Qualitative Lightfastness Ratings for this compound
| Parameter | Rating |
| Light Fastness | 6-7 |
Note: The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.
Experimental Protocols
The following are generalized protocols for assessing the photostability of a dye like this compound. These should be adapted based on specific experimental needs.
Protocol 1: Determining Photodegradation Rate by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. The absorbance at the λmax should ideally be between 0.5 and 1.0.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to protect it from light.
-
Light Exposure: Place the sample in a photostability chamber with a defined light source (e.g., a xenon lamp simulating sunlight).
-
Data Collection: At regular time intervals, measure the UV-Vis absorbance spectrum of the sample at its λmax.
-
Analysis: Plot the absorbance at λmax versus time. The rate of degradation can be determined from the slope of this curve. A pseudo-first-order kinetic model is often applicable.[4][5]
Protocol 2: General Method for Measuring Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is the probability that an absorbed photon will lead to the irreversible decomposition of the dye molecule. A lower Φb indicates higher photostability.
-
Sample and Reference Preparation: Prepare dilute solutions of both the sample (this compound) and a reference standard with a known quantum yield in the same solvent. The absorbance at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample.
-
Photobleaching: Expose the sample to a constant and known light intensity from a stable light source (e.g., a laser or stabilized lamp).
-
Time-Course Measurement: Record the fluorescence intensity over time as it decreases due to photobleaching.
-
Data Analysis: The rate of fluorescence decay can be used to calculate the photobleaching quantum yield relative to the standard.
Diagrams
Caption: Potential photodegradation pathways of this compound.
Caption: Troubleshooting workflow for photostability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles [mdpi.com]
- 6. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Orange 54 Staining Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Solvent Orange 54 in staining buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my staining buffer?
A1: this compound is a solvent-based dye, meaning it is insoluble in water and aqueous solutions like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), which are common bases for staining buffers.[1] Precipitation occurs when the dye is introduced into a system where it cannot remain dissolved. The primary cause is typically the direct addition of the powdered dye or a highly concentrated stock solution into the aqueous buffer without proper solvent consideration.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: To prevent precipitation, you must first dissolve this compound in a suitable organic solvent to create a concentrated stock solution. Based on its solubility profile, recommended solvents include Methyl Ethyl Ketone (MEK), 2-ethoxyethanol, or 1-methoxy-2-propanol (B31579) for the highest concentration, or ethanol (B145695) for a more commonly available option.[2][3]
Q3: How do I introduce the this compound stock solution into my aqueous staining buffer without causing precipitation?
A3: The key is to add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This gradual introduction helps to disperse the dye molecules before they have a chance to aggregate and precipitate. It is also crucial to ensure the final concentration of the organic solvent in the buffer is low enough to not adversely affect your cells or staining procedure.
Q4: Can the pH of my staining buffer affect this compound stability?
A4: Yes, the pH of the staining buffer can influence the stability of many dyes.[4][5] While this compound is generally stable, extreme pH values can potentially alter its chemical structure and solubility. It is best to maintain your staining buffer within a physiological pH range (typically 7.2-7.4) unless your specific protocol requires otherwise.
Q5: Are there any components in my staining buffer that could be causing precipitation?
A5: High concentrations of salts or the presence of certain metal ions can reduce the solubility of dyes in solution.[6][7] Staining buffers for live cells are often formulated to be free of calcium and magnesium to prevent cell clumping, which can also help in maintaining dye dispersion.[8][9] If you are preparing a custom buffer, consider using deionized or distilled water to minimize interfering ions.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the staining buffer.
This is the most common issue and is almost always due to the insolubility of this compound in aqueous solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 500 |
| 2-ethoxyethanol | 300 |
| 1-methoxy-2-propanol | 200 |
| Alcohol (Ethanol) | 100 |
| Toluene | 100 |
| Ethyl Acetate | 80 |
| N-propanol | 50 |
This data is compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To create a stable, concentrated stock solution of this compound that can be diluted into aqueous staining buffers.
Materials:
-
This compound powder
-
Methyl Ethyl Ketone (MEK) or Ethanol (100%, anhydrous)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
-
Analytical balance
Methodology:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of solvent to achieve a desired concentration (e.g., 10 mg/mL).
-
Add the solvent to the vial containing the dye powder.
-
Vortex vigorously for 2-5 minutes until the dye is completely dissolved. A brief sonication can assist with dissolution if needed.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.
Protocol 2: Preparation of the Final Staining Buffer
Objective: To dilute the this compound stock solution into an aqueous buffer without causing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous staining buffer (e.g., PBS with 1% BSA)
-
Vortex mixer
-
Pipettes
Methodology:
-
Determine the final concentration of this compound required for your staining experiment.
-
Calculate the volume of stock solution needed to achieve this final concentration in your desired volume of staining buffer.
-
Aliquot the required volume of aqueous staining buffer into a tube.
-
Begin vortexing the staining buffer at a medium speed.
-
While the buffer is vortexing, slowly add the calculated volume of the this compound stock solution drop by drop.
-
Continue to vortex for an additional 30 seconds after all the stock solution has been added to ensure thorough mixing.
-
(Optional but Recommended) If any fine precipitate is suspected, centrifuge the final staining solution at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant, or filter the solution through a 0.22 µm syringe filter to remove any microscopic aggregates.
Logical Diagram: Preventing Precipitation
Caption: Protocol for preparing a stable this compound staining solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 3. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 4. chinadyeingmachines.com [chinadyeingmachines.com]
- 5. Staining Solution: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
How to improve the signal-to-noise ratio of Solvent Orange 54
Welcome to the technical support center for Solvent Orange 54. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental applications, with a focus on improving its signal-to-noise ratio (S/N) for imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound is a reddish-orange azo dye.[1][2][3] It is a powder that is soluble in various organic solvents such as methyl ethyl ketone (MEK), ethanol, and toluene, but insoluble in water.[4][5] Its hydrophobic nature makes it suitable for staining non-polar, lipid-rich structures. While traditionally used in industrial applications like inks and plastics, its properties suggest potential use in laboratory settings for staining lipid droplets within cells.[3][][7]
Q2: I am experiencing a low signal-to-noise ratio with this compound. What are the common causes?
A low signal-to-noise ratio is typically a result of either a weak specific signal from the target structure or high background fluorescence.[8][9] Key contributing factors include:
-
Suboptimal Dye Concentration: Using a concentration that is too high can lead to dye aggregation and non-specific binding, increasing background noise.[] Conversely, a concentration that is too low will produce a weak signal.
-
High Background Fluorescence: This can originate from several sources, including unbound dye molecules, autofluorescence from the cells or medium, and non-specific binding of the dye to other cellular components.[8][10]
-
Inappropriate Solvent/Staining Conditions: The choice of solvent for the dye stock and the composition of the staining buffer can significantly impact dye solubility, aggregation, and staining efficiency.
-
Incorrect Imaging Parameters: Mismatched excitation/emission filters, excessive exposure times, or high detector gain can either fail to capture the peak signal or amplify background noise.[11]
Q3: Can the imaging medium contribute to background noise when using this compound?
Yes, standard cell culture media often contain components like phenol (B47542) red and riboflavin (B1680620) that are inherently fluorescent and can increase background noise.[9] For live-cell imaging, it is highly recommended to replace the culture medium with an optically clear, phenol red-free imaging buffer before acquiring images to improve the signal-to-noise ratio.[8][9]
Q4: What are the optimal excitation and emission wavelengths for this compound?
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound for fluorescence imaging, such as lipid droplet staining.
Issue 1: Weak or No Signal
If you are observing a faint signal from your target structures, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Dye Concentration Too Low | Optimize the dye concentration by performing a titration. Test a range of concentrations to find the one that provides the brightest specific signal without a significant increase in background. | See Protocol 1: Dye Concentration Titration. |
| Insufficient Incubation Time | Increase the incubation time to allow for better penetration and binding of the dye to the target structures. | Test a time course (e.g., 10, 20, 30, 60 minutes) to determine the optimal incubation period. |
| Low Target Abundance | If the target (e.g., lipid droplets) is not abundant in your cells, the signal will inherently be weak. | Use a positive control cell line known to have high lipid content or treat cells with oleic acid to induce lipid droplet formation. |
| Photobleaching | Excessive exposure to excitation light can permanently destroy the fluorophore. | Reduce the intensity of the excitation light and minimize the exposure time. Use an anti-fade mounting medium for fixed samples.[11] |
Issue 2: High Background Fluorescence
High background can obscure the specific signal, making interpretation difficult. The following steps can help reduce background noise.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Dye Concentration Too High | Excess dye can bind non-specifically or form fluorescent aggregates in the buffer. | Perform a dye concentration titration to find the optimal concentration that maximizes the S/N ratio.[] See Protocol 1: Dye Concentration Titration. |
| Dye Aggregation | Solvent dyes can aggregate in aqueous solutions, leading to bright, non-specific puncta. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol). Before use, dilute to the final working concentration in an appropriate buffer. Centrifuge the diluted staining solution before applying it to the sample to remove aggregates.[12] |
| Insufficient Washing | Unbound dye molecules remaining in the sample will contribute to background fluorescence. | Increase the number and/or duration of wash steps after staining to more effectively remove unbound dye.[] See Protocol 2: Optimized Staining and Washing. |
| Sample Autofluorescence | Cellular components like mitochondria and lysosomes can fluoresce naturally, especially in the green and yellow channels. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quencher or spectral unmixing software if your imaging system supports it.[8] |
| Non-Specific Binding | As a hydrophobic molecule, this compound may non-specifically associate with other cellular membranes. | Include a blocking step using a reagent like Bovine Serum Albumin (BSA) before staining.[10] While less common for small molecule dyes than for antibodies, it can sometimes reduce non-specific binding. |
Experimental Protocols
Protocol 1: Dye Concentration Titration
-
Prepare a Stock Solution: Dissolve this compound in a high-quality, anhydrous organic solvent (e.g., DMSO) to create a 1-5 mM stock solution.
-
Prepare a Dilution Series: Prepare a series of working concentrations (e.g., ranging from 0.1 µM to 10 µM) by diluting the stock solution in your chosen imaging buffer (e.g., phenol red-free medium or PBS).
-
Stain Samples: Apply each concentration to your cells and incubate for a consistent period (e.g., 30 minutes).
-
Wash: Wash the cells 2-3 times with fresh imaging buffer.
-
Image: Acquire images using consistent microscope settings for all samples.
-
Analyze: Measure the mean fluorescence intensity of the target structures and a background region for each concentration. Calculate the S/N ratio (Signal/Background) to determine the optimal concentration.
Protocol 2: Optimized Staining and Washing for Lipid Droplets
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for high-resolution microscopy.
-
(Optional) Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Fixation may alter lipid droplet morphology.
-
Wash: Wash the cells three times with PBS.
-
Staining: Prepare the optimal working concentration of this compound (determined from Protocol 1) in PBS. Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS, for 5 minutes each time, to remove unbound dye.
-
Imaging: Image the cells immediately in a phenol red-free imaging medium.
Visualizing Workflows and Concepts
To aid in understanding the troubleshooting process, the following diagrams illustrate key logical workflows.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.
Caption: A streamlined workflow for staining cells with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 3. China this compound Manufacturers Suppliers Factory - this compound Made in China [sinoshiny.com]
- 4. This compound | CAS 12237-30-8 Manufacturers in India [colorantsgroup.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 7. solvent dye orange Manufacturers and Suppliers in China_solvent dye orange product list_Emperor Chem [emperordye.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Staining with Solvent Orange 54
Welcome to the technical support center for Solvent Orange 54 staining in microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear protocols for the use of this lipophilic dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in microscopy?
This compound is a fat-soluble (lysochrome) azo dye. In microscopy, its principal application is the visualization of neutral lipids, such as triglycerides and cholesterol esters, in cells and tissue sections. Its mechanism of staining is based on its higher solubility in lipids than in its solvent, causing it to preferentially partition into and color lipid-rich structures.
Q2: What are the most common artifacts encountered with this compound staining?
While specific documentation for this compound is limited, artifacts are likely to be similar to other lysochrome dyes like the Sudan series and Oil Red O. Common issues include:
-
Dye Precipitation: Formation of crystalline deposits on the tissue section.
-
Uneven Staining: Patchy or inconsistent coloring of lipid droplets.
-
High Background Staining: Diffuse, non-specific staining of the entire tissue section or slide.
-
"Bleeding" of the Dye: Leaching of the dye from lipid droplets into the mounting medium.
Q3: Can this compound be used on paraffin-embedded tissues?
Standard processing for paraffin (B1166041) embedding involves the use of clearing agents like xylene and dehydrating alcohols, which will dissolve the lipids of interest. Therefore, this compound, like other lipid stains, is most effective on frozen sections.
Q4: How should I prepare my this compound staining solution?
A stock solution should be prepared in a pure, water-miscible organic solvent and then diluted to a working concentration with a lower percentage of the organic solvent in water. This controlled precipitation is key to the staining mechanism. It is crucial to filter the working solution before use to remove any dye aggregates.
Q5: What are suitable alternatives to this compound for lipid staining?
Commonly used alternatives for staining neutral lipids include Oil Red O, Sudan IV, and Sudan Black B. For fluorescent visualization of lipid droplets, BODIPY dyes are a popular choice.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound staining experiments.
| Problem | Potential Cause | Recommended Solution |
| Dye Precipitate on Tissue | Staining solution is oversaturated or has started to evaporate. | Filter the staining solution immediately before use. Use a fresh working solution. Ensure the staining dish is covered to minimize evaporation. |
| The working solution is old. | Prepare fresh working solution for each staining run. | |
| Inadequate rinsing after staining. | Ensure thorough but gentle rinsing with the appropriate solvent (e.g., 60% isopropanol) to remove excess stain. | |
| Uneven or Patchy Staining | Incomplete fixation of the tissue. | Ensure adequate fixation time and that the fixative has fully penetrated the tissue. |
| Uneven application of the staining solution. | Ensure the entire tissue section is completely covered with the staining solution during incubation. | |
| Air bubbles trapped on the tissue surface. | Carefully apply the staining solution to avoid trapping air bubbles. | |
| High Background Staining | Staining time is too long. | Reduce the incubation time with the this compound solution. |
| Differentiation step is too short or omitted. | Ensure an adequate differentiation step with the appropriate solvent to remove non-specifically bound dye. | |
| Incomplete removal of the staining solution. | Wash the slides thoroughly after the differentiation step. | |
| Weak or No Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |
| The dye concentration is too low. | Prepare a fresh working solution with a slightly higher concentration of this compound. | |
| Lipids have been extracted during processing. | Ensure that frozen sections are used and that they are not exposed to lipid solvents (e.g., xylene, high concentrations of ethanol) before staining. | |
| Dye "Bleeding" into Mounting Medium | Use of a solvent-based mounting medium. | Use an aqueous mounting medium. Solvent-based mounting media will dissolve the lysochrome dye, causing it to leach from the lipid droplets. |
Experimental Protocols
Recommended Protocol for this compound Staining of Frozen Sections
This protocol is adapted from standard procedures for lysochrome dyes and should be optimized for your specific cell or tissue type.
Reagents:
-
This compound powder
-
Isopropanol (B130326) (100%)
-
Formalin (10%, neutral buffered)
-
Mayer's Hematoxylin (B73222) (for counterstaining, optional)
-
Aqueous mounting medium
Solution Preparation:
-
Stock Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of 100% isopropanol. Stir overnight to ensure it is fully dissolved. This stock solution is stable at room temperature when stored in a tightly sealed container.
-
Working Solution: To prepare the working solution, mix 6 parts of the stock solution with 4 parts of distilled water. Let this solution stand for 10-15 minutes, and then filter it through a fine filter paper (e.g., Whatman No. 1) before use. The working solution is not stable and should be prepared fresh for each experiment.
Staining Procedure:
-
Fixation: Fix frozen sections in 10% neutral buffered formalin for 10 minutes.
-
Washing: Rinse the sections gently with distilled water.
-
Dehydration/Permeabilization: Briefly rinse the sections in 60% isopropanol.
-
Staining: Stain the sections with the freshly prepared and filtered this compound working solution for 10-15 minutes at room temperature.
-
Differentiation: Differentiate the sections in 60% isopropanol for 1-2 minutes. This step is crucial for removing excess background staining.
-
Washing: Rinse the sections thoroughly with distilled water.
-
Counterstaining (Optional): If nuclear staining is desired, counterstain with Mayer's hematoxylin for 1-2 minutes.
-
Washing: If counterstained, wash gently in running tap water.
-
Mounting: Mount the sections with an aqueous mounting medium.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters from the recommended protocol. Optimization may be required for different sample types.
| Parameter | Value | Notes |
| Stock Solution Concentration | 0.5% (w/v) | In 100% Isopropanol |
| Working Solution Dilution | 6 parts stock : 4 parts water | Creates a 60% isopropanol solution |
| Fixation Time | 10 minutes | In 10% neutral buffered formalin |
| Staining Incubation Time | 10-15 minutes | At room temperature |
| Differentiation Time | 1-2 minutes | In 60% isopropanol |
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Logical troubleshooting flow for common artifacts.
Effect of pH on Solvent Orange 54 staining efficiency
This technical support guide provides troubleshooting information and frequently asked questions regarding the use of Solvent Orange 54, with a specific focus on how pH can influence its staining efficiency. As a lipophilic azo dye, the performance of this compound can be affected by the chemical environment of the staining solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reddish-orange azo dye.[1][2][3] It is insoluble in water but soluble in various organic solvents like alcohols, ketones, and toluene.[1][3] Due to its lipophilic nature, it is primarily used for coloring hydrophobic materials such as plastics, coatings, inks, waxes, and leather finishes.[1][4][5][6][7] It is also used for wood stains and coloring aluminum foils.[5][7]
Q2: How does pH generally affect dye staining?
A2: The pH of a staining solution can significantly influence staining efficiency by altering the electrical charges on both the dye molecules and the substrate. For many dyes, pH affects the ionization of functional groups, which can either enhance or diminish the attraction between the dye and the tissue or material being stained.[8][9] More acidic solutions tend to make amino groups in tissues more positively charged, increasing their affinity for anionic (acid) dyes.[8] Conversely, higher pH levels increase the negative charge on tissue components like carboxyl and phosphate (B84403) groups, enhancing their attraction to cationic (basic) dyes.[8]
Q3: Can the pH of the staining solution affect this compound, even though it's a "solvent" dye?
A3: While solvent dyes are designed to dissolve in lipids and non-polar solvents, the overall pH of the experimental environment can still have an indirect effect. This compound is an azo dye, and many azo dyes can act as pH indicators, meaning their chemical structure and color can change with pH.[10][11] Although it is used in non-aqueous solutions, residual water or the pH of the substrate surface can be influential. Extreme pH conditions could potentially alter the dye's stability or its interaction with the target substrate, even if the primary mechanism is physical dissolution.[11]
Q4: My this compound staining is weak or inconsistent. Could pH be the cause?
A4: Inconsistent pH control is a common source of irreproducibility in staining experiments.[11] If your protocol involves any aqueous steps before or after staining, or if the solvent itself has acidic or basic impurities, this could lead to variable results. For optimal reproducibility, it is crucial to use high-purity solvents and to control the pH of any aqueous solutions used in pre-treatment or washing steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak Staining Intensity | Suboptimal pH of Pre-treatment/Washing Solutions: The pH of aqueous buffers used before staining can alter the surface properties of the substrate, potentially reducing dye penetration or retention. | Ensure any aqueous solutions used are buffered to a consistent pH. For substrates with protein components, a slightly acidic to neutral pH (e.g., 6.0-7.4) is often a good starting point to avoid excessive charge repulsion.[8] |
| Solvent Impurities: Acidic or basic impurities in the organic solvent could potentially interact with the dye. | Use fresh, high-purity, anhydrous solvents for preparing the staining solution. | |
| Uneven Staining or Patchiness | Inadequate Substrate Preparation: Failure to completely remove interfering substances (like paraffin (B1166041) wax in histology) can block the dye from accessing the target.[12] | Ensure thorough deparaffinization or cleaning of the substrate with appropriate solvents (e.g., xylene) before staining.[12] |
| Dye Precipitation: Localized pH changes on the substrate surface could cause the dye to precipitate out of the solution. | Filter the staining solution before use. Ensure the substrate is fully immersed and agitated gently during staining for uniform exposure. | |
| Color Shift in Stained Sample | pH Indicator Effect: Azo dyes can exhibit color changes in response to pH.[10][11] The observed color may not be indicative of staining efficiency but rather a chemical change in the dye. | Verify the final color against a known standard stained under optimal conditions. Use spectrophotometry for quantitative analysis rather than relying solely on visual color, as pH can shift the absorption maximum.[11] |
| High Background Staining | Non-specific Binding: The dye may be electrostatically binding to charged sites on the substrate, in addition to dissolving in lipid-rich areas. | Adjusting the pH of a pre-staining wash step may help neutralize some charged sites. For tissues, a wash with a buffered saline solution at a neutral pH can reduce non-specific binding.[13] |
| Excessive Dye Concentration: Using a staining solution that is too concentrated can lead to high background. | Optimize the dye concentration by performing a dilution series to find the lowest effective concentration. |
Experimental Protocols & Methodologies
Protocol 1: General Staining Protocol for this compound
This protocol provides a general framework for staining hydrophobic substrates.
-
Preparation of Staining Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., 70-95% ethanol (B145695), acetone, or 1-methoxy-2-propanol) to a final concentration of 0.1% to 0.5% (w/v).[3]
-
Ensure the dye is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
-
Substrate Preparation:
-
Ensure the sample (e.g., polymer section, tissue slide) is properly prepared and dehydrated. For histological samples, this involves deparaffinization and rehydration through a graded alcohol series.
-
If applicable, wash the sample briefly in the same pure solvent used for the staining solution to ensure compatibility.
-
-
Staining:
-
Immerse the substrate in the this compound staining solution for 10-30 minutes at room temperature. Incubation times may need optimization depending on the substrate's porosity and affinity for the dye.
-
-
Differentiation and Washing:
-
Briefly rinse the stained sample in the pure solvent (e.g., 70% ethanol) to remove excess, unbound dye. This step should be quick to prevent over-extraction of the dye from the target areas.
-
If aqueous mounting is required, quickly rehydrate the sample through a descending series of alcohols.
-
-
Mounting:
-
Mount the sample using an appropriate mounting medium. For microscopy, a non-aqueous mounting medium is often preferred to prevent dye bleeding.
-
Protocol 2: Testing the Effect of pH on Staining Efficiency
This experiment is designed to determine if pre-treatment with different pH buffers affects staining outcomes.
-
Prepare pH Buffers: Prepare a series of buffers (e.g., citrate (B86180) buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0).
-
Sample Preparation: Prepare identical substrate samples.
-
pH Pre-treatment: Immerse individual samples in each of the different pH buffers for 5 minutes.
-
Dehydration: Dehydrate all samples through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%). This step is critical to remove the aqueous buffer before applying the solvent-based dye.
-
Staining: Stain all samples using the General Staining Protocol (Protocol 1).
-
Analysis: Quantitatively compare the staining intensity of the samples. This can be done using microscopy with image analysis software (e.g., measuring mean pixel intensity in stained regions) or spectrophotometry if the dye is extracted from the substrate.
Visualizations
Below are diagrams illustrating key workflows and concepts related to troubleshooting this compound staining.
Caption: A workflow for troubleshooting common issues in staining procedures.
Caption: Hypothetical influence of substrate pH on dye-substrate interactions.
References
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - SOLVNET ORANGE DYES - Enoch dye [enochdye.com]
- 6. This compound, Solvent Orange Dye [xcwydyes.com]
- 7. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jchemrev.com [jchemrev.com]
- 11. benchchem.com [benchchem.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Quenching of Solvent Orange 54 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescence of Solvent Orange 54.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can lead to the quenching of this compound fluorescence?
Fluorescence quenching of this compound, like other fluorophores, can occur through several mechanisms. The most common are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore (this compound*) collides with a quencher molecule, leading to non-radiative relaxation back to the ground state. This process is dependent on the concentration of the quencher and the viscosity of the solvent.[1][2][3]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between this compound and a quencher. This complex, when excited, returns to the ground state without emitting a photon.[2][4]
-
Förster Resonance Energy Transfer (FRET): If a suitable acceptor molecule is in close proximity (typically 1-10 nm) to the excited this compound (the donor), non-radiative energy transfer can occur. This is highly dependent on the spectral overlap between the emission of this compound and the absorption of the acceptor.[1][4][5]
-
Self-Quenching: At high concentrations, molecules of this compound can interact with each other, leading to a decrease in fluorescence intensity.[1]
Q2: How can I determine the type of quenching affecting my this compound experiment?
The primary method to distinguish between static and dynamic quenching is through fluorescence lifetime measurements.
-
In dynamic quenching , the fluorescence lifetime of this compound will decrease as the quencher concentration increases.[2]
-
In static quenching , the fluorescence lifetime of the uncomplexed this compound remains unchanged, as the quenched molecules are in a non-fluorescent complex and do not contribute to the measured fluorescence.[2][3]
Additionally, analyzing the Stern-Volmer plot (a plot of I₀/I vs. quencher concentration) can provide insights. A linear plot is often indicative of a single quenching mechanism (either dynamic or static), while an upward curvature suggests a combination of both static and dynamic quenching.[6][7]
Q3: What are some common chemical quenchers for fluorescent dyes like this compound?
While specific quenchers for this compound are not extensively documented in publicly available literature, common quenchers for organic dyes include:
-
Aniline (B41778) and its derivatives: These are known to be effective quenchers for various organic fluorophores.[6][8][9][10][11]
-
Halide ions (e.g., I⁻, Br⁻, Cl⁻).[1]
-
Molecular oxygen. [1]
-
Acrylamide. [1]
-
Heavy metal ions (e.g., Cu²⁺).[12]
The effectiveness of a quencher will depend on the specific chemical structure of this compound (an azo, chromium complex) and the experimental conditions.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during fluorescence experiments with this compound.
Issue 1: Unexpectedly Low Fluorescence Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Concentration too high (Self-Quenching) | Prepare a dilution series of this compound to determine the optimal concentration range where fluorescence intensity is linearly proportional to concentration. |
| Presence of a Quencher in the Solvent or Buffer | Test the fluorescence of this compound in a different batch or source of solvent/buffer. Use high-purity solvents. |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your sample. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths are set correctly for this compound. Optimize the gain and slit widths on the fluorometer. |
| Static Quenching by a Component in the Sample | If possible, remove or replace components of your sample one by one to identify the quenching species. |
Issue 2: Non-linear Stern-Volmer Plot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Combined Static and Dynamic Quenching | This is a common cause for upward-curving Stern-Volmer plots.[6][7] Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. |
| Ground-State Complex Formation | Perform UV-Vis absorption spectroscopy. Changes in the absorption spectrum of this compound upon addition of the quencher can indicate the formation of a ground-state complex.[6] |
| Inner Filter Effect | At high concentrations, the quencher may absorb either the excitation or emission light. Correct for this effect by measuring the absorbance of the quencher at the excitation and emission wavelengths and applying a correction factor. |
| Multiple Fluorophore Populations | If your sample contains this compound in different environments, this can lead to non-linearity.[7] Consider if this is possible in your experimental setup. |
Experimental Protocols
Protocol 1: Determination of Quenching Mechanism using Stern-Volmer Analysis
Objective: To determine the Stern-Volmer constant (Ksv) and the quenching rate constant (kq) for the quenching of this compound by a potential quencher (e.g., aniline).
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Quencher stock solution (e.g., 1 M aniline in ethanol)
-
High-purity solvent (e.g., ethanol)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
Methodology:
-
Prepare a series of solutions:
-
Prepare a working solution of this compound at a constant concentration (e.g., 10 µM) in the chosen solvent.
-
Prepare a series of samples by adding increasing concentrations of the quencher to the this compound working solution. Keep the total volume constant. A typical quencher concentration range might be 0 to 100 mM.
-
Prepare a blank sample containing only the solvent.
-
-
Fluorescence Measurements:
-
Set the fluorometer to the excitation and emission maxima of this compound.
-
Measure the fluorescence intensity (I) of each sample. Measure the intensity of the this compound solution without the quencher (I₀).
-
-
Data Analysis:
-
Plot I₀/I versus the quencher concentration [Q].
-
If the plot is linear, perform a linear regression to obtain the slope, which is the Stern-Volmer constant (Ksv).
-
The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q]
-
-
Calculation of Quenching Rate Constant (kq):
-
If the fluorescence lifetime (τ₀) of this compound in the absence of the quencher is known or can be measured, calculate the bimolecular quenching rate constant (kq) using the formula: kq = Ksv / τ₀
-
Hypothetical Data Summary
| Quencher Conc. (mM) | Fluorescence Intensity (a.u.) | I₀/I |
| 0 | 985 | 1.00 |
| 10 | 821 | 1.20 |
| 20 | 704 | 1.40 |
| 40 | 547 | 1.80 |
| 60 | 448 | 2.20 |
| 80 | 379 | 2.60 |
| 100 | 328 | 3.00 |
Visualizations
Caption: Experimental workflow for investigating fluorescence quenching.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. edinst.com [edinst.com]
- 4. ossila.com [ossila.com]
- 5. What are the types of fluorescence quenching? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: The Role of Azo Dyes in Fluorescence-Based Assays
Introduction for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. Our goal is to provide you with the necessary information to address challenges encountered during your research. This guide focuses on the properties of specific dyes and their applications in fluorescence-based experiments.
It has come to our attention that there is interest in the fluorescent properties of Solvent Orange 54 . Our comprehensive review of scientific literature and technical data indicates that This compound is not utilized as a fluorescent probe in biological imaging or other fluorescence-based research applications.
This is due to two primary characteristics of its molecular structure:
-
Azo Dye Core: this compound is an azo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). This structural feature often leads to efficient quenching of fluorescence, meaning they are typically not fluorescent themselves. Instead, they are commonly employed as "quenchers" in fluorescence resonance energy transfer (FRET) based probes.
-
Chromium Complex: this compound contains a chromium complex. The presence of heavy metals in a dye's structure can also lead to the quenching of fluorescence.
Given the unsuitability of this compound for fluorescence applications, this guide will instead focus on a more relevant and practical topic: The Use of Azo Dyes as Quenchers in FRET-Based Biosensors . This information will be valuable for researchers designing and troubleshooting experiments involving fluorescent probes.
Frequently Asked Questions (FAQs) - Azo Dyes as Quenchers
Q1: What is the primary role of non-fluorescent azo dyes in fluorescence-based assays?
A1: Non-fluorescent azo dyes are primarily used as dark quenchers in Förster Resonance Energy Transfer (FRET) based biosensors. In these systems, the azo dye can efficiently accept energy from a nearby excited fluorophore (the "donor") and dissipate it as heat, thus "quenching" the donor's fluorescence. This "on/off" switching mechanism is the basis for many activatable probes designed to detect specific biological activities or molecules.
Q2: How does the FRET mechanism work with an azo dye quencher?
A2: The FRET process with an azo quencher can be summarized as follows:
-
A donor fluorophore is excited by an external light source.
-
If the azo dye quencher (the "acceptor") is in close proximity (typically 1-10 nm) to the donor, the excited donor can transfer its energy to the quencher without the emission of a photon.
-
The azo dye, having absorbed the energy, returns to its ground state primarily through non-radiative pathways (e.g., heat dissipation).
-
This energy transfer results in a significant decrease or complete absence of fluorescence from the donor.
-
If the link between the donor and quencher is cleaved (e.g., by an enzyme), the distance between them increases, FRET is disrupted, and the donor's fluorescence is "turned on."
Q3: What are the key considerations when selecting a fluorophore-azo quencher pair?
A3: The most critical factor is the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the azo quencher. For efficient FRET to occur, the quencher must be able to absorb the light energy that the donor would otherwise emit. The broader the overlap, the more efficient the quenching.
Troubleshooting Guide: Common Issues with Azo-Based FRET Probes
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence (probe is "on" without activation) | 1. Probe Degradation: The linker between the donor and quencher may be unstable under experimental conditions. 2. Inefficient Quenching: Poor spectral overlap between the donor and quencher. 3. Impure Probe: The probe synthesis may have resulted in a significant fraction of unquenched donor fluorophore. | 1. Optimize Buffer Conditions: Adjust pH, ionic strength, or temperature to improve probe stability. 2. Re-evaluate FRET Pair: Select a donor-quencher pair with better spectral overlap. 3. Purify Probe: Use chromatography (e.g., HPLC) to purify the FRET probe. |
| Low or no signal upon activation (probe does not "turn on") | 1. Ineffective Cleavage: The enzyme or analyte responsible for cleaving the linker is not active or present at a sufficient concentration. 2. Photobleaching of Donor: The donor fluorophore is being destroyed by the excitation light before it can fluoresce. 3. Incorrect Filter Sets: The microscope filter sets are not optimized for the donor fluorophore's excitation and emission wavelengths. | 1. Verify Activator Activity: Use a positive control to confirm the activity of the enzyme or the presence of the analyte. 2. Reduce Excitation Power/Time: Use the lowest possible excitation intensity and exposure time. Consider using an anti-fade mounting medium. 3. Check Filter Specifications: Ensure that the excitation and emission filters are appropriate for the selected donor fluorophore. |
| Signal bleed-through or crosstalk | Broad Emission Spectrum of Donor: The donor's emission spectrum may overlap with the detection channels of other fluorophores in a multiplex experiment. | Use Spectral Unmixing: If available on your imaging system, use spectral unmixing algorithms to separate the overlapping signals. Select Narrower Emission Probes: Choose donor fluorophores with narrower emission spectra for multiplexing. |
Experimental Protocols
Protocol: Assessing FRET Efficiency of a Donor-Azo Quencher Pair
This protocol outlines a basic method to determine the quenching efficiency of an azo dye on a donor fluorophore.
-
Prepare Solutions:
-
A stock solution of the donor fluorophore at a known concentration.
-
A stock solution of the FRET probe (donor-linker-azo quencher) at the same concentration.
-
A buffer solution relevant to the intended experimental conditions.
-
-
Acquire Spectra:
-
Using a fluorometer, measure the fluorescence emission spectrum of the donor-only solution upon excitation at its maximum excitation wavelength.
-
Measure the fluorescence emission spectrum of the FRET probe solution under the same conditions.
-
-
Calculate Quenching Efficiency:
-
Integrate the area under the emission curve for both the donor-only (ID) and the FRET probe (IDA) samples.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID)
-
A higher E value indicates more efficient quenching.
-
Visualizing FRET with an Azo Quencher
Below is a diagram illustrating the mechanism of a FRET-based biosensor employing an azo dye as a quencher.
Caption: FRET mechanism with an azo quencher.
Workflow for Troubleshooting Poor Quenching Efficiency
Caption: Troubleshooting workflow for poor quenching.
Technical Support Center: Solvent Orange 54 Stained Slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of microscope slides stained with Solvent Orange 54. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a synthetic azo dye, appearing as a reddish-orange powder.[1][2] It is known for its good solubility in various organic solvents, heat stability, and lightfastness, which has led to its widespread use in industrial applications such as coloring plastics, inks, and coatings.[3][4] It is also referred to as a metal complex dye.[1][2]
Q2: How long can I expect my this compound stained slides to be stable?
A2: The long-term stability of this compound on stained biological slides has not been extensively documented in scientific literature. However, the stability of the dye powder is known to be substantial, with many dye powders remaining stable for years.[5] For stained slides, stability is influenced by several factors including storage conditions, mounting media, and exposure to light.[6][7] It is recommended that histology slides be retained for a minimum of 10 years in many pathology labs.[8]
Q3: What are the primary factors that can cause fading of this compound stained slides?
A3: The most significant factors contributing to the fading of stained slides are exposure to light, high temperatures, and humidity.[6][7] Light, especially direct sunlight, can cause photobleaching, a photochemical alteration of the dye molecule that renders it unable to impart color.[9] Elevated temperatures can also accelerate the degradation of the stain.[7]
Q4: What are the optimal storage conditions for my stained slides?
A4: To maximize the longevity of your stained slides, they should be stored in a cool, dry, and dark environment.[6][7][8] Storage in a designated slide cabinet in a temperature-controlled room is ideal.[8]
Troubleshooting Guide
This guide addresses common issues that may be encountered with this compound stained slides.
| Issue | Potential Causes | Recommended Actions |
| Pale or Weak Staining | 1. Incomplete Deparaffinization: Residual wax in the tissue can prevent the stain from penetrating the sample.[10]2. Insufficient Staining Time: The duration of staining may not have been adequate for the desired intensity.3. Stain Solution Exhaustion: The dye concentration in the staining solution may be too low due to repeated use. | 1. Ensure complete removal of paraffin (B1166041) by using fresh xylene during the deparaffinization step.[10]2. Increase the incubation time in the this compound solution.3. Prepare a fresh staining solution. |
| Uneven Staining or Patchiness | 1. Poor Fixation: Inadequate or uneven fixation of the tissue can lead to inconsistent staining.2. Incomplete Deparaffinization: As with pale staining, residual wax can cause patchiness.[11]3. Contamination: Contaminants in reagents or on the slide can interfere with staining. | 1. Ensure proper fixation protocols are followed for your tissue type.2. Thoroughly deparaffinize the tissue sections.[11]3. Use clean glassware and fresh, filtered reagents. |
| Stain Fading Over Time | 1. Improper Storage: Exposure to light, heat, or humidity is a primary cause of fading.[6][7]2. Photobleaching: Repeated or prolonged exposure to the microscope light source can cause the stain to fade.[9] | 1. Store slides in a dark, cool, and dry place, such as a slide storage cabinet.[8]2. Minimize the exposure time to the microscope light. Use neutral-density filters to reduce light intensity when not actively capturing images.[12] |
| Hazy or Milky Appearance of the Slide | 1. Inadequate Dehydration: Insufficient removal of water from the tissue section before clearing with xylene can result in a hazy appearance.[11] | 1. Ensure the dehydration steps with increasing concentrations of alcohol are sufficient to remove all water from the tissue section.[11] |
Quantitative Data
While specific data on the long-term stability of this compound on stained slides is limited, the following tables provide information on the general stability of the dye and recommended storage conditions for histological slides.
Table 1: Manufacturer-Reported Stability of this compound
| Property | Specification |
| Heat Resistance | Stable up to 200°C[1] |
| Light Fastness | 6-7 (on a scale of 1 to 8, where 8 is excellent)[1] |
| Acid Resistance | 4 (on a scale of 1 to 5, where 5 is excellent)[1] |
| Alkali Resistance | 5 (on a scale of 1 to 5, where 5 is excellent)[1] |
| Water Resistance | 5 (on a scale of 1 to 5, where 5 is excellent)[1] |
Table 2: General Recommendations for Stained Slide Storage
| Parameter | Recommendation | Rationale |
| Light Exposure | Store in the dark (e.g., in a slide box or cabinet).[6][8] | To prevent photobleaching and fading.[9] |
| Temperature | Store at a cool, controlled room temperature.[7] | To slow down chemical degradation of the stain. |
| Humidity | Store in a dry environment.[7] | To prevent moisture-related damage to the tissue and mounting medium. |
Experimental Protocols
The following is a generalized protocol for staining paraffin-embedded tissue sections with this compound. Users should optimize the incubation times and solution concentrations for their specific applications.
Protocol: Staining of Paraffin-Embedded Sections with this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water: 5 minutes.
-
-
Staining:
-
Prepare a solution of this compound in an appropriate organic solvent (e.g., ethanol). The optimal concentration should be determined empirically.
-
Immerse slides in the this compound staining solution for a predetermined time (e.g., 1-10 minutes).
-
-
Dehydration, Clearing, and Coverslipping:
-
Immerse in 95% Ethanol: 2 changes, 1-2 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: A generalized experimental workflow for staining with this compound.
References
- 1. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Application Areas of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. Best this compound CAS 12237-30-8 Supplier, Manufacturer | Afine [afinechem.com]
- 5. Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The post-analytical phase of histopathology practice: Storage, retention and use of human tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting the Fading of Stained Slides - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 8. 4 Tips for Storing Microscope Slides - Labtag Blog [blog.labtag.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. Troubleshooting H&E Stains [nsh.org]
- 12. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to Lipid Stains: Nile Red vs. Solvent Orange 54
In the dynamic fields of cellular biology, drug development, and biomedical research, the accurate visualization and quantification of intracellular lipids are paramount. Fluorescent lipid dyes are indispensable tools in this pursuit, enabling researchers to elucidate the roles of lipids in metabolic diseases, cellular signaling, and organelle function. Among the myriad of available stains, Nile Red has long been a benchmark for its sensitive and specific detection of intracellular lipid droplets. This guide provides a detailed comparison of Nile Red with Solvent Orange 54, a compound with potential utility in lipid staining, offering insights into their respective properties, performance, and experimental applications.
Overview of Lipid Stains
Nile Red is a well-characterized, solvatochromic fluorescent dye that is intensely fluorescent in hydrophobic environments but exhibits minimal fluorescence in aqueous media.[1] This property makes it an excellent vital stain for detecting intracellular lipid droplets by fluorescence microscopy and flow cytometry.[1][2] Its fluorescence emission is dependent on the polarity of the surrounding lipid environment, allowing for the differentiation of neutral lipids from more polar lipids.[3]
This compound is a metal-complex solvent dye, also known as Solvent Orange F2g.[4] It is characterized by its excellent solubility in organic solvents and oils, high color strength, and thermal stability.[5] Primarily used in industrial applications such as coloring for plastics, inks, paints, and coatings, its utility as a fluorescent probe for biological lipid staining is not well-documented in scientific literature.[6]
Quantitative Data Summary
A direct quantitative comparison of this compound to Nile Red for biological lipid staining is challenging due to the lack of published data for this compound in this application. The following table summarizes the known properties of both compounds, drawing from established research on Nile Red and industrial data for this compound.
| Property | Nile Red | This compound |
| Chemical Class | Phenoxazone | Azo, chromium complex[7] |
| Molecular Formula | C₂₀H₁₈N₂O₂[8] | Not specified |
| Molecular Weight | 318.38 g/mol [8] | Not specified |
| Excitation Maxima (λex) | 552 nm (in Methanol)[8] | Not specified for fluorescence |
| Emission Maxima (λem) | 636 nm (in Methanol)[8] | Not specified for fluorescence |
| Fluorescence Properties | Strongly fluorescent in hydrophobic environments, quenched in water[9] | Not characterized for biological staining |
| Solubility | Soluble in DMSO and organic solvents[8][10] | Excellent oil and organic solvent solubility |
| Primary Applications | Staining intracellular lipid droplets, fluorescence microscopy, flow cytometry[1][11] | Industrial coloring of plastics, inks, paints, and coatings[6] |
| Light Fastness | Moderate | 6-7 (on a scale of 1-8)[4] |
| Heat Resistance | Not specified | ≥ 200 °C[4] |
Experimental Protocols
The following are established protocols for lipid staining using Nile Red. Due to the absence of biological staining protocols for this compound, a hypothetical protocol for its evaluation as a lipid stain is proposed based on standard practices.
Established Protocol for Nile Red Staining of Intracellular Lipids
This protocol is adapted from established methods for staining lipids in live cells.[1][12]
Materials:
-
Nile Red (e.g., Invitrogen™ N1142)
-
Dimethyl sulfoxide (B87167) (DMSO), high-quality anhydrous
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hanks and 20 mM Hepes buffer - HHBS)
-
Cell culture medium
-
Live cells cultured on a suitable imaging dish or plate
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL or 1 mM stock solution of Nile Red in DMSO.[1][13] Store aliquots at -20°C, protected from light.[1]
-
Working Solution Preparation: Immediately before use, dilute the Nile Red stock solution to a final working concentration of 200-1000 nM in pre-warmed cell culture medium or buffer.[1] Vortex to mix thoroughly.
-
Cell Staining:
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters. For neutral lipids (yellow-gold fluorescence), use an excitation around 450-500 nm and emission detection above 528 nm.[14] For polar lipids and general lipid staining (red fluorescence), use an excitation around 515-560 nm and emission detection above 590 nm.[14]
Hypothetical Protocol for Evaluating this compound as a Lipid Stain
This proposed workflow is designed to assess the potential of this compound for biological lipid staining.
Materials:
-
This compound
-
A suitable organic solvent for the stock solution (e.g., DMSO, ethanol)
-
Cell culture medium and PBS
-
Control lipid-rich and lipid-poor cell populations
-
Nile Red as a positive control stain
-
Fluorescence microscope with a broad range of filter sets
Procedure:
-
Determine Optimal Staining Conditions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a dose-response experiment by incubating cells with a range of this compound concentrations.
-
Optimize incubation time by testing various durations.
-
-
Assess Fluorescence and Specificity:
-
Excite the stained cells across a wide range of wavelengths to determine the optimal excitation and emission spectra.
-
Compare the staining pattern with that of Nile Red in lipid-rich cells (e.g., adipocytes or oleic acid-treated hepatocytes).
-
Verify lipid specificity by observing staining in lipid-poor cells.
-
-
Evaluate Photostability and Cytotoxicity:
-
Assess the photostability of this compound by continuous imaging and measuring the rate of photobleaching.
-
Determine any cytotoxic effects by performing a cell viability assay (e.g., MTT or trypan blue exclusion) after staining.
-
Visualizing Experimental Workflows
The following diagrams illustrate the standard workflow for lipid staining with a known dye like Nile Red and a proposed workflow for the characterization of a novel lipid stain.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 5. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 14. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Solvent Orange 54 vs. BODIPY for Lipid Droplet Analysis
An Objective Comparison for Cellular Imaging and Analysis
Lipid droplets, dynamic organelles central to energy storage and metabolism, are a key focus in cell biology and drug development. Visualizing these structures requires precise and reliable staining agents. While BODIPY dyes are well-established fluorescent probes in biological research, other lipophilic dyes like Solvent Orange 54, primarily used in industrial applications, are sometimes considered. This guide provides an objective, data-driven comparison of BODIPY dyes and this compound to help researchers select the appropriate tool for lipid droplet analysis.
Quantitative Data Summary
The performance of a fluorescent dye is defined by its photophysical properties. The following table summarizes the key characteristics of common BODIPY variants used for lipid droplet staining and the available data for this compound.
| Property | BODIPY 493/503 | BODIPY 505/515 | This compound |
| Excitation (λex) | ~493 nm[1] | ~505 nm[2] | Not specified for microscopy |
| Emission (λem) | ~503 nm[1] | ~515 nm[2] | Red-Orange[3][4] |
| Stokes Shift | ~10 nm[5] | ~10 nm | Not specified |
| Quantum Yield (Φ) | High (can approach 0.8-0.9)[6][7] | High[8] | Not specified for fluorescence |
| Primary Application | Biological Imaging[6] | Biological Imaging[9] | Industrial Coloring (Plastics, Inks, Wood)[4][10][11] |
| Photostability | High for a fluorescent dye[] | High[9] | High (Lightfastness rating of 6-7 on a scale to 8)[4] |
| Solubility | Organic Solvents (e.g., DMSO, Ethanol)[13] | Organic Solvents[9] | Good in various organic solvents (e.g., Toluene, MEK)[4] |
| Toxicity | Low cytotoxicity at working concentrations | Low cytotoxicity at working concentrations | Can cause skin, eye, and respiratory irritation[10] |
| Suitability for Live Cells | Yes[1][] | Yes[2] | Not documented; potential for high toxicity |
| Suitability for Fixed Cells | Yes[1][] | Yes[2] | Not documented |
Detailed Performance Comparison
BODIPY Dyes: The Researcher's Choice
Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores designed for biological research. Their molecular structure results in exceptional photophysical properties, making them a preferred tool for lipid droplet visualization.
-
Specificity and Mechanism: BODIPY dyes are highly lipophilic, allowing them to readily cross cell membranes and partition into the neutral lipid core of droplets.[] This ensures precise localization with minimal background staining of other cellular membranes.[14]
-
Photophysical Properties: BODIPY dyes exhibit strong absorption, high fluorescence quantum yields (meaning they are very bright), and narrow emission peaks.[1][] This sharpness reduces spectral overlap, making them ideal for multicolor imaging experiments.[] While they have a small Stokes shift, which can increase self-quenching at high concentrations, their overall brightness and photostability are significant advantages for long-term imaging and sensitive detection.[5][][15]
-
Versatility: A key advantage of BODIPY dyes is their proven efficacy in both live and fixed cells.[1][] This allows researchers to study the dynamics of lipid droplets in real-time as well as perform detailed morphological analysis in preserved samples. They are compatible with various imaging platforms, including standard fluorescence microscopy, confocal microscopy, and flow cytometry.[7]
-
Toxicity: At the low micromolar concentrations typically used for staining, BODIPY dyes exhibit low cytotoxicity, which is critical for maintaining normal cell physiology during live-cell imaging experiments.[]
This compound: An Industrial Dye with Limited Biological Application
This compound is a synthetic azo dye belonging to the metal-complex solvent dye family.[3][4] Its properties are optimized for industrial coloring applications, not for high-resolution biological microscopy.
-
Specificity and Mechanism: As a "solvent" dye, its principle is to dissolve in non-polar substances. While this suggests it would accumulate in lipid droplets, its specificity in a complex cellular environment is undocumented. It may non-specifically stain other lipid-rich structures, leading to high background.
-
Versatility: There is no documented evidence of this compound being used for live or fixed cell imaging in the scientific literature. Its formulation is not optimized for biocompatibility.
-
Toxicity: While designed to be stable in materials like plastic, its effect on living cells is a major concern. It is known to cause irritation upon contact, and its potential for cytotoxicity when introduced into cell culture media is high.[10]
Experimental Protocols
Protocol 1: Staining Lipid Droplets with BODIPY 493/503
This protocol is a general guideline for staining both live and fixed adherent cells.
Materials:
-
BODIPY 493/503 dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
Stock Solution Preparation:
-
Prepare a 10 mM stock solution by dissolving 1 mg of BODIPY 493/503 in 382 µL of high-quality DMSO.[13]
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[13]
Working Solution Preparation:
-
Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS.[13] The optimal concentration should be determined for each cell type and experimental condition.
Staining Procedure for Live Cells:
-
Grow adherent cells on coverslips or in an appropriate imaging dish to 70-80% confluency.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells for imaging. Image immediately to minimize fluorescence decay.[]
Staining Procedure for Fixed Cells:
-
Grow and wash cells as described for live-cell staining.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[]
-
Wash the cells three times with PBS to remove residual fixative.
-
Add the BODIPY working solution and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Remove the staining solution and wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: General Protocol for a Generic Solvent Dye (e.g., this compound)
Disclaimer: This is a hypothetical protocol, as this compound is not designed or validated for biological applications. Significant optimization and validation, particularly for toxicity and specificity, would be required.
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., Ethanol, Toluene)[4]
-
PBS
Stock Solution Preparation:
-
Prepare a stock solution by dissolving this compound in a compatible organic solvent. Its solubility is high in solvents like methyl ethyl ketone (MEK) but lower in ethanol.[4]
-
Store protected from light.
Staining Procedure (Fixed Cells Recommended):
-
Fix cells with 4% PFA as described above. Due to the high probability of toxicity, live-cell staining is not recommended.
-
Prepare a dilute working solution of the dye in PBS. The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%) to avoid damaging cellular structures.
-
Incubate the fixed cells with the working solution for 10-30 minutes.
-
Wash extensively with PBS to remove unbound dye.
-
Mount and image.
Visualizations
The following diagrams illustrate the general workflow for lipid droplet analysis and a logical comparison to guide dye selection.
Caption: Experimental workflow for lipid droplet analysis.
Caption: Logical guide for selecting a lipid staining dye.
Conclusion and Recommendation
The choice between BODIPY dyes and this compound for lipid droplet analysis is clear. BODIPY dyes are unequivocally the superior and appropriate choice for scientific research applications. They are specifically designed for high-performance fluorescence imaging, offering high specificity, brightness, photostability, and low toxicity, with well-established protocols for both live and fixed cells.[1][6][]
In contrast, This compound is an industrial colorant with no validated biological application. While it is effective for coloring plastics and paints, its use in a cellular context is fraught with challenges, including unknown fluorescence properties, questionable specificity, and a high likelihood of cytotoxicity.[4][10] Researchers requiring reliable, reproducible, and high-quality data on lipid droplet morphology and dynamics should exclusively use probes that have been designed and validated for biological imaging, such as the family of BODIPY dyes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. BODIPY | AAT Bioquest [aatbio.com]
- 8. BODIPY 505/515 [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. biotium.com [biotium.com]
- 15. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lipid Landscape: A Comparative Guide to Alternatives for Sudan Dyes in Histological Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids within histological samples is paramount. While traditional Sudan dyes have long been a staple for this purpose, a new generation of fluorescent probes offers significant advantages in sensitivity, specificity, and suitability for high-content analysis. This guide provides an objective comparison of popular alternatives to Sudan dyes, focusing on Oil Red O, Nile Red, and BODIPY 493/503, supported by experimental data and detailed protocols to inform your selection of the optimal lipid staining strategy.
The visualization of intracellular and tissue lipids is crucial for understanding a wide range of biological processes and disease states, from metabolic disorders and cardiovascular disease to cancer and neurodegeneration. For decades, lysochrome dyes of the Sudan family, such as Sudan IV and Sudan Black B, have been the go-to method for staining lipids in histological sections. However, these methods are often qualitative, can be prone to high background, and are generally incompatible with live-cell imaging and multiplexing with other fluorescent markers.
This guide explores robust and quantifiable alternatives, offering a head-to-head comparison of their performance characteristics to aid researchers in making informed decisions for their specific experimental needs.
At a Glance: Comparative Overview of Lipid Staining Dyes
| Feature | Oil Red O | Nile Red | BODIPY 493/503 |
| Dye Class | Azo Dye (Lysochrome) | Phenoxazone (Fluorophore) | Boron-dipyrromethene (Fluorophore) |
| Detection Method | Brightfield Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
| Primary Target | Neutral lipids (triglycerides, cholesterol esters) | Neutral lipids, with fluorescence emission dependent on environmental polarity | Neutral lipids |
| Sample Preparation | Primarily for frozen sections; lipids are extracted by solvents in paraffin-embedding | Live or fixed cells and tissues | Live or fixed cells and tissues |
| Quantitative Analysis | Spectrophotometry after elution, or image-based densitometry | Fluorometry, flow cytometry, quantitative fluorescence microscopy | Fluorometry, flow cytometry, quantitative fluorescence microscopy |
| Live-Cell Imaging | Not suitable | Yes | Yes |
| Photostability | Not applicable (stable color) | Prone to photobleaching | More photostable than Nile Red, but can still photobleach with intense illumination.[1][2] |
| Specificity | Stains most neutral lipids | Can exhibit non-specific staining of other organelles.[1][2] | Generally more specific to lipid droplets than Nile Red.[3] |
| Quantum Yield | Not applicable | High in non-polar environments, very low in aqueous environments | High, can be ~0.9 in non-polar environments.[4] Can remain high in aqueous environments, potentially leading to background.[3][4] |
| Z'-factor for HCS | Not typically used | Good to excellent (can be >0.5) | Excellent (often >0.5).[5] |
| Advantages | Simple, cost-effective, well-established protocols | Strong fluorescence in lipidic environments, low background in aqueous media, solvatochromic properties can provide information on lipid environment polarity | High brightness, narrow emission spectrum suitable for multicolor imaging, high specificity for lipid droplets.[4] |
| Disadvantages | Lower sensitivity, not suitable for live-cell imaging, quantification can be cumbersome | Poor photostability, broad emission spectrum can cause bleed-through in multicolor imaging.[1][4] | Moderate photostability, potential for background fluorescence in aqueous compartments.[4] |
In-Depth Performance Analysis
Oil Red O: The Traditional Workhorse
Oil Red O, a diazo dye, physically partitions into neutral lipids, rendering them a vibrant red color under a brightfield microscope. Its primary advantage lies in its simplicity and the permanence of the stain. However, quantification with Oil Red O can be laborious, typically requiring the elution of the dye from the tissue followed by spectrophotometric measurement, or densitometric analysis of images which can be subject to variability.[6][7] A significant limitation is its incompatibility with routine paraffin-embedded tissue processing, as the organic solvents used for dehydration and clearing will extract the lipids. Therefore, Oil Red O is almost exclusively used on frozen tissue sections.
Nile Red: The Environment-Sensing Fluorophore
Nile Red is a fluorescent dye that exhibits strong yellow-gold fluorescence in hydrophobic environments, such as lipid droplets, while its fluorescence is quenched in aqueous media.[8] This property provides a high signal-to-noise ratio. A unique characteristic of Nile Red is its solvatochromism; its emission spectrum shifts depending on the polarity of the surrounding lipid environment, which can be leveraged to probe the biophysical state of lipid stores. However, Nile Red is known to be susceptible to photobleaching, and its broad emission spectrum can make it challenging to use in multicolor imaging experiments due to spectral bleed-through.[1][4]
BODIPY 493/503: The Bright and Specific Reporter
BODIPY 493/503 is a highly popular fluorescent dye for lipid droplet staining due to its exceptional brightness and high specificity for neutral lipids.[3] It possesses a narrow emission spectrum, which is a significant advantage for multiplexing with other fluorophores.[4] While more photostable than Nile Red, it can still be susceptible to photobleaching under intense or prolonged illumination.[1][9] A potential drawback of BODIPY 493/503 is that its fluorescence is not as strongly quenched in aqueous environments as Nile Red, which can sometimes lead to higher background fluorescence.[3][4]
Experimental Protocols
Detailed and optimized protocols are critical for achieving reliable and reproducible results. Below are representative protocols for staining lipids in histological sections using Oil Red O, Nile Red, and BODIPY 493/503.
Oil Red O Staining for Frozen Tissue Sections
Materials:
-
Frozen tissue sections (10-15 µm) on slides
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock solution + 4 parts distilled water, freshly prepared and filtered)
-
Mayer's Hematoxylin (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Air dry the frozen sections on slides for 30-60 minutes at room temperature.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse briefly in distilled water.
-
Incubate in 60% isopropanol for 5 minutes.
-
Stain in the freshly prepared and filtered Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol for a few seconds to remove excess stain.
-
Rinse in distilled water.
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
Wash gently in tap water.
-
Coverslip with an aqueous mounting medium.
Expected Results:
-
Lipids: Bright red
-
Nuclei: Blue
Nile Red Staining for Frozen Tissue Sections
Materials:
-
Frozen tissue sections (10-15 µm) on slides
-
Nile Red stock solution (1 mg/mL in DMSO or acetone)
-
Nile Red working solution (e.g., 1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
DAPI (for nuclear counterstaining, optional)
-
Antifade mounting medium
Procedure:
-
Air dry the frozen sections on slides for 15-20 minutes at room temperature.
-
Fix the sections with 4% PFA in PBS for 15 minutes.
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate the sections with Nile Red working solution for 10-30 minutes at room temperature in the dark.
-
Wash the sections three times with PBS for 5 minutes each to remove unbound dye.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslip with an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel).
BODIPY 493/503 Staining for Frozen Tissue Sections
Materials:
-
Frozen tissue sections (10-15 µm) on slides
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
BODIPY 493/503 working solution (e.g., 1-2 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
DAPI (for nuclear counterstaining, optional)
-
Antifade mounting medium
Procedure:
-
Air dry the frozen sections on slides for 15-20 minutes at room temperature.
-
Fix the sections with 4% PFA in PBS for 15 minutes.
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate the sections with BODIPY 493/503 working solution for 15-30 minutes at room temperature in the dark.
-
Wash the sections three times with PBS for 5 minutes each.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslip with an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each staining protocol.
Caption: Experimental workflow for Oil Red O staining of frozen tissue sections.
Caption: Comparative experimental workflows for Nile Red and BODIPY 493/503 fluorescent lipid staining.
Conclusion
The selection of an appropriate lipid stain is a critical decision in experimental design that directly influences the quality and nature of the resulting data. While Oil Red O remains a viable option for simple, qualitative assessments of neutral lipids in frozen tissues, the landscape of lipid research is increasingly dominated by fluorescent probes that offer superior sensitivity, specificity, and quantitative capabilities.
Nile Red provides the unique advantage of solvatochromism, allowing for the potential investigation of lipid environment polarity. However, its susceptibility to photobleaching and broad emission spectrum are important considerations. BODIPY 493/503 stands out for its high brightness, specificity for lipid droplets, and narrow emission spectrum, making it an excellent choice for high-resolution imaging and multicolor experiments.
Ultimately, the optimal choice of a lipid stain will depend on the specific research question, the available imaging instrumentation, and the need for quantitative versus qualitative data. By understanding the comparative performance of these alternatives to traditional Sudan dyes, researchers can better navigate the lipid landscape and generate more robust and insightful data.
References
- 1. mdpi.com [mdpi.com]
- 2. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. zen-bio.com [zen-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2284541A1 - Fluorescence-based imaging and analysis of cells and cellular components using lipophilic dyes with improved specificity, spectral property and photostability - Google Patents [patents.google.com]
A Comparative Guide to Lipid Staining: Evaluating Alternatives to Novel Dyes
Introduction
The accurate detection and quantification of lipids within cells and tissues are crucial for research in numerous fields, including metabolic diseases, neurodegenerative disorders, and cancer biology. While the exploration of novel dyes for lipid staining is an ongoing endeavor, the validation and establishment of new stains require rigorous scientific scrutiny. This guide addresses the topic of Solvent Orange 54 as a potential lipid stain. However, a comprehensive review of the scientific literature reveals a lack of validation data for this compound in this application. Therefore, this document serves as a comparative guide to two of the most widely accepted and utilized lipid stains: Oil Red O and Sudan Black B. These stains have a long history of use and are supported by extensive experimental data, making them the current gold standard for lipid detection in research and diagnostic settings.
This guide will provide a detailed comparison of the performance, protocols, and applications of Oil Red O and Sudan Black B to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Key Lipid Staining Alternatives: Oil Red O and Sudan Black B
Oil Red O and Sudan Black B are lysochrome dyes, meaning they are fat-soluble and accumulate in lipid-rich structures.[1] Their staining mechanism is based on their preferential partitioning into neutral lipids, triglycerides, and lipoproteins.[2][3] This physical staining process allows for the visualization of lipid droplets and other lipid-containing compartments within cells and tissues.
Quantitative Data Summary
For a direct comparison of the key characteristics of Oil Red O and Sudan Black B, the following table summarizes their essential properties.
| Feature | Oil Red O | Sudan Black B |
| Color of Stained Lipids | Bright Red / Orange-Red | Blue-Black / Black |
| Principle of Staining | Physical partitioning into lipids | Physical partitioning into lipids |
| Primary Application | Staining of neutral triglycerides and lipids.[1] | Staining of neutral fats, phospholipids, and sterols.[3] Useful in hematology for differentiating acute myeloid leukemia (AML) from acute lymphoid leukemia (ALL).[3] |
| Sample Preparation | Primarily for fresh or frozen tissue sections, as alcohol fixation can remove lipids.[1] | Can be used on fresh, frozen, or paraffin-embedded tissue (with specific protocols). Can stain smears older than two weeks.[3] |
| Advantages | Provides a deep, intense red color that is easy to visualize.[1] | High sensitivity, potentially detecting a wider variety of lipids.[4] The stain is stable and fades very little over time.[3] |
| Disadvantages | Can form precipitates that may interfere with interpretation.[5] Primarily stains neutral lipids. | Can have non-specific background staining. |
Experimental Protocols
Detailed methodologies for both Oil Red O and Sudan Black B staining are provided below. These protocols are generalized and may require optimization based on the specific cell or tissue type being investigated.
Oil Red O Staining Protocol for Frozen Sections
This protocol is adapted from various sources and is a standard method for lipid detection in frozen tissue samples.[4]
Reagents:
-
Oil Red O Stock Solution (0.5% in isopropanol (B130326) or propylene (B89431) glycol)
-
Oil Red O Working Solution (e.g., 6 parts stock solution to 4 parts distilled water)
-
60% Isopropanol or Propylene Glycol
-
Hematoxylin (B73222) (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Cut frozen tissue sections (8-10 µm) using a cryostat and mount them on slides.
-
Air dry the sections for 30-60 minutes.
-
Fix the sections in 4% paraformaldehyde for 10 minutes.[4]
-
Rinse with distilled water.
-
Briefly rinse with 60% isopropanol or propylene glycol.
-
Incubate sections in the freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.[4]
-
Differentiate in 60% isopropanol or propylene glycol for a few seconds to remove excess stain.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 30-60 seconds to visualize nuclei.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
Expected Results: Lipid droplets will appear as bright red or orange-red structures, while nuclei will be stained blue.[5]
Sudan Black B Staining Protocol for Blood or Bone Marrow Smears
This protocol is particularly useful in a clinical or hematological setting.[3]
Reagents:
-
40% Formaldehyde (B43269) vapor (for fixation)
-
Sudan Black B Staining Solution (0.3 g in 100 ml absolute ethanol)
-
Phenol Buffer
-
Working Sudan Black B Solution (e.g., 60 ml stain solution with 40 ml buffer)
-
May-Grunwald-Giemsa or Leishman stain (for counterstaining)
Procedure:
-
Prepare air-dried blood or bone marrow smears.
-
Fix the smears in formaldehyde vapor for 5-10 minutes.
-
Wash gently with water.
-
Immerse the slides in the working Sudan Black B solution in a covered staining jar for 1 hour.[3]
-
Remove the slides and flood with 70% ethanol for 30 seconds, repeating this step three times to differentiate.
-
Wash gently with water.
-
Counterstain with a Romanowsky stain (e.g., May-Grunwald-Giemsa) according to standard procedures.
-
Rinse, air dry, and mount.
Expected Results: Lipid-containing granules in myelocytic and monocytic cells will stain black.[3] Lymphoid cells will be negative.[3]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for lipid staining in a research laboratory setting.
Caption: Generalized workflow for lipid staining experiments.
While the validation of new lipid-specific stains is an important area of research, Oil Red O and Sudan Black B remain the cornerstone methods for lipid detection in a vast array of scientific applications. Their well-characterized properties, established protocols, and extensive use in published literature provide a reliable foundation for researchers. Oil Red O is an excellent choice for the vivid visualization of neutral lipids, particularly in frozen sections. Sudan Black B offers high sensitivity and the ability to stain a broader range of lipids, with significant utility in hematology. The choice between these two stains will ultimately depend on the specific research question, the nature of the sample, and the required level of sensitivity. Until novel dyes like this compound are rigorously validated and compared to these standards in peer-reviewed studies, researchers are advised to rely on these established and trusted methods.
References
- 1. Oil Red O - Wikipedia [en.wikipedia.org]
- 2. Untitled Document [doctorc.net]
- 3. laboratorytests.org [laboratorytests.org]
- 4. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Lipids: A Comparative Guide to Solvent Orange 54 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is a cornerstone of research in numerous fields, from understanding metabolic diseases to the development of novel therapeutics. While various methods exist, the selection of an appropriate technique depends on the specific research question, sample type, and required throughput. This guide provides a comparative overview of Solvent Orange 54 and other prevalent methods for quantitative lipid analysis, supported by experimental protocols and data where available.
Overview of Lipid Quantification Methods
Lipid analysis techniques can be broadly categorized into staining-based methods for cellular imaging and biochemical assays for bulk quantification. Staining methods, such as those using this compound, Oil Red O, and Nile Red, are invaluable for visualizing lipid distribution within cells and tissues. Biochemical and instrumental methods, including the sulfo-phospho-vanillin (SPV) assay and mass spectrometry, provide precise quantitative data on total lipid content and the abundance of specific lipid species.
Comparison of Key Lipid Quantification Dyes
| Feature | This compound (Inferred) | Oil Red O | Nile Red |
| Principle | Colorimetric staining of neutral lipids. | Colorimetric staining of neutral triglycerides and lipids.[1] | Fluorometric staining of neutral lipids.[2][3] |
| Detection Method | Brightfield Microscopy, Spectrophotometry | Brightfield Microscopy, Spectrophotometry | Fluorescence Microscopy, Fluorometry, Flow Cytometry[3] |
| Advantages | Likely simple and inexpensive. | Well-established protocols, provides deep red staining for easy visualization.[1] | High sensitivity, suitable for live-cell imaging, can differentiate between neutral and polar lipids based on emission spectra.[3][4] |
| Disadvantages | Lack of established protocols and quantitative data, potential for non-specific staining. | Requires cell fixation, which can remove some lipids; solvent preparation can be hazardous.[1][4] | Photobleaching can occur, fluorescence can be environmentally sensitive.[3] |
| Typical Application | Qualitative visualization of lipids. | Histological staining of lipid droplets in cells and tissues.[5][6] | Quantitative and qualitative analysis of lipid droplets in live and fixed cells.[4][7] |
Advanced and Alternative Quantification Methods
Beyond staining, several other methods offer more precise and comprehensive lipid quantification.
| Method | Principle | Advantages | Disadvantages |
| Sulfo-Phospho-Vanillin (SPV) Assay | A colorimetric method where unsaturated fatty acids react with sulfuric acid and phospho-vanillin to produce a colored product.[8][9][10] | Simple, high-throughput, does not require specialized equipment.[8][9] | Measures total unsaturated lipids, not specific lipid classes. |
| Gas Chromatography (GC) | Separation and quantification of volatile fatty acid methyl esters (FAMEs).[11] | High resolution and sensitivity for fatty acid profiling. | Requires derivatization of lipids, destructive to the sample.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of lipid classes by LC followed by detection and quantification by MS.[12][13][14] | High sensitivity, specificity, and ability to quantify a wide range of lipid species.[14] | Requires expensive equipment and complex data analysis.[10] |
Experimental Protocols
General Lipid Extraction (Folch Method)
A critical first step for many lipid quantification methods is the efficient extraction of lipids from the sample. The Folch method is a widely used protocol.[15]
-
Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add water to create a biphasic system, with a final chloroform:methanol:water ratio of 8:4:3.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.
Oil Red O Staining for Cellular Lipids
This protocol is adapted for staining lipid droplets in cultured cells.[5][6]
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes.
-
Wash the cells again with PBS.
-
Prepare the Oil Red O working solution by diluting a stock solution (e.g., 0.5% in isopropanol) with water and filtering.
-
Incubate the fixed cells with the Oil Red O working solution for 15-60 minutes.
-
Wash with water to remove excess stain.
-
Counterstain the nuclei with a suitable dye like DAPI, if desired.
-
Image the cells using a brightfield or fluorescence microscope.
-
For quantification, the stain can be eluted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically.
Nile Red Staining for Cellular Lipids
This protocol is suitable for the fluorescent labeling of lipid droplets in live or fixed cells.[4][7]
-
Prepare a stock solution of Nile Red in a suitable solvent like DMSO or acetone.
-
Dilute the stock solution in PBS or cell culture medium to the desired working concentration (typically in the µg/mL range).
-
For live-cell imaging, add the Nile Red working solution directly to the cells and incubate for 5-15 minutes.
-
For fixed cells, fix and permeabilize the cells as required before adding the Nile Red solution.
-
Image the cells using a fluorescence microscope with appropriate filter sets for detecting the emission in the yellow/gold range for neutral lipids.
-
Quantify the fluorescence intensity using image analysis software.
Visualizing Experimental Workflows
Lipid Staining and Quantification Workflow
Caption: General workflow for lipid analysis using staining methods.
Advanced Lipid Analysis Workflow
Caption: Workflow for advanced lipid analysis using chromatography and mass spectrometry.
Conclusion
The choice of a lipid quantification method is a critical decision in experimental design. While this compound may offer a simple colorimetric option for lipid visualization, the lack of established quantitative protocols and comparative data makes its application in rigorous quantitative studies challenging. For robust and reproducible quantification, researchers are encouraged to consider well-validated methods such as Oil Red O for histological analysis, Nile Red for sensitive fluorescent quantification, the SPV assay for high-throughput total lipid measurement, or advanced chromatographic and mass spectrometric techniques for detailed lipidomic profiling. The selection of the most appropriate method will ultimately be guided by the specific requirements of the research, balancing factors such as sensitivity, specificity, throughput, and available instrumentation.
References
- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 10. cellgs.com [cellgs.com]
- 11. ANALYSIS OF LIPIDS [people.umass.edu]
- 12. Recent Analytical Methodologies in Lipid Analysis [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Solvent Orange 54 vs. Oil Red O in a Research Context
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the accuracy and validity of experimental results. This guide provides a comparative analysis of Solvent Orange 54 and Oil Red O, two solvent dyes with distinct properties and applications. While both are oil-soluble colorants, their utility in a research setting, particularly for biological staining, is vastly different.
Executive Summary: Oil Red O is a well-established and validated lysochrome dye used extensively for the histological visualization and quantification of neutral lipids in biological samples. In contrast, this compound is an industrial dye primarily used for coloring plastics, wood stains, and inks. Based on available scientific literature, This compound has no documented application in biological staining and is not a suitable alternative to Oil Red O for research purposes. This guide will detail the properties and applications of both dyes, providing comprehensive experimental protocols and data for Oil Red O, the scientifically accepted standard for lipid staining.
Chemical and Physical Properties at a Glance
A fundamental understanding of the chemical and physical properties of these dyes underscores their distinct applications.
| Property | This compound | Oil Red O |
| C.I. Name | This compound[1] | Solvent Red 27[2] |
| CAS Number | 12237-30-8[1][3][4] | 1320-06-5[5] |
| Chemical Formula | C₁₆H₁₆N₂O₂S[3] | C₂₆H₂₄N₄O[6] |
| Molecular Structure | Azo, chromium complex[1][7] | Diazo dye[6] |
| Appearance | Orange to reddish-orange powder[3][7] | Red powder[2] |
| Primary Applications | Wood stains, printing inks, plastics, coatings, leather finishes.[3][8][9][10] | Staining of neutral triglycerides and lipids in frozen sections and cell cultures.[2][6] |
| Solubility | Soluble in organic solvents (e.g., toluene, xylene, acetone); Insoluble in water.[3] | Soluble in fats, oils, and organic solvents (e.g., isopropanol (B130326), propylene (B89431) glycol); Insoluble in water.[2][11] |
Oil Red O: The Gold Standard for Lipid Staining
Oil Red O is a lysochrome (fat-soluble dye) that is widely used in biological and medical research to demonstrate the presence of neutral lipids, cholesteryl esters, and lipoproteins in cells and tissues.[11]
Principle of Staining
The mechanism of Oil Red O staining is based on its greater solubility in lipids than in its solvent.[11][12][13] When the staining solution is applied to a sample, the dye partitions from the less-soluble solvent phase into the highly soluble lipid droplets, coloring them a vibrant red. This physical method of staining allows for the specific visualization of lipid accumulation.
Advantages of Oil Red O
-
Specificity for Neutral Lipids: It is highly effective for staining neutral triglycerides and cholesteryl esters.[6]
-
Ease of Visualization: The resulting bright red staining is easily observable with standard light microscopy.
-
Quantifiable: The dye can be extracted from the stained cells and quantified spectrophotometrically, allowing for a quantitative measure of lipid accumulation.
-
Established Protocols: A vast body of literature exists with well-defined and optimized protocols for a wide range of cell and tissue types.[6][11][13]
Limitations of Oil Red O
-
Solvent-Induced Artifacts: The use of organic solvents like isopropanol can sometimes lead to the formation of dye precipitates or non-specific background staining.[11]
-
Inability to Differentiate Lipid Species: Oil Red O does not distinguish between different types of neutral lipids.[6]
-
Typically for Fixed Samples: The staining process usually requires cell fixation, making it unsuitable for live-cell imaging.
Experimental Protocol: Oil Red O Staining of Cultured Cells
This protocol is a standard method for staining lipid droplets in cultured cells.
Materials
-
Oil Red O powder
-
Isopropanol (99%)
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Harris hematoxylin (B73222) (for counterstaining, optional)
-
Aqueous mounting medium (e.g., glycerol (B35011) jelly)
Solutions Preparation
-
Oil Red O Stock Solution (0.5% w/v): Dissolve 0.5 g of Oil Red O powder in 100 mL of 99% isopropanol. Stir overnight to ensure it is fully dissolved. This stock solution is stable at room temperature.
-
Oil Red O Working Solution: To prepare the working solution, mix 6 mL of the Oil Red O stock solution with 4 mL of distilled water. Let the solution stand for 10 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate. The working solution should be made fresh for each experiment.[12]
Staining Procedure
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate to the desired confluency or experimental endpoint.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration (Optional but Recommended): Incubate the cells with 60% isopropanol for 5 minutes at room temperature. This step helps to remove excess water and reduces background staining.
-
Staining: Remove the 60% isopropanol and add the freshly prepared Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
Differentiation: Remove the Oil Red O solution and briefly rinse the cells with 60% isopropanol to remove excess stain.
-
Washing: Wash the cells thoroughly with distilled water.
-
Counterstaining (Optional): If nuclear staining is desired, incubate the cells with Harris hematoxylin for 1 minute, followed by extensive washing with tap water.
-
Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Visualization: Observe the stained cells under a light microscope. Lipid droplets will appear as red-orange structures.
Quantitative Analysis of Lipid Accumulation
The following table presents example data from a hypothetical experiment quantifying lipid accumulation in response to a drug treatment using Oil Red O staining followed by dye extraction and spectrophotometry.
| Treatment Group | Absorbance at 518 nm (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0.15 ± 0.02 | 1.0 |
| Drug A (10 µM) | 0.45 ± 0.05 | 3.0 |
| Drug B (10 µM) | 0.20 ± 0.03 | 1.3 |
This compound: An Industrial Dye
This compound is a synthetic azo dye belonging to the class of aromatic sulfonamide derivatives.[3] It is valued in industrial applications for its vibrant orange color, good solubility in organic solvents, and stability to heat and light.[3][8][10]
Industrial Applications
-
Plastics and Resins: Used to color polyolefins, polystyrene, and acrylic resins.[3]
-
Coatings and Inks: Employed in the formulation of paints, wood stains, printing inks, and automotive coatings.[3][8][10]
-
Other Uses: Also used in the coloration of waxes and lubricants.[3]
Suitability for Biological Research
There is no evidence to support the use of this compound as a biological stain. Industrial dyes are not manufactured to the purity standards required for biological reagents and may contain impurities that could be toxic to cells or interfere with biological processes.[14][15] Furthermore, its chemical structure and properties have not been optimized or validated for specific binding to biological molecules or organelles. The use of such a dye in a biological experiment would yield uninterpretable and potentially artifactual results.
Conclusion
The comparison between this compound and Oil Red O is a clear illustration of the importance of selecting reagents appropriate for their intended application. While both are solvent dyes, their utility is confined to their respective fields.
-
Oil Red O is the definitive choice for researchers and scientists needing to visualize and quantify neutral lipids in biological samples. Its efficacy is supported by decades of use and a wealth of published protocols and data.
-
This compound is a valuable industrial colorant with no established or validated role in biological research. For the target audience of this guide, there are no advantages to using this compound over Oil Red O, as it is not a suitable reagent for any biological staining application.
Researchers should continue to rely on validated and standardized biological stains like Oil Red O for accurate and reproducible results in their studies of lipid metabolism and related diseases.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 7. This compound (Solvent Orange F2g) [colorbloomdyes.com]
- 8. This compound, Solvent Orange Dye [xcwydyes.com]
- 9. This compound-Haining Licai Pigment Chemical Co., Ltd. [lipigment.com]
- 10. sunrisedye.com [sunrisedye.com]
- 11. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oil Red O - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 13. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Standardization in biological staining. The influence of dye manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cellular Staining and Cross-Reactivity of Solvent Orange 54 and Alternative Lipophilic Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solvent Orange 54 and commonly used alternative dyes for the staining of cellular components. Due to a lack of available data on the specific biological applications of this compound as a cellular stain, this comparison infers its likely properties based on its chemical nature as a lipophilic azo dye and draws parallels with structurally similar compounds. A detailed comparison is provided for well-characterized alternative dyes: Oil Red O, Nile Red, and BODIPY 493/503, with a focus on their performance in staining lipid droplets and their potential for cross-reactivity with other cellular structures.
Introduction to this compound
This compound is a synthetic, organic azo dye belonging to the class of aromatic sulfonamides.[1] It is characterized by its orange to reddish-orange appearance and its insolubility in water, with good solubility in organic solvents such as toluene, xylene, and acetone.[1] Its primary industrial applications include the coloration of plastics, textiles, inks, and coatings.[1] Toxicological data indicates that this compound may cause skin, eye, and respiratory irritation and can be harmful if ingested or inhaled.[2] While mutagenicity has been reported, it is not classified as a carcinogen by major regulatory agencies.[2]
There is currently no scientific literature available that details the use of this compound as a specific stain for cellular components. However, based on its lipophilic nature as a "solvent" dye and its classification as an azo dye, it is reasonable to predict that its primary interaction with cells would be the partitioning into lipid-rich structures. This behavior is characteristic of other lipophilic azo dyes, such as the Sudan dye family, which are used for staining neutral lipids.
Comparison of Lipophilic Dyes for Cellular Staining
For researchers seeking to visualize and quantify cellular lipids, particularly within lipid droplets, several alternative dyes are well-established and characterized. This section compares this compound (based on inferred properties) with Oil Red O, Nile Red, and BODIPY 493/503.
Performance Characteristics
| Feature | This compound (Inferred) | Oil Red O | Nile Red | BODIPY 493/503 |
| Primary Target | Neutral Lipids | Neutral Triglycerides and some Lipoproteins | Neutral Lipids (in a hydrophobic environment) | Neutral Lipids |
| Staining Principle | Physical partitioning based on solubility | Physical partitioning based on solubility | Solvatochromism (fluorescence depends on environmental polarity) | Partitions into nonpolar environments and fluoresces |
| Visualization | Bright-field microscopy | Bright-field microscopy | Fluorescence microscopy | Fluorescence microscopy |
| Specificity | Likely stains a broad range of lipids | Good for neutral lipids, but can have non-specific background staining.[3] | Good for lipid droplets, but can stain other hydrophobic structures like membranes at higher concentrations.[4] | Highly specific to neutral lipids within lipid droplets.[4] |
| Photostability | N/A (not fluorescent) | N/A (not fluorescent) | Moderate, susceptible to photobleaching | Generally higher than Nile Red, but can be photobleached with intense illumination.[4] |
| Cytotoxicity | Potential for cytotoxicity based on MSDS data.[2] | Generally used on fixed cells to avoid toxicity. | Low cytotoxicity at typical working concentrations. | Low cytotoxicity at typical working concentrations. |
| Live/Fixed Cells | Likely requires fixation due to organic solvents in staining solutions. | Primarily used on fixed cells. | Suitable for both live and fixed cells. | Suitable for both live and fixed cells. |
Spectral Properties for Fluorescent Dyes
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Stokes Shift (nm) |
| Nile Red | ~552 (in lipids) | ~636 (in lipids) | Environment-dependent | ~84 |
| BODIPY 493/503 | ~493 | ~503 | High | ~10 |
Cross-Reactivity and Off-Target Effects
A critical consideration in cellular staining is the potential for a dye to interact with components other than its primary target, leading to artifacts and misinterpretation of results.
-
This compound (Inferred): As a lipophilic molecule, this compound would be expected to accumulate in any cellular structure with a high lipid content. This could include not only neutral lipid droplets but also cellular membranes (plasma, mitochondrial, and endoplasmic reticulum membranes), especially if used at high concentrations. The use of organic solvents for staining would likely permeabilize cells, increasing the chance of non-specific intracellular accumulation.
-
Oil Red O: While primarily staining neutral lipids, Oil Red O can produce non-specific background staining, which may obscure fine details.[3] The staining mechanism is based on solubility, so any hydrophobic pockets within the cell could potentially accumulate the dye.
-
Nile Red: The fluorescence of Nile Red is highly dependent on the hydrophobicity of its environment.[5] While it strongly fluoresces in the yellow-gold spectrum within the neutral lipid core of lipid droplets, it can also stain phospholipid membranes, where it exhibits a red-shifted fluorescence.[5] At higher concentrations, this can lead to significant background fluorescence from cellular membranes.[4] Additionally, studies have shown that Nile Red can bind to proteins, such as cytochrome P450 3A4, at both active and allosteric sites, indicating potential for off-target protein interactions.[6][7]
-
BODIPY 493/503: This dye is generally considered more specific for neutral lipids within lipid droplets compared to Nile Red.[4] However, like other lipophilic probes, it has the potential to label other lipid-rich structures. Some studies have reported non-specific background fluorescence, and its small Stokes shift can lead to spectral cross-talk.[4] There is also evidence that BODIPY dyes can be incorporated into lysosome-related organelles, leading to off-target signals.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for the alternative lipid-staining dyes.
Oil Red O Staining Protocol for Adherent Cells
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate to desired confluency.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash: Wash cells three times with deionized water.
-
Dehydration: Incubate cells with 60% isopropanol (B130326) for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-20 minutes at room temperature.
-
Wash: Wash cells with 60% isopropanol, followed by several washes with deionized water.
-
Counterstain (Optional): Stain nuclei with hematoxylin (B73222) for 1-2 minutes.
-
Mounting: Mount the coverslips on microscope slides using an aqueous mounting medium.
Nile Red Staining Protocol for Live Cells
-
Cell Culture: Grow cells on glass-bottom dishes or chamber slides.
-
Staining Solution Preparation: Prepare a stock solution of Nile Red in DMSO (e.g., 1 mg/mL). Dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-10 µg/mL.
-
Staining: Remove the culture medium and add the Nile Red working solution to the cells. Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash: Wash the cells twice with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for yellow-gold (for neutral lipids) and red (for polar lipids) fluorescence.
BODIPY 493/503 Staining Protocol for Fixed Cells
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash: Wash cells three times with PBS.
-
Permeabilization (Optional): If co-staining with antibodies for intracellular targets, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Prepare a working solution of BODIPY 493/503 in PBS (e.g., 1 µg/mL from a DMSO stock). Incubate cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash: Wash cells three times with PBS.
-
Counterstain (Optional): Stain nuclei with DAPI or Hoechst.
-
Mounting: Mount coverslips on microscope slides with an anti-fade mounting medium.
Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: General workflow for staining cellular lipid droplets.
Signaling Pathway: Lipid Droplet Formation
References
- 1. Page loading... [guidechem.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nile red - Wikipedia [en.wikipedia.org]
- 6. Spectral Resolution of a Second Binding Site for Nile Red on Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral resolution of a second binding site for Nile Red on cytochrome P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Solvent Dye Photostability: Featuring Solvent Orange 54
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from the coloration of plastics and coatings to use in specialized imaging techniques. A key performance characteristic of any dye is its photostability, or its resistance to degradation upon exposure to light. This guide provides a comparative overview of the photostability of Solvent Orange 54 against a selection of other commercially available solvent dyes. The data presented is based on the industry-standard Blue Wool scale for light fastness.
Comparative Photostability Data
The photostability of solvent dyes is commonly evaluated using the Blue Wool scale, an eight-point scale where a rating of 8 signifies the highest light fastness and 1 indicates the lowest. This testing is typically conducted under standardized conditions that simulate exposure to daylight. The following table summarizes the light fastness ratings for this compound and other selected solvent dyes.
| Dye Name | C.I. Name | Chemical Class | Light Fastness (Blue Wool Scale) |
| This compound | This compound | Azo, Chromium Complex | 6-7 |
| Solvent Red 135 | Solvent Red 135 | Naphthalene Ring Acetone | 8 |
| Solvent Blue 35 | Solvent Blue 35 | Anthraquinone | 7-8 |
| Solvent Yellow 93 | Solvent Yellow 93 | Pyrazolone | 6-7 |
| Solvent Orange 63 | Solvent Orange 63 | - | 6-7 |
| Solvent Black 27 | Solvent Black 27 | Azo, Chromium Complex | 7-8 |
Analysis: this compound exhibits good to very good light fastness, with a rating of 6-7 on the Blue Wool scale. This performance is comparable to that of Solvent Yellow 93 and Solvent Orange 63. However, for applications requiring the highest level of photostability, Solvent Red 135 and Solvent Blue 35, with ratings of 8 and 7-8 respectively, demonstrate superior performance. Solvent Black 27 also shows excellent light fastness with a rating of 7-8. The choice of dye will ultimately depend on the specific requirements of the application, balancing photostability with other factors such as color, solubility, and heat resistance.
Experimental Protocols
The determination of light fastness for solvent dyes is performed under stringent, standardized laboratory conditions to ensure reproducible and comparable results. The most widely adopted standards are ISO 105-B02 and AATCC Test Method 16.3, which utilize a xenon arc lamp to simulate natural daylight.
Principle of the Test
A specimen of the material to be tested is exposed to artificial light under controlled conditions, alongside a set of Blue Wool references. The color fastness is assessed by comparing the change in color of the test specimen with that of the reference materials.[1][2]
Apparatus
-
Xenon Arc Lamp Apparatus: A test chamber equipped with a xenon arc lamp capable of simulating the spectral distribution of natural daylight (D65).[3][4][5] The apparatus should allow for the control of irradiance, temperature, and humidity.
-
Blue Wool References: A set of standardized blue wool fabrics with known light fastness ratings (1 to 8).[3][4]
-
Grey Scale for Assessing Change in Colour: A standardized scale used to visually assess the degree of color change.
-
Spectrophotometer (Optional): For instrumental assessment of color change.
-
Sample Holders: To mount the test specimens and Blue Wool references.
Procedure
-
Sample Preparation: Prepare specimens of the dye incorporated into a suitable medium (e.g., plastic plaque, coated panel) as per the intended application.
-
Mounting: Mount the test specimens and a strip of each of the Blue Wool references (typically 1 through 8) onto sample holders. Part of each specimen and reference should be shielded from the light to serve as an unexposed control.
-
Exposure Conditions: Place the mounted samples in the xenon arc test chamber. The exposure conditions should be set according to the relevant standard (e.g., ISO 105-B02 or AATCC TM16.3). Key parameters include:
-
Irradiance: The intensity of the light source.
-
Black Standard Temperature: To monitor the maximum temperature on a black surface.
-
Chamber Air Temperature and Relative Humidity: To control the environmental conditions.
-
-
Exposure: Expose the specimens and references to the xenon arc light. The duration of the exposure is determined by the fading of the Blue Wool references.
-
Evaluation: Periodically inspect the samples. The light fastness rating of the test specimen is determined by identifying which Blue Wool reference shows a similar degree of fading (color change) as the specimen. The assessment is made by comparing the exposed and unexposed portions of the specimen and the references using the Grey Scale for Assessing Change in Colour.
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical flows in the photostability testing process.
Caption: Experimental workflow for photostability testing.
Caption: Logical relationship of photostability determination.
References
Navigating the Lipid Landscape on a Budget: A Guide to Cost-Effective Fluorescent Probes
In the intricate world of cellular research and drug development, the visualization of lipids is paramount to understanding cellular metabolism, signaling, and the progression of various diseases. Traditionally, this has involved the use of sophisticated and often expensive fluorescent lipid probes. However, a growing body of evidence demonstrates that highly effective and significantly more affordable alternatives can provide comparable, and in some cases, superior results. This guide offers an objective comparison of these cost-effective probes, supported by experimental data, to empower researchers to make informed decisions without compromising on scientific rigor.
At the forefront of accessible lipid visualization are two main contenders: Nile Red and the BODIPY (boron-dipyrromethene) family of dyes . These probes have emerged as robust alternatives to their pricier counterparts, offering bright fluorescence, high specificity for neutral lipids, and versatility across a range of applications.
Performance Head-to-Head: Nile Red vs. BODIPY Dyes
The choice between Nile Red and BODIPY dyes often comes down to the specific requirements of the experiment, such as the need for multicolor imaging, the desired photostability, and the type of lipid being investigated.
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment.[1][2] It is strongly fluorescent in lipid-rich environments like lipid droplets, while its fluorescence is quenched in aqueous media. This property makes it an excellent tool for detecting neutral lipid stores with minimal background fluorescence.[2]
BODIPY dyes , such as the commonly used BODIPY 493/503 and BODIPY 505/515, are known for their sharp emission peaks, high quantum yields, and generally good photostability.[3][4][5] Their narrow emission spectra reduce the likelihood of signal overlap in multicolor imaging experiments, a significant advantage over the broader spectrum of Nile Red.[6][7]
Here is a comparative overview of their key performance characteristics:
| Feature | Nile Red | BODIPY Dyes (e.g., 493/503, 505/515) |
| Excitation Maxima (nm) | 450-560 (environment dependent)[2] | ~490-505[8][9] |
| Emission Maxima (nm) | 528->638 (environment dependent)[2] | ~503-515[8][9] |
| Quantum Yield | Variable, high in nonpolar environments | Generally high, can be close to 1.0 in some solvents[5] |
| Photostability | Good[10] | Generally higher than Nile Red[3][10] |
| Cost | Low | Low to Moderate |
| Advantages | Solvatochromic properties reduce background, cost-effective.[2] | Narrow emission peaks for multicolor imaging, high brightness and photostability.[6][7] |
| Disadvantages | Broad emission spectrum can lead to bleed-through in multicolor imaging.[6][7] | Can exhibit some background fluorescence in aqueous media.[6][7] |
Experimental Deep Dive: Protocols for Lipid Staining
To provide a practical framework, here are detailed protocols for staining intracellular lipids using both Nile Red and BODIPY 493/503 in cultured cells and tissue sections.
Staining Live Cultured Cells
This workflow outlines the basic steps for visualizing lipid droplets in living cells.
Staining Fixed Cultured Cells
For experiments requiring fixation, this protocol preserves cellular structures while allowing for clear lipid visualization.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
A Researcher's Guide: Natural Dyes as a Viable Alternative to Synthetic Solvent Dyes
For researchers, scientists, and drug development professionals, the choice of dyes is a critical component of experimental success. This guide provides an objective comparison of natural and synthetic solvent dyes, offering supporting experimental data, detailed protocols, and visual aids to inform your selection process.
In the realm of scientific research, synthetic solvent dyes have long been the standard for staining and visualizing cellular components. However, growing concerns over their potential toxicity, environmental impact, and reliance on petroleum-based sources have spurred a renewed interest in natural alternatives. This guide explores the performance of natural dyes as substitutes for their synthetic counterparts, focusing on their application in key research areas such as nuclear and lipid staining.
Performance Comparison: Natural vs. Synthetic Dyes
The efficacy of a dye is determined by several factors, including its staining intensity, clarity, specificity, and stability. The following tables provide a comparative overview of commonly used natural and synthetic dyes for nuclear and cytoplasmic/lipid staining.
Nuclear Staining: Hematoxylin (B73222) (Natural) vs. Synthetic Fluorescent Dyes
Hematoxylin, a natural dye extracted from the heartwood of the logwood tree, Haematoxylum campechianum, has been a cornerstone of histology for over a century.[1] Its performance is compared here with modern synthetic fluorescent nuclear stains like DRAQ5™ and SYTOX™ Green.
| Feature | Hematoxylin (Natural Origin) | DRAQ5™ (Synthetic) | SYTOX™ Green (Synthetic) |
| Staining Principle | Binds to the phosphate (B84403) backbone of DNA after oxidation to hematein (B1673047) and complexing with a mordant (e.g., aluminum).[1] | Intercalates into the DNA double helix. | Binds to nucleic acids. |
| Staining Color | Blue/Purple | Far-Red Fluorescence | Green Fluorescence |
| Specificity | High for nuclei, but can also stain other basophilic structures. | Highly specific for DNA. | Stains nucleic acids in cells with compromised membranes (dead cells). |
| Staining Intensity | Strong, provides excellent contrast in brightfield microscopy. | Very bright fluorescence, ideal for high-content screening. | Strong fluorescence enhancement upon binding to nucleic acids.[2] |
| Photostability | Good to very good lightfastness, suitable for long-term archiving.[3] | Photostable, suitable for long-term live imaging studies. | Moderate photostability. |
| Advantages | Well-established protocols, excellent for morphological detail, cost-effective. | Highly specific for DNA, suitable for live-cell imaging, minimal spectral overlap with other fluorophores. | Simple, single-step dead-cell indicator, high fluorescence enhancement.[2] |
| Disadvantages | Requires a mordant and oxidation ("ripening") to be effective.[1] | Higher cost compared to traditional dyes. | Primarily a dead-cell stain, not suitable for all applications. |
Cytoplasmic & Lipid Staining: Natural Alternatives vs. Sudan Black B (Synthetic)
Eosin (B541160) is the standard synthetic counterstain to hematoxylin, coloring the cytoplasm and connective tissues pink. For lipid staining, Sudan Black B is a widely used synthetic solvent dye. Here, we compare them with potential natural alternatives.
| Feature | Eosin Y (Synthetic) | Turmeric (Curcuma longa) (Natural) | Sudan Black B (Synthetic) | Alkanet (Alkanna tinctoria) (Natural) |
| Staining Principle | Acidic dye that stains basic cellular components. | Curcumin, the active compound, binds to proteins. | A lysochrome (fat-soluble dye) that physically dissolves in lipids.[4] | Alkanin, the active compound, is lipophilic. |
| Staining Color | Pink/Red | Yellow/Orange | Blue/Black | Red/Purple |
| Specificity | Stains cytoplasm, collagen, and muscle fibers. | Stains cytoplasm and red blood cells. | High affinity for neutral fats, phospholipids, and sterols.[4] | Stains oils and fats. |
| Staining Intensity | Strong and vibrant. | Moderate, may require a mordant for improved intensity. | Strong and distinct staining.[4] | Good, provides clear visualization of lipid droplets. |
| Photostability | Moderate. | Prone to fading with prolonged light exposure. | Good. | Moderate. |
| Advantages | Well-established, provides excellent contrast with hematoxylin. | Non-toxic, biodegradable, and inexpensive. | Highly sensitive for a wide range of lipids, well-documented protocols.[4] | Natural, non-toxic alternative for lipid staining. |
| Disadvantages | Potential health hazards and environmental concerns. | Staining color differs significantly from eosin, may not be a direct substitute in all cases. | Classified as a Category 3 carcinogen by IARC.[4] | Staining can be less intense and consistent than synthetic options. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following are established methods for Hematoxylin and Eosin (H&E) staining and Sudan Black B staining for lipids.
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard procedure for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris's hematoxylin solution for 5-15 minutes.
-
Rinse in running tap water for 1-5 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds until sections turn blue.
-
Rinse in running tap water for 1-5 minutes.
-
-
Eosin Staining:
-
Immerse in 1% eosin Y solution for 1-3 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through 95% ethanol and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a coverslip with a permanent mounting medium.
-
Sudan Black B Staining for Lipids (on Frozen Sections)
This protocol is designed for the visualization of lipids in frozen tissue sections.
-
Sectioning and Fixation:
-
Cut frozen sections at 10-15 µm using a cryostat.
-
Mount sections on glass slides.
-
Fix in 10% neutral buffered formalin for 10-15 minutes.
-
Rinse gently in distilled water.
-
-
Staining:
-
Immerse slides in a working solution of Sudan Black B (e.g., 0.7% in 70% ethanol) for 10-30 minutes.
-
-
Differentiation:
-
Briefly rinse in 70% ethanol to remove excess stain.
-
-
Counterstaining (Optional):
-
Rinse in distilled water.
-
Counterstain with a nuclear stain like Nuclear Fast Red for 5 minutes.
-
Rinse in distilled water.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Mandatory Visualizations
Apoptosis Signaling Pathway
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, a fundamental cellular process often studied using histological techniques. The morphological changes associated with apoptosis, such as nuclear condensation and fragmentation, can be visualized with nuclear stains like hematoxylin.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow for Staining Performance Comparison
This diagram outlines a logical workflow for the objective comparison of different staining agents.
Caption: Workflow for comparing staining performance.
References
Unveiling Spectral Overlap: A Comparative Guide for Solvent Orange 54 and Green Fluorescent Protein (GFP)
For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorescent molecules is paramount for designing robust and reliable assays. This guide provides a comparative analysis of the spectral characteristics of the synthetic dye Solvent Orange 54 and the widely used Green Fluorescent Protein (GFP), with a focus on their spectral overlap.
Spectral Properties at a Glance
A direct comparison of the key spectral parameters of a hypothetical this compound and two common variants of Green Fluorescent Protein—Enhanced Green Fluorescent Protein (EGFP) and wild-type GFP (wtGFP)—is presented below. This quantitative data is essential for predicting and understanding potential interactions, such as Förster Resonance Energy Transfer (FRET).
| Fluorophore | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| This compound (Hypothetical) | ~490 nm | ~530 nm | Not Available | Not Available |
| Enhanced GFP (EGFP) | 488 nm[1] | 509 nm[1] | 56,000 M⁻¹cm⁻¹ | 0.60 |
| Wild-Type GFP (wtGFP) | 395 nm (major), 475 nm (minor)[2] | 509 nm[2] | 27,000 M⁻¹cm⁻¹ (at 395 nm) | 0.79[2] |
Visualizing Spectral Overlap
The degree of spectral overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore is a critical factor in determining the efficiency of energy transfer. The following diagram illustrates the hypothetical spectral overlap between EGFP (as a potential donor) and this compound (as a potential acceptor).
Caption: Hypothetical spectral overlap between EGFP emission and this compound absorbance.
Experimental Protocols
To experimentally determine the spectral properties and assess the potential for FRET between a donor and acceptor pair, such as EGFP and this compound, the following protocols are recommended.
Measurement of Absorbance and Emission Spectra
Objective: To determine the maximum excitation (absorbance) and emission wavelengths of this compound and GFP.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a solution of purified GFP (or a cell lysate expressing GFP) in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Dilute the stock solutions to a concentration that yields an absorbance value between 0.05 and 0.1 at the absorbance maximum to avoid inner filter effects.
-
-
Absorbance Spectroscopy:
-
Use a UV-Visible spectrophotometer to measure the absorbance spectrum of each sample across a relevant wavelength range (e.g., 300-600 nm).
-
Identify the wavelength of maximum absorbance (λex).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the emission spectrum of each fluorescent sample.
-
Excite the sample at its determined λex.
-
Scan the emission wavelengths over a range that captures the entire emission profile (e.g., for EGFP, scan from 500 nm to 650 nm).
-
Identify the wavelength of maximum emission (λem).
-
Quantification of Förster Resonance Energy Transfer (FRET)
Objective: To determine if energy transfer occurs between a donor (e.g., EGFP) and an acceptor (e.g., this compound) and to quantify its efficiency.
Methodology:
-
Sample Preparation:
-
Prepare samples containing:
-
Donor only (e.g., EGFP).
-
Acceptor only (e.g., this compound).
-
Donor and Acceptor in close proximity (e.g., a fusion protein of EGFP and a protein that binds this compound, or in a cellular system where both are colocalized).
-
-
-
FRET Measurement (Acceptor Photobleaching Method):
-
Acquire a pre-bleach image of both donor and acceptor fluorescence using a confocal microscope.
-
Select a region of interest (ROI) where both donor and acceptor are present.
-
Selectively photobleach the acceptor in the ROI using a high-intensity laser at the acceptor's excitation wavelength.
-
Acquire a post-bleach image of the donor fluorescence.
-
An increase in donor fluorescence intensity in the bleached region indicates that FRET was occurring.
-
-
Data Analysis:
-
Calculate FRET efficiency (E) using the formula: E = 1 - (F_pre / F_post) where F_pre is the donor fluorescence intensity before bleaching and F_post is the donor fluorescence intensity after bleaching.
-
Experimental Workflow for FRET Analysis
The following diagram outlines the key steps in a typical FRET experiment to quantify the interaction between a donor and acceptor fluorophore.
Caption: Workflow for a FRET experiment using acceptor photobleaching.
Conclusion
The analysis of spectral overlap is a critical step in the design of fluorescence-based assays, particularly those relying on FRET. While the specific spectral properties of this compound remain to be fully characterized in accessible literature, the hypothetical comparison with GFP presented here provides a framework for researchers to evaluate potential interactions between fluorescent molecules. By following the outlined experimental protocols, scientists can accurately measure the spectral properties of their compounds of interest and quantify the extent of spectral overlap, leading to more reliable and quantitative biological and biochemical assays.
References
The Untapped Potential of Solvent Orange 54 in Microscopy: A Comparative Analysis
While Solvent Orange 54 is a workhorse in industrial applications, its utility in the realm of advanced microscopy remains largely unexplored. This guide provides a comparative analysis of its known properties against established fluorescent dyes, offering a theoretical framework for its potential performance in various microscopy techniques. This report is intended for researchers, scientists, and drug development professionals interested in exploring novel imaging agents.
Currently, there is no published data demonstrating the use of this compound in any form of microscopy. Its primary applications lie in coloring plastics, inks, and coatings. However, an analysis of its physical and chemical characteristics, when juxtaposed with commonly used fluorophores, suggests a potential, albeit unverified, role in cellular imaging. This guide will delve into a comparative assessment and provide standardized protocols for evaluating its performance should researchers wish to investigate its capabilities.
Performance Comparison: this compound vs. Standard Fluorescent Dyes
To contextualize the potential of this compound, its known properties are compared with those of well-established orange-emitting fluorescent dyes used in microscopy: Rhodamine B, Texas Red, and DyLight 550. It is crucial to note that key fluorescence metrics for this compound, such as its excitation and emission maxima, quantum yield, and molar extinction coefficient, are not available in the scientific literature, reflecting its absence from this field of research.
| Property | This compound | Rhodamine B | Texas Red | DyLight 550 |
| Excitation Maxima (nm) | Not Reported | ~543 | 596[1] | 562[2] |
| Emission Maxima (nm) | Not Reported | ~565 | 615[1][3] | 576[2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not Reported | ~106,000[4][5] | ~85,000[1][3] | ~150,000[2][6] |
| Quantum Yield (Φ) | Not Reported | ~0.70 (in Ethanol)[4] | ~0.93[1] | Not explicitly stated, but noted for high quantum yield[6] |
| Photostability | Good (in industrial applications) | Moderate[5] | Good[7] | High[8] |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in water and ethanol[9] | Soluble in polar solvents[7] | Water-soluble[10] |
| Primary Applications | Industrial coloring (plastics, inks, etc.) | Fluorescence microscopy, flow cytometry[9] | Fluorescence microscopy, immunohistochemistry[3][7] | Fluorescence microscopy, flow cytometry, Western blotting[8] |
Experimental Protocols for Evaluating Novel Fluorescent Dyes in Microscopy
For researchers interested in exploring the viability of this compound or other novel compounds for microscopy, the following standardized experimental protocols are recommended.
Spectroscopic Characterization
-
Objective: To determine the fundamental photophysical properties of the dye.
-
Methodology:
-
Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol (B145695) for this compound, phosphate-buffered saline for water-soluble dyes).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).
-
Measure the fluorescence emission spectrum using a fluorometer by exciting at the absorption maximum to determine the emission maximum (λ_em_).
-
Determine the molar extinction coefficient (ε) using the Beer-Lambert law from a series of dilutions with known concentrations.
-
Measure the fluorescence quantum yield (Φ) relative to a well-characterized standard with a similar excitation and emission range (e.g., Rhodamine 6G in ethanol).
-
In Vitro Staining and Imaging
-
Objective: To assess the dye's ability to stain cells and its performance in a biological context.
-
Methodology:
-
Cell Culture: Culture a standard cell line (e.g., HeLa or A549) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate the cells with various concentrations of the dye for different durations to determine optimal staining conditions. Include appropriate controls (e.g., unstained cells).
-
Fixation and Permeabilization (for intracellular targets): If targeting intracellular structures, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Fluorescence Microscopy: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets matching the determined excitation and emission spectra of the dye.
-
Image Acquisition: Acquire images, ensuring to keep imaging parameters (e.g., laser power, exposure time) consistent across samples for comparison.
-
Photostability Assay
-
Objective: To evaluate the dye's resistance to photobleaching.
-
Methodology:
-
Prepare a sample of stained cells or a solution of the dye.
-
Continuously expose a defined region of the sample to excitation light using the fluorescence microscope.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of the exposed region over time and plot the decay curve to determine the photobleaching rate.
-
Workflow for Evaluating a Novel Fluorescent Dye
The following diagram illustrates a generalized workflow for the evaluation of a new fluorescent probe for microscopy applications.
Conclusion
While this compound's current profile does not support its immediate use in high-performance microscopy, its reported good light and heat stability in industrial contexts are intriguing properties for a potential imaging agent. Its insolubility in water presents a significant hurdle for most biological applications, likely requiring formulation in organic solvents or encapsulation for cell delivery. The lack of fundamental fluorescence data underscores the need for foundational research to determine its spectral characteristics. The provided comparative data and experimental protocols offer a roadmap for any researcher wishing to pioneer the investigation of this compound as a novel fluorescent probe in microscopy. Such an endeavor, while speculative, could potentially unlock a cost-effective and stable fluorophore from an unconventional source.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Texas Red - Wikipedia [en.wikipedia.org]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. labinsights.nl [labinsights.nl]
- 8. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 9. Rhodamine B - Wikipedia [en.wikipedia.org]
- 10. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Solvent Orange 54
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Solvent Orange 54, a synthetic organic dye. Following these procedures will minimize risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. This substance is an orange powder and may pose certain hazards.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must use the following PPE to prevent exposure.[1][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles. | Protects against dust particles and potential splashes.[1][3] |
| Hand Protection | Chemical-impermeable rubber gloves. | Prevents skin contact and irritation.[1][3] |
| Respiratory Protection | Approved respirator. | Necessary to avoid inhalation of dust, especially in poorly ventilated areas.[1][3] |
| Protective Clothing | Appropriate protective clothing to minimize skin contact. | Reduces the risk of accidental skin exposure.[1] |
Engineering Controls: To further minimize risk, appropriate engineering controls should be in place.
| Control Measure | Specification | Rationale |
| Ventilation | Use in a chemical fume hood or with local exhaust ventilation. | Controls airborne levels of the substance.[1] |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. | Provides immediate decontamination in case of accidental exposure.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is safe for personnel and the environment. The following protocol outlines the necessary steps for proper disposal.
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect waste in a designated, properly labeled, and suitable container.[3]
2. Spillage and Cleanup:
-
In the event of a spill, immediately evacuate personnel to a safe area.[3]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum the material and place it into a suitable, sealed disposal container.[1]
-
Clean the spill area thoroughly.
3. Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated place.[3][4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the name "this compound."
4. Final Disposal:
-
The ultimate disposal of this compound must be in accordance with all local, state, and federal regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Contaminated packaging may be triply rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[3]
III. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Orange 54
For laboratory professionals engaged in innovative research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Solvent Orange 54, a reddish-orange azo chromium complex dye. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal, thereby fostering a secure and productive research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE to prevent skin, eye, and respiratory exposure.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical safety goggles or eyeglasses | Must provide a complete seal around the eyes to protect from dust and splashes.[1][2] |
| Skin | Chemical-resistant gloves and protective clothing | Impervious gloves (e.g., butyl rubber, nitrile) are recommended.[3][4] Protective clothing should cover all exposed skin to prevent contact.[1] |
| Respiratory | Approved respirator | Use when engineering controls are insufficient, during spill cleanup, or when generating dust.[1][2] Ensure proper fit and NIOSH approval. |
Operational Plan: From Handling to Storage
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan outlines the key procedures for safe usage and storage.
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
PPE Inspection: Before beginning work, thoroughly inspect all PPE for any signs of damage or wear.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
Handling:
-
Minimize Dust: Take care to minimize the generation of dust when handling the powdered form of the solvent.[1]
-
Avoid Contact: Prevent direct contact with the eyes, skin, and clothing.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Storage:
-
Container Integrity: Store this compound in a tightly closed, original or equivalent, container.[2]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from heat and strong oxidants.[1][2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
Spill Cleanup: For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust during the cleanup process.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound is an environmental and regulatory responsibility.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
-
Regulatory Compliance: Consult with state and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]
-
Containerization: Collect waste in a suitable, tightly sealed, and clearly labeled container.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
Quantitative Safety Data
The following table provides key quantitative data related to the toxicology of this compound.
| Data Point | Value | Species |
| Acute Oral Toxicity (LD50) | 8180 mg/kg | Rat |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
